molecular formula C8H17NO B1644238 2-(2-Methoxyethyl)piperidine CAS No. 858523-63-4

2-(2-Methoxyethyl)piperidine

Cat. No.: B1644238
CAS No.: 858523-63-4
M. Wt: 143.23 g/mol
InChI Key: LDHXKGNBNMJSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)piperidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXKGNBNMJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(2-Methoxyethyl)piperidine, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on a robust and scalable two-step synthesis commencing with the alkylation of 2-picoline to yield 2-(2-methoxyethyl)pyridine, followed by its catalytic hydrogenation. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers a comparative analysis of the methodologies. Emphasis is placed on ensuring scientific integrity, reproducibility, and safety. All procedural details are supported by authoritative references to peer-reviewed literature.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern pharmaceutical design, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties such as receptor binding, bioavailability, and metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This guide offers a detailed roadmap for its efficient synthesis, empowering researchers to access this important molecule with confidence.

Strategic Overview of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable approach involves the construction and subsequent reduction of a substituted pyridine ring. An alternative, though often more complex, strategy involves the cyclization of a suitably functionalized acyclic precursor. This guide will focus on the former, more prevalent method, while briefly touching upon the latter for completeness.

G cluster_0 Primary Synthetic Pathway cluster_1 Alternative Strategy 2-Picoline 2-Picoline 2-(2-Methoxyethyl)pyridine 2-(2-Methoxyethyl)pyridine 2-Picoline->2-(2-Methoxyethyl)pyridine Step 1: Alkylation This compound This compound 2-(2-Methoxyethyl)pyridine->this compound Step 2: Hydrogenation Acyclic Precursor Acyclic Precursor Acyclic Precursor->this compound Intramolecular Cyclization caption Figure 1. Overview of synthetic strategies for this compound.

Caption: Figure 1. Overview of synthetic strategies for this compound.

Part I: Synthesis of the Precursor, 2-(2-Methoxyethyl)pyridine

The initial phase of the synthesis focuses on the creation of the substituted pyridine ring. The most common and effective method is the alkylation of 2-picoline (2-methylpyridine) via its lithiated intermediate.

Mechanistic Rationale

The methyl group of 2-picoline is weakly acidic due to the electron-withdrawing nature of the pyridine ring.[2] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in the deprotonation of the methyl group to form 2-picolyllithium.[2] This carbanionic species is a potent nucleophile that readily participates in an SN2 reaction with an appropriate electrophile, in this case, a 2-methoxyethyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) picoline 2-Picoline picolyllithium 2-Picolyllithium picoline->picolyllithium + n-BuLi nBuLi n-BuLi butane Butane picolyllithium->butane + Butane (byproduct) methoxyethyl_halide 2-Methoxyethyl Halide product 2-(2-Methoxyethyl)pyridine picolyllithium->product + 2-Methoxyethyl Halide picolyllithium->product Nucleophilic Attack LiX LiX (byproduct) product->LiX + LiX caption Figure 2. Mechanism of 2-picoline alkylation.

Caption: Figure 2. Mechanism of 2-picoline alkylation.

Detailed Experimental Protocol: Alkylation of 2-Picoline

Safety Precaution: This procedure involves pyrophoric n-butyllithium and flammable solvents. It must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a properly functioning fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves, must be worn.[3]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Picoline93.1310.0 g (10.6 mL)0.1071.0
Anhydrous THF-200 mL--
n-Butyllithium (2.5 M in hexanes)64.0647.2 mL0.1181.1
2-Bromoethyl methyl ether138.9916.4 g (11.8 mL)0.1181.1

Procedure:

  • Reactor Setup: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) and 2-picoline (10.0 g, 0.107 mol) are added to the flask via syringe.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (47.2 mL of a 2.5 M solution in hexanes, 0.118 mol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color indicates the formation of the picolyllithium anion. The solution is stirred at -78 °C for an additional hour.

  • Alkylation: 2-Bromoethyl methyl ether (16.4 g, 0.118 mol) is added dropwise to the cold solution over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is cautiously quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(2-methoxyethyl)pyridine.

Characterization of 2-(2-methoxyethyl)pyridine
PropertyExpected Value
AppearanceColorless to pale yellow liquid
Boiling Point~195-197 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.5 (d, 1H), 7.6 (t, 1H), 7.1-7.2 (m, 2H), 3.7 (t, 2H), 3.3 (s, 3H), 3.0 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 161.5, 149.0, 136.5, 122.5, 121.0, 70.0, 58.5, 40.0
MS (EI) m/z (%): 137 (M+), 106, 92, 78

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Part II: Catalytic Hydrogenation to this compound

The second and final stage of the synthesis is the reduction of the aromatic pyridine ring to the saturated piperidine ring. Catalytic hydrogenation is the most direct and atom-economical method for this transformation.[4]

Mechanistic Rationale and Catalyst Selection

The hydrogenation of a pyridine ring is a challenging reduction due to its aromatic stability.[4] This transformation requires a potent heterogeneous catalyst and a source of hydrogen, typically pressurized H₂ gas. Platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective and commonly used catalyst for this purpose.[5] The reaction is typically performed in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen. This protonation activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atoms of the substrate and product.[5] The active catalyst, platinum black, is formed in situ from the reduction of PtO₂ by hydrogen.

G cluster_0 Reaction Environment cluster_1 Process cluster_2 Product Pyridine_Derivative 2-(2-Methoxyethyl)pyridine Activation Protonation of Pyridine Ring Pyridine_Derivative->Activation H2_Gas H₂ (gas) Reduction Stepwise Hydrogen Addition H2_Gas->Reduction Catalyst PtO₂ Catalyst Catalyst->Reduction Solvent Acetic Acid (Solvent) Activation->Reduction Piperidine_Product This compound Reduction->Piperidine_Product caption Figure 3. Workflow for catalytic hydrogenation of the pyridine precursor.

Caption: Figure 3. Workflow for catalytic hydrogenation of the pyridine precursor.

Detailed Experimental Protocol: Hydrogenation

Safety Precaution: This procedure involves flammable hydrogen gas under high pressure and a potentially pyrophoric catalyst. It must be performed in a dedicated high-pressure reactor (autoclave) by trained personnel. A blast shield is mandatory. The catalyst, especially after the reaction, can ignite if exposed to air while dry.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesCatalyst Loading
2-(2-Methoxyethyl)pyridine137.1910.0 g0.073-
Glacial Acetic Acid60.05100 mL--
Platinum(IV) Oxide (PtO₂)227.080.50 g0.0022~3 mol%

Procedure:

  • Reactor Charging: To the stainless-steel vessel of a high-pressure autoclave, add 2-(2-methoxyethyl)pyridine (10.0 g, 0.073 mol) and glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.50 g) to the solution.

  • Reaction Setup: Securely seal the reactor according to the manufacturer's instructions. Purge the reactor vessel three times with nitrogen, followed by three purges with hydrogen gas to remove all air.[7]

  • Hydrogenation: Pressurize the reactor with hydrogen to 50-70 bar (approximately 725-1015 psi).[5] Begin vigorous mechanical stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.

  • Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.[6]

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with solvent or water during filtration to prevent ignition. Quench the filter cake with copious amounts of water after filtration.[6]

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. The aqueous layer is then made strongly basic (pH > 12) with 10 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation if necessary.

Characterization of this compound
PropertyExpected Value
AppearanceColorless liquid
Boiling Point~185-190 °C
¹H NMR (CDCl₃, 400 MHz) δ 3.5-3.6 (m, 2H), 3.3 (s, 3H), 3.1 (m, 1H), 2.6-2.8 (m, 2H), 1.4-1.8 (m, 8H)
¹³C NMR (CDCl₃, 100 MHz) δ 72.0, 59.0, 57.0, 46.5, 36.0, 32.5, 26.0, 24.5
MS (EI) m/z (%): 143 (M+), 112, 98, 84

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Comparative Analysis and Alternative Approaches

While the two-step pyridine route is highly effective, it's important for researchers to be aware of alternative strategies.

MethodAdvantagesDisadvantages
Pyridine Alkylation & Hydrogenation High yields, scalable, readily available starting materials.Requires handling of pyrophoric organolithiums and high-pressure hydrogenation.
Intramolecular Cyclization Can offer high stereocontrol from chiral precursors.[8]Often involves multi-step synthesis of the acyclic precursor, may have lower overall yields.

Intramolecular cyclization strategies, such as the reductive amination of δ-amino ethers or ring-closing metathesis, can be powerful tools, especially for accessing stereochemically defined piperidines.[1] However, these routes typically require more complex starting materials and may not be as straightforward for large-scale production compared to the pyridine hydrogenation pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the alkylation of 2-picoline followed by catalytic hydrogenation of the resulting 2-(2-methoxyethyl)pyridine. This guide has provided detailed, actionable protocols grounded in established chemical principles and supported by the scientific literature. By adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Stanford Environmental Health & Safety. (n.d.).
  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Washington State University. (n.d.).
  • Safety Precaution of Hydrogen. (n.d.).
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Zhang, J., et al. (2013). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 52(15), 8415-8427.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Wikipedia. (2024). 2-Methylpyridine.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methylpiperidine(109-05-7) 1H NMR spectrum.
  • Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Al-Hadedi, A. A. M., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • CN101698659B - Synthesis method of 2-pyridine formaldoxime. (n.d.).
  • Catharino, R. R., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17, 1035-1040.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • Sreenivasulu, R., et al. (2015).
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368).
  • Wiley. (n.d.). Piperidine. SpectraBase.
  • Organic Syntheses. (n.d.).
  • NIST. (n.d.). 2-Methylpiperidine. NIST WebBook.
  • Inagi, S., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(29), 13249-13257.
  • Furlan, M., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6285.
  • ResearchGate. (2018). How to synthesis 2-methyl pyridin (2-Picoline)
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine. NIST WebBook.
  • CN1506354A - Synthesis process of pyridine and methyl pyridine. (n.d.).
  • Goti, G., et al. (2021).
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Ryng, S., et al. (2004). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines. Molecules, 9(1), 1-8.
  • Forgo, P., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(4), e202400475.

Sources

An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile template for engaging a wide array of biological targets.[2] Within this important class of heterocycles, 2-substituted piperidines are of particular interest as they introduce a chiral center and a vector for exploring chemical space adjacent to the core ring. This guide provides an in-depth technical overview of 2-(2-Methoxyethyl)piperidine, a functionalized building block with significant potential in drug discovery and synthetic chemistry. We will delve into its core chemical and physical properties, structural nuances, predictable spectral characteristics, and a detailed, field-proven synthetic protocol.

Molecular Structure and Stereochemistry

This compound possesses a six-membered saturated nitrogen heterocycle substituted at the C2 position with a methoxyethyl group. The presence of a substituent at the C2 position renders the molecule chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Conformational Analysis

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angular and torsional strain.[1] This gives rise to two distinct chair conformers that are in equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens at C4 and C6, the conformer with the 2-(2-methoxyethyl) group in the equatorial position is significantly more stable and therefore predominates at equilibrium. The nitrogen lone pair can be oriented either axially or equatorially, with the equatorial conformation generally being more stable in non-polar environments.[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt. Experimental data for this specific molecule is not widely published; therefore, some values are predicted based on closely related structures such as 2-methylpiperidine and 2-(2-hydroxyethyl)piperidine.[3][4][5]

PropertyThis compound (Free Base)This compound HClReference
CAS Number 858523-63-41185088-10-1[3][6]
Molecular Formula C₈H₁₇NOC₈H₁₈ClNO[3][6]
Molecular Weight 143.23 g/mol 179.69 g/mol [3][6]
Appearance Colorless to pale yellow liquid (Predicted)White to off-white solid[3][6]
Boiling Point ~180-190 °C (Predicted)Not Applicable[3][4]
Melting Point Not ApplicableData not available
Density ~0.9 g/cm³ (Predicted)Data not available[3]
pKa (Conjugate Acid) ~10.5 - 11.0 (Predicted)Not Applicable[3]
Solubility Soluble in water and common organic solventsSoluble in water[3]

Spectroscopic Analysis

  • ¹H NMR (Proton NMR):

    • ~3.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group.

    • ~3.5-3.7 ppm (m, 2H): A multiplet for the two protons of the methylene group attached to the ether oxygen (-CH₂-O-).

    • ~2.5-3.1 ppm (m, 3H): Multiplets corresponding to the protons on carbons adjacent to the nitrogen (C2-H and C6-H₂).

    • ~1.1-1.9 ppm (m, 8H): A complex series of overlapping multiplets for the remaining piperidine ring protons (C3, C4, C5) and the ethyl linker protons (-CH₂-C-).

    • Broad singlet (1H): A broad, exchangeable signal for the N-H proton, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • ~59 ppm: Signal for the methoxy carbon (-OCH₃).

    • ~73 ppm: Signal for the methylene carbon attached to the ether oxygen (-CH₂-O-).

    • ~55-60 ppm: Signal for the C2 carbon of the piperidine ring.

    • ~46 ppm: Signal for the C6 carbon of the piperidine ring.

    • ~20-35 ppm: A cluster of signals for the remaining C3, C4, C5 ring carbons and the ethyl linker carbon (-CH₂-C-).

  • IR (Infrared) Spectroscopy:

    • 3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretching vibration.

    • 2930-2960 cm⁻¹ (strong): C-H stretching from the piperidine ring and ethyl group.

    • 2850 cm⁻¹ (medium): C-H stretching from the methoxy group.

    • ~1115 cm⁻¹ (strong): C-O-C asymmetric stretching of the ether linkage.

    • 1450-1470 cm⁻¹: C-H bending vibrations.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 143 for the free base.

    • Base Peak: Likely m/z = 98, corresponding to the loss of the methoxyethyl side chain via alpha-cleavage, a characteristic fragmentation pattern for N-alkyl amines.

Synthesis and Purification

The most direct and reliable method for the laboratory-scale synthesis of this compound is via the etherification of its alcohol precursor, 2-(2-hydroxyethyl)piperidine. This transformation is a classic example of the Williamson Ether Synthesis.[10][11] The precursor itself can be synthesized via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[12][13]

Experimental Protocol: Williamson Ether Synthesis of this compound

Causality: This protocol utilizes a strong base (Sodium Hydride, NaH) to deprotonate the hydroxyl group of the starting material, forming a potent alkoxide nucleophile. This nucleophile then displaces a halide from a methylating agent in a classic Sₙ2 reaction to form the desired ether.[10] Anhydrous conditions are critical as NaH reacts violently with water, and the presence of water would quench the alkoxide intermediate.

Materials:

  • 2-(2-Hydroxyethyl)piperidine (1.0 eq)[4]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the 60% NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve 2-(2-hydroxyethyl)piperidine in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred NaH slurry at 0 °C. Rationale: Slow addition is crucial to control the evolution of hydrogen gas produced during deprotonation.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise via syringe or dropping funnel. Rationale: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate.

  • Reaction Completion: After the addition of methyl iodide, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Rationale: This step safely neutralizes any unreacted NaH. Add the quenching agent very slowly as the initial addition can be vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow SM 2-(2-Hydroxyethyl)piperidine Step1 Deprotonation (H2 gas evolves) Base NaH (Strong Base) Solvent1 Anhydrous THF Methylating_Agent CH3I Step2 SN2 Attack Alkoxide Sodium Alkoxide Intermediate Product This compound Step1->Alkoxide 0 °C to RT Step2->Product 0 °C to RT

Caption: Williamson Ether Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block for drug discovery for several key reasons:

  • Scaffold for Analogs: The piperidine nitrogen is a secondary amine and can be readily functionalized via N-alkylation, N-acylation, or reductive amination to install a wide variety of substituents. This allows for the rapid generation of libraries of compounds to explore structure-activity relationships (SAR).

  • Pharmacokinetic Modulation: The methoxyethyl group can influence the molecule's properties. The ether linkage can act as a hydrogen bond acceptor, and the overall group increases lipophilicity compared to the parent alcohol, potentially improving properties like cell permeability and metabolic stability.

  • CNS-Active Compounds: The piperidine motif is prevalent in drugs targeting the central nervous system (CNS).[2] The properties of this compound make it an attractive starting point for the synthesis of novel CNS agents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care afforded to other substituted piperidines. The hydrochloride salt is classified as acutely toxic if swallowed (H301/H302) and causes skin and eye irritation (H315, H319).[3][6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 15144, 2-Piperidin-2-ylethanol; [cited 2026 Jan 6]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 7974, 2-Methylpiperidine; [cited 2026 Jan 6]. Available from: [Link]

  • NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 70151, Dipiperidinomethane; [cited 2026 Jan 6]. Available from: [Link]

  • Cao H, Zhang Y, Yang Z. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Mol Ther Nucleic Acids. 2017;9:242-250. Available from: [Link]

  • Ashenhurst J. The Williamson Ether Synthesis. Master Organic Chemistry [Internet]. 2014 Oct 24; [cited 2026 Jan 6]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 66991, 2-(2-Methoxyethyl)pyridine; [cited 2026 Jan 6]. Available from: [Link]

  • Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. [cited 2026 Jan 6].
  • NIST. 2-(2-Hydroxyethyl)piperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. [cited 2026 Jan 6]. Available from: [Link]

  • Cheméo. Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). [cited 2026 Jan 6]. Available from: [Link].

  • Google Patents. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. [cited 2026 Jan 6].
  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [cited 2026 Jan 6]. Available from: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis [Video]. YouTube. 2018 Aug 29 [cited 2026 Jan 6]. Available from: [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [cited 2026 Jan 6]. Available from: [Link]

  • NIST. 2-(2-Hydroxyethyl)piperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [cited 2026 Jan 6]. Available from: [Link]

  • Dalton Transactions. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. [cited 2026 Jan 6]. Available from: [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [cited 2026 Jan 6]. Available from: [Link]

  • Wikipedia. Piperidine. [cited 2026 Jan 6]. Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [cited 2026 Jan 6]. Available from: [Link]

  • PrepChem. Synthesis of 2-(2-hydroxyethyl)piperazine. [cited 2026 Jan 6]. Available from: [Link]

  • PubMed. Effects of addition of a 2-methyl group to ethyl nipecotates (beta-meperidines) on receptor affinities and opiate agonist/antagonist activities. [cited 2026 Jan 6]. Available from: [Link]

  • NIST. 2-Methylpiperidine. In: NIST Chemistry WebBook [Internet]. Gaithersburg (MD): National Institute of Standards and Technology; [cited 2026 Jan 6]. Available from: [Link]

  • ResearchGate. Investigation of solvents for hydrogenation of pyridine 2s. [cited 2026 Jan 6]. Available from: [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [cited 2026 Jan 6]. Available from: [Link]

  • National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [cited 2026 Jan 6]. Available from: [Link]

  • PubMed. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. [cited 2026 Jan 6]. Available from: [Link]

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 8082, Piperidine; [cited 2026 Jan 6]. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine Hydrochloride (CAS 1185088-10-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Methoxyethyl)piperidine hydrochloride, alongside a survey of its commercial availability. The information herein is intended to support researchers and professionals in drug discovery and development in evaluating this compound for their specific applications.

Core Chemical Identity

This compound hydrochloride, identified by the CAS number 1185088-10-1, is a piperidine-based heterocyclic compound. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] The presence of the piperidine ring can enhance metabolic stability and improve pharmacokinetic properties, making its derivatives attractive for drug development.[1]

Physicochemical Properties

A summary of the known chemical and physical properties of this compound hydrochloride is presented below. It is important to note that while some suppliers provide basic information, detailed experimental data such as melting point, boiling point, and solubility are not consistently published. The data presented here is aggregated from various supplier technical data sheets.

PropertyValueSource(s)
CAS Number 1185088-10-1[2][3]
Chemical Name This compound hydrochloride[2][3]
Molecular Formula C₈H₁₈ClNO[4][5]
Molecular Weight 179.69 g/mol [4][6]
Physical Form Solid[2][3][6]
Purity Typically offered at ≥95% or ≥97%[2][3]
InChI Key DIFYKXCYHJPLLJ-UHFFFAOYSA-N[2][3]
SMILES COCCC1NCCCC1.[H]Cl[4][6]
Storage Store at room temperature in an inert atmosphere.[2][3]

Synthesis and Manufacturing

A generalized synthetic workflow for such a transformation can be visualized as follows:

Caption: Generalized synthetic workflow for the preparation of this compound hydrochloride.

This diagram illustrates a plausible synthetic route, though the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Applications in Research and Drug Development

The piperidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] While there is a lack of specific published research detailing the biological activity or mechanism of action of this compound hydrochloride, it is commercially available as a research chemical and building block for the synthesis of more complex molecules.[4][6] Its structural similarity to other biologically active piperidine derivatives suggests its potential as a starting material or intermediate in the development of novel therapeutics.

For instance, various substituted piperidines have been investigated as ligands for a range of biological targets, including G protein-coupled receptors and ion channels. The specific substitution pattern on the piperidine ring plays a crucial role in determining the compound's biological activity and pharmacokinetic profile.[1] Researchers may acquire this compound for use in synthetic chemistry programs aimed at generating libraries of novel compounds for screening against various disease targets.

Safety and Handling

Based on the available safety data sheets from various suppliers, this compound hydrochloride is classified as a hazardous substance. The following is a summary of the key safety information.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3) [6]

  • Skin Irritation [2][3]

  • Eye Irritation [2][3]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) [2][3]

GHS Pictograms:

  • GHS06 (Toxic)[6]

  • GHS07 (Harmful/Irritant)[2][3]

Hazard Statements:

  • H301: Toxic if swallowed.[6]

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is imperative that this compound be handled only by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Verified Suppliers

This compound hydrochloride is available from a number of chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased compound.

SupplierProduct Number (Example)Purity
Sigma-AldrichCBR00752Not specified; sold "as-is" for early discovery research[6]
ChemSceneCIAH987F2DD997%[2]
Ambeed, Inc.AMBH303C461695%[3]
BLD Pharm1185088-10-1Not specified
Amerigo ScientificCBB1130791Not specified; no analytical data collected[4]
Henan Coreychem Co., LTD---85.0-99.8%[5]

Conclusion

This compound hydrochloride is a commercially available piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. While detailed information on its biological activity and specific synthetic protocols are not widely published, its structural features make it a compound of interest for the synthesis of novel molecules. Researchers should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined by the supplier. The lack of extensive public data underscores the opportunity for further investigation into the properties and potential applications of this and related compounds.

References

  • Amerigo Scientific. This compound hydrochloride. [Link]

  • This compound hydrochloride, 97% Purity, C8H18ClNO, 10 grams. [Link]

  • PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. [Link]

  • PubChem. 2-(2-Phenoxyethyl)piperidine hydrochloride. [Link]

  • Chemexpress.cn. This compound hydrochloride CAS NO.1185088-10-1. [Link]

  • Next Peptide. 1185088-10-1 | this compound hydrochloride. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]

  • PubChem. 2-Piperidin-2-ylethanol. [Link]

Sources

Whitepaper: The 2-(2-Methoxyethyl)piperidine Scaffold in Modern Drug Discovery: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been requested on the mechanism of action of 2-(2-Methoxyethyl)piperidine. Initial research indicates a lack of specific pharmacological data for this exact compound. Therefore, this guide will address the topic from a medicinal chemistry perspective, treating this compound as a structural scaffold. The focus will be on the known mechanisms of action of pharmacologically active molecules that incorporate the piperidine moiety, with a particular emphasis on how substitutions on the piperidine ring, such as the 2-(2-methoxyethyl) group, influence target binding and overall activity. This approach will provide a comprehensive and scientifically grounded resource for researchers and drug development professionals by exploring the broader pharmacological context of this structural class.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] This guide delves into the mechanistic implications of a specific, functionalized piperidine derivative: this compound. While this compound itself is not a known therapeutic agent, its structural motifs are integral to molecules targeting a range of receptors, including opioid, sigma (σ), and histamine H3 receptors. We will explore the structure-activity relationships that govern the interaction of piperidine-containing ligands with these targets, with a focus on how the 2-(2-methoxyethyl) substitution pattern can influence binding affinity, selectivity, and downstream signaling. This whitepaper will serve as a technical resource, providing insights into the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine heterocycle is a six-membered ring containing a nitrogen atom, which is a common feature in many natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating ligands that can precisely fit into the binding pockets of biological targets.[3] The nitrogen atom, which is typically protonated at physiological pH, often plays a crucial role in forming key ionic interactions with acidic residues in receptor binding sites.

The subject of this guide, this compound, introduces two key structural features to the basic piperidine ring:

  • A 2-position substitution: This creates a chiral center, allowing for stereospecific interactions with the target receptor.

  • A methoxyethyl group: This adds a flexible, polar side chain containing an ether linkage, which can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and pharmacokinetic properties.

While direct pharmacological data on this compound is scarce, we can infer its potential contributions to a molecule's mechanism of action by examining more complex piperidine derivatives that are well-characterized.

Key Pharmacological Targets of Piperidine Derivatives

Opioid Receptors

A significant class of analgesics is based on the 4-phenylpiperidine scaffold, with fentanyl and meperidine being prominent examples. These compounds act as agonists at the μ-opioid receptor. The piperidine nitrogen is essential for their activity, forming a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3.

While this compound does not fit the classic 4-phenylpiperidine template, the fundamental principle of the protonated nitrogen interaction remains relevant. In the context of opioid receptor ligands, the 2-(2-methoxyethyl) group could potentially:

  • Introduce steric hindrance: This might favor binding to one opioid receptor subtype over another.

  • Engage in additional interactions: The ether oxygen could form a hydrogen bond with a donor residue in the binding pocket, enhancing affinity.

  • Influence conformation: The side chain could help to orient the rest of the molecule in a conformation that is optimal for receptor activation.

Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, are a fascinating class of intracellular chaperones that have been implicated in a variety of neurological and psychiatric disorders. Many σ1 receptor ligands feature a piperidine or piperazine ring.[4][5][6] The piperidine moiety in these ligands is often a key element for achieving high affinity and selectivity.[4][6]

Studies on phenoxyalkylpiperidines have shown that substitutions on the piperidine ring can significantly impact σ1 receptor affinity.[7] For instance, a methyl group at the 4-position can confer optimal interaction.[7] The 2-(2-methoxyethyl) group on a piperidine scaffold intended for σ1 receptor binding could serve several purposes:

  • Modulation of Lipophilicity: The methoxyethyl group would alter the molecule's lipophilicity, which is a critical parameter for σ1 receptor binding.

  • Exploration of the Binding Pocket: The flexible side chain could probe for additional interactions within the receptor's binding site.

  • Fine-tuning of Selectivity: The specific substitution pattern could be used to dial in selectivity for the σ1 receptor over the σ2 subtype.

Histamine H3 Receptors

The histamine H3 receptor is a G protein-coupled receptor that acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of various neurotransmitters. H3 receptor antagonists and inverse agonists have therapeutic potential for treating cognitive disorders and other neurological conditions. Many potent H3 receptor ligands incorporate a piperidine ring in their structure.

In some dual-acting ligands, the piperidine moiety has been identified as a critical structural feature for conferring affinity at both the histamine H3 and σ1 receptors.[4][8] In such a context, the 2-(2-methoxyethyl) group could be envisioned to:

  • Optimize the presentation of the basic nitrogen: The side chain could influence the conformation of the piperidine ring, ensuring the nitrogen is correctly positioned for interaction with the H3 receptor.

  • Contribute to target selectivity: The specific nature of the side chain could be a determining factor in whether the molecule preferentially binds to the H3 receptor, the σ1 receptor, or both.

Hypothetical Mechanism of Action and Experimental Validation

Let us postulate a hypothetical molecule, "Compound X," which is a more complex derivative of this compound designed to target the σ1 receptor.

Hypothetical Structure of Compound X:

Postulated Binding Mode at the σ1 Receptor

Based on the known structure of the σ1 receptor and the binding modes of other piperidine-containing ligands, we can propose the following interactions for Compound X:

  • Ionic Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with the carboxylate side chain of glutamate 172 (Glu172), a key residue for ligand recognition in the σ1 receptor.

  • Hydrophobic Interactions: The lipophilic aromatic group of Compound X occupies a hydrophobic pocket within the receptor.

  • Accessory Interactions: The 2-(2-methoxyethyl) side chain extends into a secondary pocket, where the ether oxygen acts as a hydrogen bond acceptor, interacting with a donor residue such as a tyrosine or serine. The ethyl chain itself may form van der Waals interactions.

This proposed binding mode is depicted in the following logical diagram:

G cluster_receptor σ1 Receptor Binding Pocket cluster_ligand Compound X Glu172 Glu172 (Anionic Site) Hydrophobic_Pocket Hydrophobic Pocket Accessory_Pocket Accessory Pocket (H-bond donor) Piperidine_N Piperidine N+ Piperidine_N->Glu172 Ionic Bond Aromatic_Group Aromatic Group Aromatic_Group->Hydrophobic_Pocket Hydrophobic Interaction Methoxyethyl_Sidechain Methoxyethyl Sidechain Methoxyethyl_Sidechain->Accessory_Pocket Hydrogen Bond & van der Waals G Start Hypothesis: Compound X targets σ1 Receptor Binding_Assay Step 1: Radioligand Binding Assays (Affinity & Selectivity) Start->Binding_Assay Functional_Assay Step 2: Functional Assays (Agonist vs. Antagonist) Binding_Assay->Functional_Assay High Affinity Confirmed SAR_Studies Step 4: SAR Studies (Analog Synthesis & Testing) Functional_Assay->SAR_Studies Functional Profile Determined Structural_Biology Step 3: Structural Biology (X-ray/Cryo-EM & Modeling) SAR_Studies->Structural_Biology Key Interactions Identified Validation Validated Mechanism of Action SAR_Studies->Validation Structural_Biology->Validation

Sources

The Emerging Therapeutic Potential of 2-(2-Methoxyethyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and synthetic tractability have made it a favored building block in the design of novel therapeutics.[1][3] This technical guide delves into a specific, yet underexplored, subclass: 2-(2-Methoxyethyl)piperidine derivatives. While direct and extensive research on this particular family of compounds is nascent, by examining structurally related analogs and the broader pharmacological context of piperidine derivatives, we can illuminate their promising therapeutic potential. This document serves as a roadmap for researchers and drug development professionals, synthesizing existing knowledge to guide future exploration into their analgesic, immunomodulatory, and central nervous system (CNS) activities.

The this compound Scaffold: A Primer

The core structure, this compound, features a piperidine ring substituted at the 2-position with a methoxyethyl group. The hydrochloride salt of this compound is commercially available, indicating its utility as a synthetic building block.[4][5][6][7] The presence of the methoxyethyl side chain introduces several key physicochemical properties that can influence pharmacological activity, including polarity, hydrogen bonding capability, and metabolic stability.

Potential as Potent Analgesic Agents

The piperidine scaffold is a well-established pharmacophore in the development of potent analgesics, most notably the fentanyl class of opioids.[3][8] Research into novel N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides has revealed extremely potent analgesic activity with high safety margins.[8] One particularly relevant compound, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, was identified as a powerful analgesic with a rapid onset and a short duration of action, comparable to fentanyl.[8] This highlights the significant contribution of the methoxymethyl group at the 4-position to its potent analgesic effects. While the core scaffold in this instance is a 4-substituted piperidine, the potent activity conferred by the methoxy-containing substituent strongly suggests that derivatives of this compound could also exhibit significant analgesic properties, likely through interaction with opioid receptors.

Quantitative Data on Structurally Related Analgesics
CompoundAnalgesic Potency (Morphine = 1)Lowest ED50 (mg/kg, IV in rats)Safety Margin (LD50/lowest ED50)
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide4521Not explicitly stated in abstract25,211
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate10,0310.00032Not explicitly stated in abstract

Table 1: Analgesic properties of potent fentanyl analogs with methoxy-containing substituents. Data extracted from Arzneimittelforschung, 1976.[8]

Experimental Protocol: Tail Withdrawal Test for Analgesia

This protocol is a standard method for assessing the analgesic efficacy of novel compounds in rodents.

Objective: To determine the analgesic effect of a test compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Test compound (e.g., a this compound derivative)

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

  • Rodents (mice or rats)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing environment for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain the animal and place the distal portion of its tail on the radiant heat source of the analgesia meter. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after administration, measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Potential as Immunomodulatory and Anti-inflammatory Agents

Research into structurally similar 1-(2-ethoxyethyl)piperidine derivatives has indicated a potential for immunomodulatory activity.[9] A computer-based prediction (PASS) for 1-(2-ethoxyethyl)-4-oktynyl-4-acyloxypiperidines suggested potential anesthetic, spasmolytic, and immunosuppressive effects. Subsequent in-vivo studies confirmed that these compounds possess myelostimulatory activity, which is a form of immunomodulation.[9] Given the close structural similarity between the ethoxyethyl and methoxyethyl groups, it is plausible that this compound derivatives could exhibit similar immunomodulatory properties.

Furthermore, the broader class of piperidine derivatives has been investigated for anti-inflammatory activity.[10] Some pyrazoline derivatives containing a piperidine moiety have shown promising anti-inflammatory effects with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[10] This suggests that the piperidine scaffold can be a valuable component in the design of novel anti-inflammatory agents.

Potential as Central Nervous System (CNS) Agents

The piperidine nucleus is a common feature in many drugs acting on the central nervous system, including antipsychotics.[11] The pharmacological action of many neuroleptic agents involves antagonism of dopamine and serotonin receptors.[11][12] Various piperidine and piperazine derivatives have demonstrated promising activity at these receptors, suggesting their potential as antipsychotic agents.[11][13] While specific studies on the neuroleptic potential of this compound derivatives are lacking, the established role of the piperidine scaffold in CNS-active drugs warrants investigation into this area.

Illustrative Signaling Pathway: Dopamine D2 Receptor Antagonism

G D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Cellular Effects DARPP32->Downstream Modulates Antipsychotic This compound Derivative (Antagonist) Antipsychotic->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates

Caption: Potential mechanism of antipsychotic action via D2 receptor blockade.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives can be achieved through various established synthetic routes for substituted piperidines.[1] A common approach involves the modification of a pre-formed piperidine ring. For instance, N-alkylation of a suitable piperidine precursor is a straightforward method.

Due to the limited research specifically on this compound derivatives, a detailed SAR is yet to be established. However, based on the broader piperidine literature, several general principles can be inferred:

  • Stereochemistry: The stereochemistry at the 2-position of the piperidine ring is likely to be crucial for biological activity, as seen in many chiral piperidine-containing drugs.[14]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen significantly influences pharmacological properties, including receptor affinity and selectivity.[8]

  • Further Substitution on the Piperidine Ring: Additional substituents on the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

G Start This compound Hydrochloride Deprotection Deprotection (if necessary) Start->Deprotection N_Alkylation N-Alkylation / Arylation Deprotection->N_Alkylation C_Functionalization Further Ring Functionalization Deprotection->C_Functionalization Final_Compounds Diverse Library of Derivatives N_Alkylation->Final_Compounds C_Functionalization->N_Alkylation Screening Pharmacological Screening Final_Compounds->Screening

Caption: A generalized workflow for the synthesis and screening of novel this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. The available evidence from structurally related compounds strongly suggests potential for the development of novel analgesics, immunomodulators, and CNS-active agents. This technical guide provides a foundational framework to stimulate and guide further research into this intriguing class of molecules. Future efforts should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The conformational and physicochemical properties imparted by the 2-(2-methoxyethyl) substituent may offer unique advantages in terms of receptor interaction and pharmacokinetic profiles, making this an exciting frontier for medicinal chemistry.

References

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung. 1976;26(8):1548-51. [Link]

  • Iskakova, T.K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl) piperidine Derivatives. Procedia Chemistry, 10, 193-198. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Platelets. 2013;24(6):462-8. [Link]

  • Hughes, R.O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-60. [Link]

  • Holtschulte, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 14(10), 1046-1061. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Vasilevsky, S.F., & El-Sawy, E.R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

  • Singh, H.P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288. [Link]

  • Khan, M.A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(2). [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets. 2021;22(1):98-113. [Link]

  • de Paulis, T., et al. (1985). Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides. Journal of Medicinal Chemistry, 28(9), 1263-9. [Link]

  • Maryanoff, B.E., et al. (1994). Piperazinylalkyl heterocycles as potential antipsychotic agents. Journal of Medicinal Chemistry, 37(13), 1953-7. [Link]

  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 57-73. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Vanover, K.E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • This compound hydrochloride. Amerigo Scientific. [Link]

  • Jin, W.Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(18), 3652-9. [Link]

  • Iwanami, S., et al. (1991). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry, 34(6), 1878-86. [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

  • Neuroleptic Agent Toxicity. Medscape. [Link]

  • Shim, J.Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. [Link]

  • Dipankar, B., et al. (2012). Synthesis, Characterization and Evaluation of Analgesic, Anti-Inflammatory, Ulcerogenic Potential of Some 2-Pyrazoline Derivatives. Der Pharma Chemica, 4(4), 1679-1688. [Link]

Sources

literature review on substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Piperidines: Strategies, Mechanisms, and Applications in Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is ideal for interacting with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a topic of paramount importance for researchers, scientists, and drug development professionals.[3] This guide provides a detailed overview of the core synthetic strategies, delving into the underlying mechanisms, practical applications, and the latest advancements in the field.

Intramolecular cyclization reactions are a direct and powerful approach to construct the piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond on an acyclic precursor.

Intramolecular Nucleophilic Substitution (SN2)

One of the most reliable methods for forming the piperidine ring is the intramolecular SN2 reaction.[4] This approach involves the displacement of a leaving group on a carbon chain by a nitrogen nucleophile. The stereochemistry of the starting material directly dictates the stereochemistry of the final product.

A classic example is the cyclization of an amino alcohol derivative. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. The amine then displaces this group to form the piperidine ring. The success of this reaction relies on the precursor being able to adopt a conformation that allows for efficient intramolecular attack.[4]

Experimental Protocol: Synthesis of (S)-3-Amino-1-benzylpiperidine [4]

  • Starting Material: An L-glutamic acid-derived 1,5-dimesylate.

  • Reagent: Benzylamine.

  • Procedure: The dimesylate is heated with benzylamine.

  • Reaction: The benzylamine performs a double SN2 reaction, displacing both mesylate groups to form the piperidine ring.

  • Outcome: (S)-3-amino-1-benzylpiperidine is obtained in 64% yield with 98% enantiomeric excess (ee).[4]

Reductive Amination of Dicarbonyls

The intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is another widely used strategy. This method involves the formation of an enamine or iminium ion intermediate, which is then reduced to the piperidine. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

Alkene Cyclization

Recent advances have focused on the cyclization of unsaturated amines. Gold- and palladium-catalyzed reactions have emerged as powerful tools for the oxidative amination of non-activated alkenes.[2] For instance, a gold(I) complex can catalyze the difunctionalization of a double bond, leading to the formation of the N-heterocycle and the introduction of an oxygen-containing substituent.[2]

Conceptual Workflow for Alkene Cyclization

A Unsaturated Amine Precursor D Piperidine Product A->D Cyclization B Metal Catalyst (e.g., Au(I), Pd(II)) B->D C Oxidant C->D

Caption: General workflow for metal-catalyzed alkene cyclization.

Hydrogenation of Pyridine Derivatives: A Classic Approach

The catalytic hydrogenation of substituted pyridines is arguably the most common and scalable method for accessing the piperidine core.[2] This approach benefits from the wide availability of pyridine starting materials. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in the case of chiral substrates, high stereoselectivity.

Heterogeneous Catalysis

Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are frequently employed for pyridine hydrogenation. These reactions often require high pressures and temperatures.

Homogeneous Catalysis

More recently, homogeneous catalysts, particularly those based on rhodium and iridium, have gained prominence due to their ability to operate under milder conditions and offer greater control over stereoselectivity.[2][5] For instance, iridium(III) catalysts have shown remarkable functional group tolerance, allowing for the reduction of pyridines containing sensitive groups like nitro, azido, and bromo moieties.[5]

A rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids provides a three-step route to enantioenriched 3-substituted piperidines.[6] This method demonstrates excellent functional group tolerance and is scalable.[6]

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines [6]

  • Partial Reduction: Pyridine is partially reduced to a dihydropyridine.

  • Asymmetric Carbometalation: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid.

  • Final Reduction: The resulting tetrahydropyridine is reduced to the piperidine.

  • Utility: This method has been used in the formal syntheses of Preclamol and Niraparib.[6]

Cycloaddition Reactions: Convergent Synthesis

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a convergent and stereocontrolled route to highly functionalized piperidines. This [4+2] cycloaddition involves the reaction of a 1-azadiene with a dienophile.

The use of chiral auxiliaries or chiral catalysts can render these reactions highly enantioselective.[7] A zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been developed, providing access to sophisticated aminopiperidine analogues.[7]

Conceptual Workflow for Aza-Diels-Alder Reaction

A 1-Azadiene D Tetrahydropyridine Intermediate A->D B Dienophile B->D C Chiral Catalyst / Auxiliary C->D E Substituted Piperidine D->E Reduction

Caption: Stereoselective aza-Diels-Alder approach to piperidines.

Ring Expansion and Rearrangement Strategies

Innovative strategies involving ring expansion of smaller heterocycles or rearrangements of existing ring systems provide alternative pathways to substituted piperidines.

Pyrrolidine to Piperidine Ring Expansion

A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, offers a concise route to chiral β-hydroxy piperidines.[8] This methodology has been successfully applied to the synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060.[8]

Aza-Petasis-Ferrier Rearrangement

A gold-catalyzed cyclization of N-homopropargyl amides leads to a cyclic imidate, which can be reduced and undergo a spontaneous Ferrier rearrangement to furnish a piperidin-4-one.[9] This sequence is highly modular and allows for the synthesis of N-unsubstituted piperidines.[9]

Modern Catalytic and Multicomponent Reactions

The field of piperidine synthesis has been significantly advanced by the development of novel catalytic systems and multicomponent reactions that allow for the rapid construction of molecular complexity.

Gold-Catalyzed Annulation

Gold catalysis has been employed in the annulation of N-allenamides and alkene-tethered oxime ethers to directly assemble piperidines.[10]

Cobalt-Catalyzed Radical Cyclization

Cobalt(II)-porphyrin complexes can catalyze the formation of piperidines from linear aldehydes via a radical cyclization of cobalt(III)-carbene radical intermediates.[11]

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for piperidine synthesis. These reactions can be initiated by various catalysts and allow for the rapid assembly of complex piperidine structures.[12]

Comparative Summary of Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Intramolecular SN2 Stereospecific, relies on pre-functionalized precursors.High stereochemical control, reliable.Requires multi-step synthesis of precursors.
Pyridine Hydrogenation Widely applicable, scalable.Access to a wide range of substitution patterns.Can require harsh conditions, functional group tolerance can be an issue.
Aza-Diels-Alder Convergent, good for complex targets.High stereocontrol, rapid increase in complexity.Limited availability of some dienes and dienophiles.
Ring Expansion Access to specific substitution patterns.Novel disconnections, access to unique structures.Can be substrate-specific.
Modern Catalysis Mild conditions, high functional group tolerance.High efficiency and selectivity.Catalyst cost and sensitivity can be a concern.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field. While traditional methods like pyridine hydrogenation and intramolecular cyclizations remain mainstays, modern catalytic and multicomponent strategies are continually expanding the toolbox of the synthetic chemist. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to synthesize ever more complex and medicinally relevant piperidine derivatives will continue to advance, fueling the engine of drug discovery.

References

  • O'Neil, I. A. (2002). Recent advances in the synthesis of piperidones and piperidines. Contemporary Organic Synthesis, 9(3), 135-156.
  • Zhang, J., & Schmalz, H. G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Vitaku, E., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • BenchChem. (2025). Stereoselective Synthesis of Piperidine Derivatives.
  • Vitaku, E., & Njardarson, J. T. (2023).
  • Vitaku, E., & Njardarson, J.T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Cheong, P. H. Y. (2014).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Vitaku, E., & Njardarson, J. T. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Laschat, S., & Doye, S. (2004). Stereoselective Synthesis of Piperidines. Synthesis, 2004(12), 1983-2013.
  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine.
  • Kawahara, S., & Iwama, T. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-106.
  • de Bruin, B. (2019). [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal, 25(45), 10582-10586.
  • Bower, J. F. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14457-14463.
  • BIOENGINEER.ORG. (2025).
  • Wang, C., & Zhang, F. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200216.
  • Kocienski, P. (2002). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online.
  • Bower, J. F. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(42), 12513-12520.

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceuticals is not coincidental but rather a result of its favorable physicochemical properties, synthetic tractability, and its ability to form key interactions with a multitude of biological targets.[2][3] From anticancer to antipsychotic agents, piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities.[4] This guide provides a comprehensive, in-depth framework for the systematic biological evaluation of novel piperidine scaffolds, moving from initial concept to preclinical validation. It is structured not as a rigid template, but as a logical progression that mirrors a typical drug discovery campaign, emphasizing the causality behind experimental choices to ensure scientific integrity at every stage.

Chapter 1: The Initial Encounter - Primary Screening & Hit Identification

The journey begins with a broad net cast to identify initial "hits" from a library of novel piperidine analogues. The goal of primary screening is not just to find activity, but to do so in a robust and high-throughput manner that minimizes the risk of false positives.

The Philosophy of a Good Primary Screen

A primary screen must be a self-validating system. This means it should be sensitive, reproducible, and relevant to the therapeutic hypothesis. The choice of assay technology is critical. For instance, when targeting a specific enzyme, a Fluorescence Resonance Energy Transfer (FRET) assay might be employed to directly measure enzymatic cleavage. If targeting a G-protein coupled receptor (GPCR), a cell-based reporter assay measuring downstream signaling (e.g., cAMP or calcium flux) would be more appropriate. The key is to choose an endpoint that is as close as possible to the direct activity of the desired target.

Experimental Workflow: High-Throughput Screening (HTS)

The overall workflow for an initial screen is designed for efficiency and accuracy, moving from broad screening to focused confirmation.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Validation Compound_Library Novel Piperidine Scaffold Library Primary_Assay Single-Concentration Primary Assay (e.g., 10 µM) Compound_Library->Primary_Assay Data_Analysis Initial Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis Hit_Selection Select Initial Hits (>50% Inhibition Threshold) Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (e.g., 8-point curve) Hit_Selection->Dose_Response IC50_Determination Calculate IC50/EC50 Values Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal/Secondary Assay (Different Technology) IC50_Determination->Orthogonal_Assay Confirmed_Hits Confirmed, Potent Hits Orthogonal_Assay->Confirmed_Hits

Caption: A general workflow for primary screening and hit confirmation of piperidine derivatives.

Chapter 2: Interrogation of the Hit - Mechanism of Action (MoA) & Target Engagement

Identifying a potent "hit" is merely the first step. The critical next phase is to understand how and if it interacts with its intended target within the complex environment of a cell. This is the core of establishing a trustworthy drug candidate. Failure to rigorously validate the mechanism of action (MoA) is a primary reason for late-stage drug attrition.

Causality in Action: Proving Target Engagement

A potent IC50 in a biochemical or cell-based assay does not definitively prove that the compound acts via the intended target. The compound could be acting "off-target" or through a non-specific mechanism. Therefore, direct evidence of target engagement is required. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6] It operates on the principle that a protein becomes more thermally stable when a ligand is bound to it.[7]

  • Cell Treatment: Incubate intact cells with the piperidine compound or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using an antibody-based method like Western Blot or an AlphaScreen®.

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful hit will induce a "shift" in the melting curve to higher temperatures, indicating stabilization of the target protein.

Visualizing Downstream Consequences

Once target engagement is confirmed, the next logical step is to verify that this engagement translates into the desired biological effect on downstream signaling pathways. For example, if the piperidine compound is designed to inhibit a specific kinase, one must demonstrate that phosphorylation of that kinase's known substrate is reduced.

Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Substrate_B Substrate B Kinase_A->Substrate_B Phosphorylates Substrate_B_P Phosphorylated Substrate B Substrate_B->Substrate_B_P Cell_Response Cellular Response (e.g., Proliferation) Substrate_B_P->Cell_Response Triggers Piperidine Piperidine Compound Piperidine->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by a novel piperidine kinase inhibitor.

Chapter 3: The Preclinical Gauntlet - In Vitro ADME/Tox Profiling

Many promising compounds with excellent potency fail because they possess poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to mitigate this risk.[8][9] This phase evaluates the "developability" of the piperidine scaffold.

The Self-Validating System of Early Safety Assessment

The goal here is to identify potential liabilities early. A compound that is highly potent but rapidly metabolized or cytotoxic is not a viable drug candidate. Key in vitro assays provide a predictive window into how the compound might behave in a whole organism.[9][10]

Key ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly the compound is broken down by metabolic enzymes like Cytochrome P450s.[11]

  • Cell Permeability: Often measured using a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict absorption across the gut wall.

  • Cytotoxicity: Evaluates the general toxicity of the compound to cells.[12]

  • hERG Channel Inhibition: A critical safety assay to assess the risk of cardiac arrhythmia (QT prolongation).[13][14] Drug-induced inhibition of the hERG potassium channel is a major reason for drug candidate failure.[13]

Data Presentation: ADME/Tox Profile of Lead Candidates

Clear, comparative data is crucial for decision-making. A table is the most effective way to summarize these multi-parameter results.

Compound IDTarget IC50 (nM)Metabolic Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)Cytotoxicity CC50 (µM)hERG IC50 (µM)
PIPE-001 15>6015.2>50>30
PIPE-002 852.12.51.1
PIPE-003 45459.8>5025

In this hypothetical data, PIPE-001 shows the most promising profile: potent, highly stable, permeable, non-cytotoxic, and with a low risk of hERG liability.

Step-by-Step Protocol: MTT Cytotoxicity Assay[12][15][16]
  • Cell Seeding: Seed a chosen cell line (e.g., HEK293 or a relevant cancer cell line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12][15]

  • Compound Addition: Treat the cells with a serial dilution of the piperidine compound for a set period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).[12]

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm).[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Chapter 4: The Whole Organism - In Vivo Evaluation

After a compound has demonstrated in vitro potency, target engagement, and a clean ADME/Tox profile, the next essential step is to evaluate its behavior in a living system.[17] In vivo studies are designed to answer two fundamental questions: does the drug get to its target in the body (pharmacokinetics), and does it have the desired effect without causing unacceptable toxicity (efficacy and safety)?[10][18]

Pharmacokinetics (PK): The Journey of the Drug

A pharmacokinetic study tracks the concentration of the piperidine compound in the body over time after administration.[19][20] This is crucial for understanding its absorption, distribution, metabolism, and excretion profile in a whole organism, which can differ significantly from in vitro predictions.[19]

  • Animal Dosing: Administer the piperidine compound to a cohort of rodents (typically mice or rats) via a relevant route (e.g., oral gavage (PO) or intravenous injection (IV)).[21]

  • Blood Sampling: Collect small blood samples at multiple, predefined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[21] Serial microsampling from a single animal is often preferred to reduce biological variability.[22]

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in each plasma sample using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve, representing total drug exposure), and t½ (half-life).[22]

Efficacy and Safety: The Ultimate Test

The final preclinical step is to test the compound in a relevant animal model of the disease. The choice of model is critical and must be carefully justified. Concurrently, the animals are monitored for any signs of toxicity. This integrated assessment of efficacy and safety provides the critical data package needed to justify moving a compound into human clinical trials.[10][18]

In_Vivo_Workflow cluster_0 In Vitro Foundation cluster_1 In Vivo Evaluation cluster_2 Decision Point In_Vitro_Hit Potent & Selective In Vitro Hit MoA_Confirmed MoA & Target Engagement Confirmed (e.g., CETSA) In_Vitro_Hit->MoA_Confirmed ADME_Tox_OK Favorable In Vitro ADME/Tox Profile MoA_Confirmed->ADME_Tox_OK PK_Study Pharmacokinetic (PK) Study in Rodents ADME_Tox_OK->PK_Study Efficacy_Model Efficacy Study in Disease Model PK_Study->Efficacy_Model Tox_Study Tolerability & Safety Assessment Efficacy_Model->Tox_Study IND_Candidate Investigational New Drug (IND) Candidate Tox_Study->IND_Candidate

Caption: The integrated workflow from a confirmed in vitro hit to an in vivo drug candidate.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The biological evaluation of a novel piperidine scaffold is a multi-stage, iterative process that demands scientific rigor and logical decision-making at every step. By systematically progressing from high-throughput screening to detailed mechanistic studies, in vitro safety profiling, and finally, in vivo validation, researchers can build a comprehensive data package. This evidence-based approach ensures that only the most promising, safe, and effective candidates are advanced toward human clinical trials, ultimately maximizing the potential of this privileged chemical scaffold to yield new medicines.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Sygnature Discovery. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • Biobide. (n.d.). What is in vivo testing?.
  • ResearchGate. (n.d.). Mechanisms of action of food bioactive compounds based on network pharmacology.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • MDPI. (n.d.). Plant-Derived Bioactive Compounds: One Health Perspective.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Developing Medicines. (n.d.). Pre-Clinical Testing.
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling.
  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (n.d.). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information. (n.d.). Bioactive Molecules and Their Mechanisms of Action.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Bioarray. (n.d.). hERG Safety Assay.
  • CETSA. (n.d.). CETSA.
  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.

Sources

2-(2-Methoxyethyl)piperidine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyethyl)piperidine Hydrochloride

Abstract

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability, which directly influence a compound's bioavailability, formulation design, and shelf-life.[1][2][3] This guide provides a comprehensive technical framework for the evaluation of this compound hydrochloride (CAS: 1185088-10-1). We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining its solubility and stability profiles. This document is designed to empower researchers and drug development professionals to generate the robust, reliable data necessary for informed decision-making in a pharmaceutical development program.

Introduction to this compound Hydrochloride

This compound hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a methoxyethyl group. As a hydrochloride salt, it is engineered for improved aqueous solubility and handling properties compared to its free base form. Understanding its behavior in various aqueous and stress conditions is a non-negotiable prerequisite for its advancement.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C₈H₁₈ClNO[4][5][6]
Molecular Weight 179.69 g/mol [4][5]
CAS Number 1185088-10-1[6][7]
Canonical SMILES COCCC1NCCCC1.[H]Cl[4][5]
Form Solid[4]

The molecule's structure dictates its chemical liabilities and properties. The secondary amine within the piperidine ring is basic and a potential site for oxidation. The ether linkage in the side chain is generally stable but can be susceptible to oxidative cleavage under harsh conditions. The hydrochloride salt form is the primary driver of its initial aqueous solubility.

Caption: Chemical structure of this compound hydrochloride.

Comprehensive Solubility Profile Assessment

Solubility assessment is bifurcated into two key areas: thermodynamic and kinetic.[2] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, crucial for formulation development.[8][9] Kinetic solubility is a higher-throughput measure of how readily a compound dissolves from a stock solution, often used in early discovery screening.[1][2]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.[8] Its causality is rooted in allowing the system to reach its lowest energy state, providing a definitive measure of a compound's maximum dissolved concentration under specific conditions.

Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride (e.g., 10-20 mg) to a series of glass vials. The excess solid is critical to ensure saturation is achieved.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test medium. Recommended media include:

    • Purified Water

    • 0.1 N HCl (simulated gastric fluid)

    • pH 7.4 Phosphate-Buffered Saline (PBS) (simulated physiological pH)

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a minimum of 24 hours. This duration is essential to ensure a true equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Crucial Step: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining fine particulates. This step is self-validating; without it, overestimated solubility may result from suspended solids.[9]

  • Quantification: Dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC-UV method described in section 2.2.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Analytical Quantification: RP-HPLC-UV Method

A robust analytical method is required to accurately measure the compound's concentration in the saturated solutions. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this polar, water-soluble compound.

Table 2: Recommended Starting Parameters for HPLC Quantification

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining polar to moderately nonpolar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileProvides good peak shape for amines and is UV transparent.[10][11]
Gradient Isocratic (e.g., 70% A, 30% B)For a single analyte, an isocratic method is simple and robust.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmWavelength for detecting non-chromophoric amines.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

This method must be validated for linearity, accuracy, and precision according to standard practices. A calibration curve should be generated using standards of known concentration to quantify the test samples.[11]

Comprehensive Stability Profile Assessment

Stability testing provides evidence of how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors like temperature, humidity, and light.[12][13] The process involves long-term studies under intended storage conditions and accelerated studies under stressed conditions to predict shelf-life and identify degradation products.

Long-Term and Accelerated Stability Studies

These studies are mandated by regulatory bodies and form the core of any stability program.[14][15]

Protocol:

  • Batch Selection: Use at least one representative batch of this compound hydrochloride.

  • Container Closure System: Store the API in a container that simulates the proposed packaging for storage and distribution.[13][16]

  • Storage Conditions: Place samples into calibrated stability chambers set to the conditions outlined by ICH guidelines.[12][15]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples for analysis at specified time points.[12][15][16]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, test the samples for critical quality attributes:

    • Appearance: Visual inspection for changes in color or physical form.

    • Assay: Quantification of the API content.

    • Degradation Products: Detection and quantification of any impurities using a stability-indicating method (see section 3.3).

A "significant change" is defined as a failure to meet the specification, which would trigger further investigation or testing at intermediate conditions (e.g., 30°C / 65% RH).[12][13][15]

Caption: Decision workflow for ICH-compliant stability testing.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[17][18] The goal is to achieve 5-20% degradation to ensure that primary degradation products are generated without destroying the molecule entirely.[18]

Inferred Degradation Pathways: The structure of this compound suggests susceptibility to specific degradation pathways, primarily oxidation.[19] The secondary amine is a prime target for oxidation to an N-oxide or, under more extreme conditions, ring-opening.[19][20]

G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Products Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Photolysis Photolytic (UV/Vis Light) Parent->Photolysis N_Oxide N-Oxide Formation Oxidation->N_Oxide Primary Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Secondary No_Reaction No Degradation Expected Hydrolysis->No_Reaction Ether/Amine stable Radical_Products Radical-Mediated Products Photolysis->Radical_Products

Caption: Hypothetical degradation pathways for the parent compound.

Protocol:

  • Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose the API to the following conditions in separate experiments:[19]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.

    • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution API to light in a photostability chamber per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.

Methodology:

  • Method Development: Begin with the HPLC parameters from Table 2. Analyze the samples from the forced degradation study.

  • Optimization: Adjust the mobile phase gradient (e.g., start with a higher aqueous percentage and ramp up the organic solvent) to achieve baseline separation between the parent API peak and all degradation product peaks.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the API peak in all stressed samples. This is a self-validating step; if the peak is pure, it confirms that no degradation products are co-eluting.

  • Validation: Once the method is optimized, validate it for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Table 3: Example Stability Data Summary

ConditionTimeAssay (%)Total Impurities (%)Comments
Control (T=0)099.80.2Initial release
40°C/75%RH6 Months98.51.5One major degradant at RRT 1.5
0.1 N HCl, 60°C24 Hours99.50.5Minimal degradation
3% H₂O₂8 Hours85.214.8Significant oxidative degradation

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to characterizing the solubility and stability of this compound hydrochloride. By employing the gold-standard shake-flask method for solubility and adhering to ICH guidelines for stability testing, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline. The provided protocols, rooted in established pharmaceutical science, serve as a complete and self-validating framework for this critical assessment. A thorough understanding of these physicochemical properties is the bedrock upon which successful formulation, manufacturing, and clinical strategies are built.

References

  • Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Multiple sources compiled by search.
  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • AxisPharm. (n.d.). Solubility Test.
  • World Health Organization. (n.d.). Annex 10 - ICH: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • European Medicines Agency. (2023, July 13).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Kuhn, B., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemistry & Biodiversity.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • LabSolutions. (n.d.). This compound hydrochloride.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR.
  • ACS Publications. (n.d.).
  • Singh, R., et al. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Amerigo Scientific. (n.d.). This compound hydrochloride.
  • BLD Pharm. (n.d.). 1185088-10-1|this compound hydrochloride.
  • Fisher Scientific. (n.d.). This compound hydrochloride, 97% Purity, C8H18ClNO, 10 grams.
  • BenchChem. (2025).
  • PubMed. (2021, August 3).

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic routes to 2-(2-Methoxyethyl)piperidine, a valuable piperidine derivative in pharmaceutical research and development. The document is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the starting materials, reaction mechanisms, and experimental protocols involved in its synthesis.

Introduction

This compound is a key structural motif present in a range of biologically active molecules. Its synthesis is of significant interest, and several strategic approaches have been developed. This guide will explore the most prominent and practical synthetic pathways, offering insights into the selection of starting materials and the rationale behind the chosen experimental conditions. The primary routes to be discussed are:

  • Catalytic Hydrogenation of 2-(2-Methoxyethyl)pyridine: A robust and widely used method.

  • Synthesis via Grignard Reaction with Pyridine N-oxides: A versatile approach for introducing the side chain.

  • Reductive Amination of Dicarbonyl Compounds: A classical and effective ring-forming strategy.

Route 1: Catalytic Hydrogenation of 2-(2-Methoxyethyl)pyridine

This is arguably the most direct and industrially scalable approach to this compound. The core of this strategy lies in the synthesis of the substituted pyridine precursor, followed by its reduction.

Starting Material: 2-(2-Methoxyethyl)pyridine

The synthesis of this key intermediate is typically achieved through the alkylation of 2-picoline (2-methylpyridine).

The acidity of the methyl group on 2-picoline allows for its deprotonation by a strong base to form the corresponding anion (2-picolyllithium), which can then act as a nucleophile.

Reaction: 2-Picoline is reacted with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to generate the 2-picolyllithium. This is followed by the addition of a suitable electrophile, such as 2-methoxyethyl bromide or a similar alkylating agent.

Causality of Experimental Choices:

  • Strong Base (n-BuLi or LDA): The pKa of the methyl protons of 2-picoline is approximately 31, necessitating a very strong base for efficient deprotonation.

  • Aprotic Solvent (THF): THF is an ideal solvent as it is unreactive towards the strong base and the resulting organolithium species, and it effectively solvates the lithium cation.

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.

Experimental Protocol: Synthesis of 2-(2-Methoxyethyl)pyridine

  • To a solution of 2-picoline (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of 2-methoxyethyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(2-methoxyethyl)pyridine.

Catalytic Hydrogenation to this compound

The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation.

Catalysts and Conditions: Commonly used catalysts include platinum(IV) oxide (PtO₂) (Adam's catalyst) and rhodium on carbon (Rh/C). The reaction is typically carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction.[1][2][3] High pressures of hydrogen gas are generally required.

Causality of Experimental Choices:

  • Catalyst (PtO₂ or Rh/C): These platinum group metal catalysts are highly effective for the hydrogenation of aromatic rings.

  • Acidic Solvent (Glacial Acetic Acid): Protonation of the pyridine nitrogen increases the susceptibility of the aromatic ring to reduction.[4]

  • High Pressure (50-70 bar): High hydrogen pressure is necessary to overcome the aromatic stability of the pyridine ring.[1]

Experimental Protocol: Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve 2-(2-methoxyethyl)pyridine (1.0 eq) in glacial acetic acid.

  • Add PtO₂ (5 mol%) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound.

Workflow for Route 1

Route 1 picoline 2-Picoline picolyllithium 2-Picolyllithium picoline->picolyllithium n-BuLi, THF, -78 °C methoxyethyl_pyridine 2-(2-Methoxyethyl)pyridine picolyllithium->methoxyethyl_pyridine 2-Methoxyethyl bromide final_product This compound methoxyethyl_pyridine->final_product H₂, PtO₂, Acetic Acid

Caption: Synthesis of this compound via alkylation of 2-picoline followed by catalytic hydrogenation.

Route 2: Synthesis via Grignard Reaction with Pyridine N-oxides

This route offers an alternative method for introducing the 2-methoxyethyl side chain onto the pyridine ring, which is then subsequently reduced.

Starting Materials: Pyridine N-oxide and a Grignard Reagent

The reaction of a Grignard reagent with pyridine N-oxide proceeds via addition to the 2-position, followed by rearomatization.

Reaction: Pyridine N-oxide is reacted with a Grignard reagent, such as 2-methoxyethylmagnesium bromide, in an inert solvent like THF. The initial adduct is then treated with an acylating agent, like acetic anhydride, to facilitate rearomatization to the 2-substituted pyridine.[5]

Causality of Experimental Choices:

  • Pyridine N-oxide: The N-oxide functionality activates the pyridine ring for nucleophilic attack at the 2- and 6-positions.

  • Grignard Reagent: Provides the nucleophilic 2-methoxyethyl group.

  • Acetic Anhydride: Promotes the elimination of water and rearomatization to the substituted pyridine.

Experimental Protocol: Synthesis of 2-(2-Methoxyethyl)pyridine via Grignard Reaction

  • Prepare the Grignard reagent by reacting 2-methoxyethyl bromide with magnesium turnings in anhydrous THF.

  • To a solution of pyridine N-oxide (1.0 eq) in anhydrous THF at room temperature, add the freshly prepared 2-methoxyethylmagnesium bromide solution (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add acetic anhydride (2.0 eq) and heat the mixture at 120 °C for 4 hours.[5]

  • Cool the reaction mixture, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography to obtain 2-(2-methoxyethyl)pyridine.

The resulting 2-(2-methoxyethyl)pyridine can then be hydrogenated as described in Route 1 .

Workflow for Route 2

Route 2 pyridine_n_oxide Pyridine N-oxide grignard_adduct Grignard Adduct pyridine_n_oxide->grignard_adduct 2-Methoxyethylmagnesium bromide, THF methoxyethyl_pyridine 2-(2-Methoxyethyl)pyridine grignard_adduct->methoxyethyl_pyridine Acetic Anhydride, 120 °C final_product This compound methoxyethyl_pyridine->final_product H₂, PtO₂, Acetic Acid

Caption: Synthesis of this compound via Grignard reaction with pyridine N-oxide.

Route 3: Reductive Amination of Dicarbonyl Compounds

This classical approach constructs the piperidine ring from acyclic precursors.

Starting Materials: Glutaraldehyde and 2-Methoxyethylamine

The reaction involves the condensation of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction.

Reaction: Glutaraldehyde is reacted with 2-methoxyethylamine to form a di-imine intermediate, which then undergoes intramolecular cyclization and reduction to form the piperidine ring. A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is used.[6][7]

Causality of Experimental Choices:

  • Glutaraldehyde: Provides the five-carbon backbone of the piperidine ring.

  • 2-Methoxyethylamine: Serves as the nitrogen source and introduces the 2-methoxyethyl side chain precursor.

  • Reducing Agent (NaBH₃CN or NaBH(OAc)₃): These mild reducing agents are selective for the reduction of imines in the presence of aldehydes.

Experimental Protocol: Reductive Amination

  • To a solution of 2-methoxyethylamine (1.0 eq) in methanol, add a solution of glutaraldehyde (1.0 eq, typically as a 50% aqueous solution).

  • Adjust the pH of the solution to 6-7 with acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, keeping the temperature below 30 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the crude product by distillation or chromatography to yield this compound.

Workflow for Route 3

Route 3 glutaraldehyde Glutaraldehyde di_imine Di-imine Intermediate glutaraldehyde->di_imine methoxyethylamine 2-Methoxyethylamine methoxyethylamine->di_imine final_product This compound di_imine->final_product NaBH₃CN, MeOH

Caption: Synthesis of this compound via reductive amination.

Comparative Analysis of Starting Materials

RouteKey Starting MaterialsAdvantagesDisadvantages
1. Catalytic Hydrogenation 2-Picoline, 2-Methoxyethyl bromideScalable, high-yielding, well-established methodology.Requires strong bases and cryogenic conditions for the alkylation step; high-pressure hydrogenation equipment needed.
2. Grignard Reaction Pyridine N-oxide, 2-Methoxyethyl bromideGood for introducing various side chains, avoids the use of picoline.Grignard reagents can be sensitive to moisture; requires heating for rearomatization.
3. Reductive Amination Glutaraldehyde, 2-MethoxyethylamineConvergent synthesis, builds the ring and installs the side chain in one pot.Glutaraldehyde can polymerize; potential for side reactions if not carefully controlled.

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes, each with its own set of advantages and challenges. The choice of the most appropriate method will depend on factors such as the scale of the synthesis, the availability of starting materials and equipment, and the desired purity of the final product. The catalytic hydrogenation of 2-(2-methoxyethyl)pyridine remains a highly reliable and scalable option. The Grignard and reductive amination routes offer valuable alternatives, particularly for medicinal chemistry applications where analogue synthesis is a key consideration.

References

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 213-219.
  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Oka, S., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 136(38), 13462–13465.
  • U.S. Patent No. 6,258,955 B1. (2001). Process for preparing 2-piperidineethanol compounds. Google Patents.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • Chinese Patent No. CN111995566B. (n.d.). Synthesis method of 2-hydroxyethyl pyridine. Google Patents.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Sivets, G. G. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1237–1240.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • ResearchGate. (2015). Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?. Retrieved from [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • ResearchGate. (n.d.). On the reaction of lithium picolyl with ethyl acetate. Retrieved from [Link]

  • Kato, T., Yamanaka, H., & Adachi, T. (1965). [Synthesis of methylpyridine derivatives. XX. Reaction of methyl-pyridine with Grignard reagent]. Yakugaku Zasshi, 85(7), 611–614.
  • Chinese Patent No. CN102964295B. (n.d.). Preparation method of 2-substituted-4-(piperidylmethyl)pyridine. Google Patents.

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

2-(2-Methoxyethyl)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its structural similarity to piperidine, a well-characterized and hazardous substance, necessitates a thorough and cautious approach to its handling. This guide provides a detailed framework for the safe use of this compound in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for the free base form of this compound, the following precautions and procedures are synthesized from the known hazards of the parent compound, piperidine, and its various derivatives. The fundamental principle guiding this document is that this compound should be handled with the same level of caution as piperidine itself, a substance known for its flammability, corrosivity, and acute toxicity.[1][2][3][4][5]

Section 1: Hazard Identification and Physicochemical Properties

The primary hazards associated with piperidine and its derivatives stem from their chemical nature as cyclic secondary amines. These compounds are typically flammable, corrosive to skin and eyes, and toxic upon ingestion, inhalation, or skin contact.[1][4][5]

1.1 GHS Hazard Classification (Inferred)

Based on the known hazards of piperidine, this compound should be treated as a substance with the following GHS classifications:

  • Flammable Liquids: Category 2 or 3

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment: Harmful to aquatic life.[4]

1.2 Physicochemical Properties (Comparison)

For context, the table below compares the known properties of piperidine with related compounds. The properties for this compound are predicted or inferred and should be treated with caution.

PropertyPiperidine1-(2-Hydroxyethyl)piperidine2-(2-Hydroxyethyl)piperidineThis compound (Predicted/Inferred)
CAS Number 110-89-43040-44-61484-84-0858523-63-4
Molecular Formula C₅H₁₁NC₇H₁₅NOC₇H₁₅NOC₈H₁₇NO
Molecular Weight 85.15 g/mol 129.20 g/mol 129.20 g/mol [6][7]143.24 g/mol
Boiling Point 106 °C[1][4]199-202 °C~234 °C[8]> 150 °C
Flash Point 16 °C[1]77 °CNot AvailableLikely > 60 °C
Density 0.862 g/mL at 20 °C[4]0.973 g/mL at 25 °C~1.01 g/mL[8]~0.9 g/mL

Section 2: Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment Risk Assessment & Control Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures A Identify Hazards: - Flammability - Toxicity (All Routes) - Corrosivity - Reactivity B Evaluate Exposure Potential: - Quantity Used - Frequency & Duration of Use - Aerosol Generation? A->B C Assess Existing Controls: - Fume Hood Availability - PPE on Hand - Spill Kit Location B->C D Implement Engineering Controls: - Chemical Fume Hood - Local Exhaust Ventilation C->D If controls are inadequate E Mandate Personal Protective Equipment (PPE): - Chemical Goggles & Face Shield - Appropriate Gloves (e.g., Nitrile, Neoprene) - Flame-Retardant Lab Coat D->E F Establish Safe Work Practices: - Designate Work Area - Prohibit Ignition Sources - Keep Containers Closed E->F G Safe Operation F->G Proceed with Experiment

Caption: A logical workflow for risk assessment and control.

Section 3: Standard Operating Procedures for Safe Handling

3.1 Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The work area should be well-ventilated, and sources of ignition such as open flames, hot plates, and spark-producing equipment must be strictly prohibited.[1][5]

3.2 Personal Protective Equipment (PPE): Essential for All Operations

A comprehensive PPE ensemble is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.

  • Skin Protection: A flame-retardant laboratory coat must be worn. Full-length trousers and closed-toe shoes are also required.

  • Hand Protection: Chemically resistant gloves are essential. Given the amine nature of the compound, nitrile or neoprene gloves are recommended. It is crucial to check glove compatibility charts and to change gloves immediately if contamination is suspected.

3.3 Storage and Incompatibility

This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5] It should be stored in a tightly sealed, properly labeled container. This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[9]

3.4 Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1 Emergency Response Decision Tree

EmergencyResponse Emergency Response Decision Tree cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start EMERGENCY (Spill, Exposure, Fire) Spill_Assess Assess Spill Size & Location Start->Spill_Assess Exposure_Route Identify Route of Exposure Start->Exposure_Route Fire Fire? Start->Fire Spill_Small Small Spill: - Alert Others - Use Spill Kit - Absorb & Neutralize Spill_Assess->Spill_Small Minor & Contained Spill_Large Large Spill: - Evacuate Area - Call Emergency Services - Isolate the Area Spill_Assess->Spill_Large Major or Uncontrolled Exposure_Skin Skin Contact: - Remove Contaminated Clothing - Flush with Water for 15 min Exposure_Route->Exposure_Skin Exposure_Eye Eye Contact: - Use Eyewash Station for 15 min - Seek Medical Attention Exposure_Route->Exposure_Eye Exposure_Inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention Exposure_Route->Exposure_Inhalation Fire_Response Use Appropriate Extinguisher (CO2, Dry Chemical, Foam) Evacuate if Necessary Fire->Fire_Response Yes

Caption: A decision tree for emergency response procedures.

4.2 Detailed Emergency Protocols

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • In Case of a Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following protocols but of fostering a deep-seated culture of safety. Researchers and laboratory personnel must remain vigilant, proactive, and well-informed about the potential hazards of the compounds they work with. By adhering to the principles and procedures outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Piperidine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. pentachemicals. [Link]

  • N-(2-Hydroxyethyl)piperidine. ZORA (Zurich Open Repository and Archive). [Link]

  • Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). Cheméo. [Link]

  • First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. PubMed. [Link]

  • 2-Piperidin-2-ylethanol. PubChem. [Link]

  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. ResearchGate. [Link]

  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. SciSpace. [Link]

  • 2-(2-Hydroxyethyl)piperidine. NIST WebBook. [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical History of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Ring, A Cornerstone of Natural Products and Pharmaceuticals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural units in the realm of bioactive compounds.[1][2][3] Its prevalence in a vast array of natural alkaloids and its central role in the architecture of numerous blockbuster drugs underscore its title as a "privileged scaffold" in medicinal chemistry.[4] This guide provides a comprehensive exploration of the discovery and history of piperidine alkaloids, from their initial isolation in the 19th century to their continued prominence in modern drug development. We will delve into the pioneering efforts of early chemists in structure elucidation and total synthesis, trace the biosynthetic pathways that nature employs to construct these molecules, and examine the profound pharmacological impact that has cemented the piperidine ring as a critical tool in the pursuit of new therapeutics.[1][2][3][5]

Part 1: The Dawn of Alkaloid Chemistry: Discovery and Structural Elucidation

The story of piperidine alkaloids is inextricably linked with the birth of organic chemistry as a distinct scientific discipline. The earliest encounters with this class of compounds were through the isolation of potent substances from plants with well-known physiological effects.

Piperine: The Pungent Principle of Pepper

In 1819, the Danish chemist Hans Christian Ørsted was the first to isolate a crystalline substance from black pepper (Piper nigrum), which he named piperine.[6][7] This discovery marked a significant milestone in the study of natural products. Piperine was identified as the compound responsible for the characteristic pungency of pepper.[3] Later, in 1850, the Scottish chemist Thomas Anderson, and independently in 1852, the French chemist Auguste Cahours, obtained the parent heterocycle, piperidine, by reacting piperine with nitric acid.[8] This fundamental work not only established the existence of the piperidine ring but also gave it its name, derived from the Latin word for pepper, Piper.[8]

Coniine: The Poison of Hemlock and a Historical Landmark

The history of piperidine alkaloids took a dramatic turn with the study of poison hemlock (Conium maculatum), a plant infamously known for its use in the execution of the philosopher Socrates.[9] In 1827, Giesecke successfully isolated the toxic principle, coniine, a volatile and colorless liquid with a characteristic unpleasant odor.[9][10]

The structural elucidation of coniine, spearheaded by the German chemist August Wilhelm von Hofmann in 1881, was a triumph of classical organic chemistry.[9] Through a series of meticulous degradation reactions, Hofmann deduced that coniine possessed a piperidine ring with a propyl side chain.[11][12] This was a monumental achievement in an era that predated modern spectroscopic techniques.

Part 2: The Era of Synthesis: From Laboratory Curiosities to Scalable Scaffolds

The confirmation of a proposed chemical structure through total synthesis is a cornerstone of chemical research. The piperidine alkaloids, particularly coniine, played a central role in this defining aspect of the field.

Ladenburg's Landmark Synthesis of Coniine

In 1886, Albert Ladenburg achieved the first total synthesis of an alkaloid, coniine, a feat that solidified its proposed structure and ushered in a new era of synthetic organic chemistry.[9][10][13][14] Ladenburg's synthesis, while groundbreaking, was not without its challenges and gave a poor yield.[13]

Ladenburg's Synthesis of (±)-Coniine (1886):

  • Starting Material: 2-Methylpyridine (α-picoline).

  • Condensation: A Knoevenagel condensation with acetaldehyde (using paraldehyde as its source) in the presence of anhydrous zinc chloride yielded 2-propenylpyridine.[10][13][14]

  • Reduction: The 2-propenylpyridine was then reduced using metallic sodium in ethanol to produce racemic (±)-coniine.[10][13][14]

  • Resolution: The racemic mixture was resolved through fractional crystallization using (+)-tartaric acid to yield the enantiopure forms of coniine.[10][13]

This seminal work not only confirmed the structure of coniine but also demonstrated the power of chemical synthesis to construct complex natural products from simple starting materials.

Evolution of Piperidine Synthesis

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine, often utilizing a molybdenum disulfide catalyst.[8] The reduction of pyridine to piperidine can also be accomplished via a modified Birch reduction with sodium in ethanol.[8] Over the decades, a vast and diverse array of synthetic methodologies for constructing the piperidine ring and its derivatives have been developed, reflecting the scaffold's immense importance.[1][5] Modern approaches often focus on stereoselective methods to control the three-dimensional arrangement of atoms, a critical factor for pharmacological activity.[15] These methods include metal-catalyzed cyclizations, intramolecular Michael additions, and multicomponent reactions that allow for the rapid assembly of complex piperidine structures.[1][15]

Part 3: Nature's Blueprint: The Biosynthesis of Piperidine Alkaloids

Plants and other organisms have evolved elegant and efficient biochemical pathways to construct the piperidine ring from simple metabolic precursors. Understanding these pathways provides insight into the diversity of piperidine alkaloids found in nature and offers potential avenues for their biotechnological production.

The biosynthesis of many simple piperidine alkaloids, such as those found in poison hemlock, begins with the amino acid L-lysine.[16] The pathway generally involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form the key intermediate, Δ¹-piperideine.[16] This intermediate can then be further modified through reductions, additions of other molecular units, and other enzymatic transformations to generate the vast array of naturally occurring piperidine alkaloids.[16] For instance, the biosynthesis of coniine involves the non-enzymatic cyclization of 5-oxooctylamine to γ-coniceine, which is then reduced to form coniine.[13][14]

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination & Cyclization Coniine Coniine Piperideine->Coniine Further Elaboration & Reduction

Caption: Simplified biosynthetic pathway of piperidine alkaloids from L-lysine.

Part 4: Pharmacological Significance and the Rise of Piperidine-Based Drugs

The potent biological activities of piperidine alkaloids, evident from the toxicity of coniine and the pungency of piperine, have long suggested their interaction with key physiological targets.[9][17] This has made the piperidine scaffold a fertile ground for drug discovery and development.[2][3][4]

A Diverse Range of Biological Targets

Piperidine-containing compounds have been shown to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological effects. These include:

  • Anticancer Properties: Both piperine and other piperidine derivatives have demonstrated potential in cancer therapy by influencing critical signaling pathways.[2][18]

  • Neurotransmitter Modulation: The structural similarity of the piperidine ring to endogenous neurotransmitters has led to the development of drugs targeting the central nervous system.[4]

  • Antimicrobial and Antiviral Activity: Certain piperidine derivatives exhibit activity against various pathogens.[3]

  • Anti-inflammatory Effects: Piperine, for example, has well-documented anti-inflammatory properties.[17]

From Natural Alkaloids to Blockbuster Drugs

The piperidine ring is a prominent feature in a multitude of clinically successful drugs across various therapeutic areas.[4][19] The conformational flexibility of the piperidine ring allows for the precise positioning of functional groups to optimize binding to biological targets.

Table 1: Examples of Prominent Piperidine-Containing Drugs

Drug NameTherapeutic ClassMechanism of Action
Methylphenidate CNS StimulantNorepinephrine-dopamine reuptake inhibitor
Fentanyl Opioid Analgesicμ-opioid receptor agonist
Risperidone AntipsychoticDopamine and serotonin receptor antagonist
Donepezil Anti-Alzheimer'sAcetylcholinesterase inhibitor
Haloperidol AntipsychoticDopamine receptor antagonist

The development of these and many other piperidine-containing drugs highlights the enduring legacy of the early discoveries in alkaloid chemistry.

Part 5: Modern Methodologies and Future Outlook

The study of piperidine alkaloids continues to evolve with the advent of new technologies and synthetic methods.

Modern Analytical Techniques

Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) have revolutionized the structural elucidation of novel piperidine alkaloids, allowing for rapid and unambiguous structure determination.

Contemporary Synthetic Strategies

Modern organic synthesis has provided chemists with powerful tools to construct complex piperidine-containing molecules with high efficiency and stereocontrol.[15][20] These advancements enable the creation of novel analogs for structure-activity relationship studies and the development of more effective and safer drugs.[15][20]

Caption: The historical and ongoing development of piperidine alkaloids.

Conclusion

The journey of piperidine alkaloids, from their initial discovery in pungent spices and poisonous plants to their current status as a cornerstone of modern medicine, is a testament to the power of chemical inquiry. The pioneering work of early chemists in isolating, characterizing, and synthesizing these molecules laid the foundation for a field that continues to yield profound benefits for human health. The piperidine scaffold, with its inherent structural and physicochemical advantages, will undoubtedly remain a central focus for researchers in natural product chemistry, synthetic methodology, and drug development for the foreseeable future.

References

  • Coniine. Wikipedia. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis of Coniine. YouTube. [Link]

  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. PubChem. [Link]

  • Coniine. Wikiwand. [Link]

  • Synthesis - Atropine. University of Bristol. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • extraction and isolation of piperine from black pepper. Mitrask. [Link]

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. PMC. [Link]

  • Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Pyridine –piperidine-pyrolidine alkaloids. University of Babylon. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Coniine - Structural elucidation. Slideshare. [Link]

  • Piperine. Wikipedia. [Link]

  • Biosynthesis of piperidine alkaloids. PubMed. [Link]

  • Coniine structure elucidation SLIDESHARE sem 5 bsc. Slideshare. [Link]

  • Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • Structure elucidation and synthesis of coniine. YouTube. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • UNIT – I–Alkaloids-SCY1615. Sathyabama Institute of Science and Technology. [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. PMC. [Link]

  • Piperidine alkaloids. ResearchGate. [Link]

  • Biosynthesis of Alkaloids. Imperial College London. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

  • The structure of piperidine alkaloids (a) Coniine (b) γ-Coniceine. ResearchGate. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Exp't 874 Isolation of Piperine from Black Pepper. Penn State University. [Link]

  • Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]

  • A few examples of piperidine‐based drugs and natural products. ResearchGate. [Link]

  • Isolation of piperine from white pepper. YouTube. [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Methoxyethyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Piperidine Building Block

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure provides an escape from the "flatland" of aromatic scaffolds, often leading to improved physicochemical properties and target engagement. 2-(2-Methoxyethyl)piperidine is a valuable heterocyclic building block that combines the piperidine core with a flexible methoxyethyl side chain. This side chain can influence solubility, metabolic stability, and conformational preference, making it an attractive starting material for drug discovery and process development.

As a secondary amine, the primary synthetic utility of this compound lies in its nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to readily engage with a wide range of electrophiles, making it an ideal scaffold for diversification through N-functionalization reactions such as alkylation, acylation, and arylation. These notes provide a comprehensive guide to the safe handling and effective use of this reagent in common synthetic transformations.

Physicochemical Properties: this compound Hydrochloride
CAS Number 1185088-10-1
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Store at room temperature in a dry, well-ventilated place.
Synonyms This compound HCl

(Data compiled from commercial supplier information)

Critical Safety and Handling Protocols

Proper handling of this compound and its salts is essential for laboratory safety. The compound is classified as harmful and an irritant. Adherence to the following protocols is mandatory.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The hydrochloride salt is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.

GHS Hazard Statement Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

(Data sourced from supplier Safety Data Sheets)

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

2.2 First Aid and Emergency Procedures

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

Core Application: Nucleophilic N-Alkylation

The most fundamental and widely used application of this compound is its role as a nucleophile in N-alkylation reactions. This transformation is a robust method for introducing new substituents onto the piperidine nitrogen, thereby modulating the molecule's steric and electronic properties. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom attacks an electrophilic carbon center, displacing a leaving group.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. It serves to neutralize the acidic proton that is generated on the nitrogen atom after alkylation, regenerating the neutral, nucleophilic amine and driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reagents, including the ionic base, without participating in the reaction, and they effectively solvate the transition state of the Sₙ2 reaction.

  • Temperature: While many reactions proceed at room temperature, gentle heating may be required for less reactive alkyl halides (e.g., alkyl chlorides) or sterically hindered substrates to increase the reaction rate.[3]

Detailed Experimental Protocol: N-Benzylation of this compound

This protocol provides a representative procedure for the direct N-alkylation of this compound using benzyl bromide as the electrophile.

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq). Add DMF (approx. 0.2 M) and anhydrous potassium carbonate (2.5 eq). Note: The extra equivalent of base is to neutralize the HCl salt.

  • Reaction Setup: Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). This removes any remaining acidic byproducts and DMF.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure N-benzyl-2-(2-methoxyethyl)piperidine.

Mechanistic Rationale and Workflow Visualization

The N-alkylation reaction proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) pathway.

sn2_mechanism Fig. 1: Sₙ2 Mechanism for N-Alkylation Piperidine R₂NH Piperidine->inv1 Nucleophilic Attack Base B: Base->inv2 Proton Abstraction AlkylHalide R'-X AlkylHalide->inv1 Product R₂N-R' Salt B-H⁺ X⁻ inv1->Product inv2->Salt

Caption: Sₙ2 Mechanism for N-Alkylation of a secondary amine.

The overall experimental process follows a standard synthetic chemistry workflow, from reaction setup to final analysis.

workflow Fig. 2: General Experimental Workflow Setup 1. Reaction Setup (Amine, Base, Solvent) Reaction 2. Add Electrophile (Alkyl Halide) Stir at RT Setup->Reaction Workup 3. Aqueous Workup (Quench & Extract) Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Analysis (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for N-Alkylation.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive alkylating agent. 2. Base is not strong enough or is hydrated. 3. Insufficient reaction time/temperature.1. Check the purity/age of the alkyl halide. 2. Use freshly opened or dried base. 3. Increase reaction time or gently heat the mixture (e.g., to 50°C).[3]
Formation of Byproducts 1. Over-alkylation leading to quaternary ammonium salt. 2. Side reactions of the alkylating agent.1. Add the alkyl halide slowly to the reaction mixture to maintain an excess of the amine.[4] 2. Ensure inert atmosphere; check for compatibility of functional groups.
Difficult Purification 1. Residual DMF in the crude product. 2. Product is very polar.1. Perform a thorough aqueous workup, washing multiple times with water or brine. 2. Use a more polar eluent system for column chromatography (e.g., with methanol or ammonia).

References

Application Notes and Protocols: 2-(2-Methoxyethyl)piperidine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. Within this class, 2-substituted piperidines are of particular interest as they are key structural motifs in drugs targeting the central nervous system (CNS), among other therapeutic areas. The strategic placement of a substituent at the C2 position can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on the application of 2-(2-Methoxyethyl)piperidine (available as the hydrochloride salt, CAS No. 1185088-10-1), a building block that combines the foundational piperidine core with a flexible, polar side chain. The secondary amine of the piperidine offers a reactive handle for a multitude of synthetic transformations, while the 2-(2-methoxyethyl) group provides unique physicochemical properties that can be leveraged to overcome common challenges in drug design, such as metabolic instability and poor solubility.

Scientific Rationale: The Advantage of the Methoxyethyl Moiety

The incorporation of a methoxyethyl group into a drug candidate is a deliberate design choice aimed at fine-tuning its molecular properties. This small functional group can significantly impact ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3]

  • Enhanced Solubility and Polarity: The ether oxygen in the methoxyethyl side chain can act as a hydrogen bond acceptor, which can improve aqueous solubility and modulate a compound's overall polarity. This is a critical attribute for ensuring adequate bioavailability and preventing compound precipitation.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage by cytochrome P450 enzymes compared to more labile functional groups. Introducing the methoxyethyl group can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.[4]

  • Conformational Influence and Binding Interactions: The flexible ethyl linker allows the methoxy group to orient itself in various positions within a receptor's binding pocket. This can lead to favorable van der Waals or dipole-dipole interactions that enhance binding affinity and selectivity.[3] The C2-substitution pattern also influences the conformational equilibrium of the piperidine ring, which can be crucial for locking the molecule into a bioactive conformation.

  • Improved Pharmacokinetics: The 2'-O-(2-methoxyethyl) modification, while in the context of oligonucleotides, has been shown to increase resistance to nuclease degradation and improve plasma protein binding, leading to more favorable pharmacokinetic profiles.[4][5] These principles can be extrapolated to small molecules, where the methoxyethyl group can similarly shield the molecule and modulate its interaction with plasma proteins.

Application Profile: Synthesis of a CNS-Targeted Library

To illustrate the utility of this compound, we present its application in the synthesis of a hypothetical library of compounds targeting a CNS transporter, such as the dopamine transporter (DAT). The 2-substituted piperidine scaffold is a well-established pharmacophore for reuptake inhibitors. By using this compound as a starting point, medicinal chemists can rapidly generate a diverse set of analogues through functionalization of the secondary amine.

The following diagram outlines a general workflow for creating a library of potential CNS agents from this building block.

G cluster_0 Starting Material cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Compound Library A This compound (Hydrochloride Salt) B N-Arylation (Buchwald-Hartwig Amination) A->B Aryl Halide, Pd Catalyst, Ligand, Base C Amide Coupling (EDC/HOBt or HATU) A->C Carboxylic Acid, Coupling Reagent D N-Aryl-2-(2-methoxyethyl)piperidine B->D E N-Acyl-2-(2-methoxyethyl)piperidine C->E F Diverse CNS-Targeted Analogs D->F Further Diversification E->F Further Diversification

Caption: Synthetic workflow for library generation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key synthetic transformations utilizing this compound. These are foundational reactions in medicinal chemistry for creating diverse compound libraries.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of this compound with an aryl bromide. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, even with sterically hindered substrates.[6]

Rationale: This reaction is chosen for its broad functional group tolerance and its proven reliability in constructing the N-aryl piperidine motif, which is common in CNS-active drugs. The choice of palladium precursor, ligand, and base is critical for achieving high yields and must be optimized for each specific substrate combination.

Materials & Reagents:

ReagentRoleSupplier Example
This compound HCl (1.0 eq)Starting MaterialCommercially available
Aryl Bromide (1.2 eq)Coupling PartnerCommercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)Palladium PrecursorCommercially available
XPhos (4 mol%)Phosphine LigandCommercially available
Sodium tert-butoxide (NaOtBu, 1.5 eq)BaseCommercially available
Anhydrous TolueneSolventCommercially available

Procedure:

  • Preparation of Starting Material: If starting from the hydrochloride salt, neutralize this compound HCl by dissolving it in a suitable solvent (e.g., dichloromethane) and washing with a saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Amine and Solvent: Evacuate and backfill the flask with argon. Add the free base of this compound (1.0 equiv.) followed by anhydrous toluene (5-10 mL per mmol of the limiting reagent) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

G start Setup Reaction (Inert Atmosphere) heat Heat to 100 °C start->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->monitor Incomplete workup Cool, Filter through Celite monitor->workup Reaction Complete extract Aqueous Extraction workup->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: N-Arylation experimental workflow.

Protocol 2: Amide Coupling using HATU

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using HATU, a common and efficient peptide coupling reagent.[7]

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8] HATU is selected as the coupling reagent due to its high efficiency, low rate of racemization for chiral carboxylic acids, and its effectiveness in coupling secondary amines, which can be less reactive than primary amines.

Materials & Reagents:

ReagentRoleSupplier Example
This compound HCl (1.1 eq)Starting MaterialCommercially available
Carboxylic Acid (1.0 eq)Coupling PartnerCommercially available
HATU (1.1 eq)Coupling ReagentCommercially available
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)BaseCommercially available
Anhydrous N,N-Dimethylformamide (DMF)SolventCommercially available

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (3.0 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add a solution of this compound hydrochloride (1.1 eq) in a minimal amount of DMF to the reaction mixture. The excess DIPEA will neutralize the HCl salt in situ.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic phase sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9]

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of a versatile synthetic handle and a side chain with favorable physicochemical properties. The protocols detailed herein for N-arylation and amide coupling represent fundamental and robust methods for incorporating this scaffold into novel molecular architectures. By leveraging the strategic advantages of the 2-(2-methoxyethyl) moiety, researchers can efficiently explore new chemical space and develop drug candidates with potentially improved solubility, metabolic stability, and target engagement.

References

  • [Reference 1] (URL for a general review on piperidine in medicinal chemistry)
  • Geary, R. S., et al. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • [Reference 3] (URL for a paper on Buchwald-Hartwig amin
  • [Reference 4] (URL for a paper on amide coupling reagents)
  • Sheng, J., et al. (2018). Pharmacokinetic/Pharmacodynamic Properties of Phosphorothioate 2′-O-(2-Methoxyethyl)-Modified Antisense Oligonucleotides in Animals and Man. Request PDF. [Link]

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • [Reference 7] (URL for a patent involving piperidine deriv
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • [Reference 11] (URL for a paper discussing CNS-active piperidines)
  • [Reference 12] (URL for a paper on metabolic stability)
  • [Reference 14] (URL for a general synthesis protocol)
  • [Reference 16] (URL for a paper on structure-activity rel
  • [Reference 17] (URL for a patent showing a rel
  • [Reference 18] (URL for a paper on the synthesis of substituted piperidines)
  • [Reference 20] (URL for a patent on substituted 4-amino-piperidines)
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

HPLC-UV method development for piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of an HPLC-UV Method for Piperidine Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a systematic approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of piperidine derivatives. Piperidine and its analogues are prevalent structural motifs in active pharmaceutical ingredients (APIs), making their accurate quantification critical for drug development and quality control. This document addresses the core challenges associated with these basic compounds, such as poor peak shape, and provides field-proven protocols for method development, validation in accordance with ICH Q2(R2) guidelines, and troubleshooting. Methodologies for derivatives with native chromophores and those requiring pre-column derivatization are presented to offer a broadly applicable framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Piperidine Derivatives

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals, imparting specific physicochemical and pharmacological properties. The accurate and precise quantification of these compounds is essential throughout the drug lifecycle, from pharmacokinetic studies to final product release testing. Reversed-phase HPLC with UV detection is a powerful, accessible, and widely used technique for this purpose.[1]

However, the basic nitrogen atom in the piperidine ring (pKa typically ~11) presents a significant analytical hurdle. At neutral pH, this nitrogen interacts strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based HPLC columns.[2][3] This secondary ionic interaction leads to a common and problematic chromatographic issue: peak tailing . Tailing peaks compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3][4]

Furthermore, the simple piperidine heterocycle itself lacks a significant UV chromophore, rendering it "invisible" to a UV detector.[5][6] Many simple derivatives may also have poor UV absorbance, necessitating a chemical modification step (derivatization) to introduce a UV-active moiety.[1][5] This guide provides a dual-strategy approach to address these distinct scenarios.

Strategic Method Development

A successful HPLC method is built on a logical progression of experiments designed to optimize selectivity, efficiency, and peak shape. The overall workflow involves careful selection of the column and mobile phase, followed by systematic optimization and validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization Analyte Characterize Analyte (pKa, logP, UV Spectrum) Chromophore Does it have a UV Chromophore? Analyte->Chromophore Derivatize Protocol 1: Pre-column Derivatization Chromophore->Derivatize No Direct Protocol 2: Direct Analysis Chromophore->Direct Yes Column Select Column (e.g., C18, 5 µm, 150x4.6 mm) Derivatize->Column Direct->Column Scout Run Scouting Gradient (e.g., 5-95% ACN in 15 min) Column->Scout MobilePhase Optimize Mobile Phase - Organic Modifier (ACN vs MeOH) - pH & Buffer (e.g., 0.1% TFA, pH ~2.5) - Isocratic vs. Gradient Scout->MobilePhase Optimize Fine-tune Parameters (Flow Rate, Temperature) MobilePhase->Optimize SST System Suitability Test (Tailing < 1.5, Plates > 2000) Optimize->SST Validate Perform Full Validation (ICH Q2(R2) Guidelines) SST->Validate Pass FinalMethod Final Method Documented Validate->FinalMethod

Caption: High-level workflow for HPLC-UV method development.

Foundational Choices: Column and Mobile Phase

Column Selection: The stationary phase is the heart of the separation. For piperidine derivatives, the goal is to minimize silanol interactions.

  • Workhorse Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point for most applications.[7] End-capping chemically masks many of the residual silanols.

  • Advanced Columns: For particularly challenging basic compounds, consider columns with alternative chemistries such as those with polar-embedded groups or charged surface hybrid (CSH) technology.[4] These offer alternative selectivity and improved peak shape for bases.

Mobile Phase Selection - The Key to Good Peak Shape: The mobile phase composition is the most powerful tool for controlling retention and peak shape.[8][9]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN typically provides lower backpressure and different selectivity compared to MeOH.[10] A good starting point is a scouting gradient using ACN and water.

  • pH Control (Crucial): To mitigate peak tailing, the mobile phase pH must be controlled. The most common and effective strategy is to work at a low pH .[2][4]

    • Mechanism: At a pH of 2.5-3.0, the basic piperidine nitrogen is fully protonated (positively charged). Concurrently, the acidic silanol groups on the silica surface are protonated and thus neutral. This eliminates the strong ionic secondary interaction, leading to symmetrical peaks.[2]

    • Practical Choice: A mobile phase containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water is a standard starting point.[11][12] These are effective and also volatile, making them suitable for potential future use with mass spectrometry (LC-MS).

  • Buffer Selection: Using a buffer is essential for maintaining a stable pH and ensuring reproducible retention times.[12][13] For a target pH of 2.5-3.5, a phosphate or formate buffer (10-25 mM) is ideal.[2]

UV Wavelength Selection

The detector wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

  • Procedure: Prepare a solution of the analyte in the mobile phase. Use the UV detector's scanning function or a standalone spectrophotometer to scan the UV spectrum (e.g., from 200-400 nm) to identify the λmax.

  • Considerations: If the λmax is very low (<220 nm), mobile phase components and potential matrix interferents may also absorb, reducing selectivity. In such cases, choosing a slightly higher wavelength on the shoulder of the peak may yield a more robust method.[14]

Experimental Protocols

Protocol 1: Analysis of Piperidines Lacking a UV Chromophore via Derivatization

This protocol uses 4-toluenesulfonyl chloride (tosyl chloride) to derivatize the piperidine nitrogen, creating a derivative with strong UV absorbance.[1][6][15]

A. Pre-column Derivatization Procedure:

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in ACN.

    • Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

  • Sample/Standard Derivatization:

    • To 1.0 mL of the sample or standard solution in a suitable solvent (e.g., ACN), add 1.0 mL of the borate buffer solution.

    • Add 1.0 mL of the derivatizing reagent solution.

    • Vortex the mixture thoroughly.

    • Heat the reaction vial at 60°C for 30 minutes in a heating block or water bath.[5]

    • Allow the mixture to cool to room temperature before injection.

B. HPLC-UV Method for Derivatized Analyte:

ParameterRecommended ConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for the relatively non-polar derivative.[15][16]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides low pH to ensure good peak shape.[15][16]
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Elution Mode Isocratic, e.g., 68% BA simple starting point; can be switched to a gradient if needed for complex samples.[15][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved efficiency.[15][16]
Injection Vol. 10 µLA typical starting volume; adjust based on concentration and sensitivity.
Detection λ ~230 nmThe typical absorbance maximum for the resulting tosyl derivative.[1] Confirm with a UV scan.
Protocol 2: Direct Analysis of Piperidine Derivatives with a Native Chromophore

This protocol is for derivatives that already possess a UV-absorbing structure (e.g., an attached aromatic ring). The primary focus is mitigating peak tailing.

ParameterRecommended ConditionRationale
HPLC Column C18 (high purity, end-capped), 150 x 4.6 mm, 3.5 µmA modern, high-efficiency column to minimize silanol interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5)Low pH protonates the piperidine nitrogen and suppresses silanol activity, preventing tailing.[2][17]
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Elution Mode Gradient: 5% to 95% B over 15 minA scouting gradient to determine the elution profile.[10] This is then optimized to an isocratic or shorter gradient method.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLStandard starting volume.
Detection λ Analyte-specific λmaxDetermined by performing a UV scan of the analyte standard.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[18][19] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guideline.[18][19]

ValidationProcess cluster_0 System & Method Specificity cluster_1 Quantitative Performance cluster_2 Sensitivity & Durability SST System Suitability Specificity Specificity / Selectivity (Inject Blank, Placebo, Impurities) SST->Specificity Linearity Linearity & Range (Min. 5 concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision - Repeatability (Intra-day) - Intermediate (Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope method) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow, Temp.) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical flow of experiments for HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for a quantitative impurity or assay method.

ParameterPurposeTypical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing Factor (T) ≤ 1.5, Theoretical Plates (N) > 2000, %RSD of replicate injections < 2.0%.
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No interference from blank/placebo at the analyte's retention time. Peak purity analysis passes.
Linearity To show a direct proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999.[1][20]
Range The concentration interval over which the method is precise, accurate, and linear.e.g., For Assay: 80-120% of the test concentration.
Accuracy Closeness of the measured value to the true value.% Recovery typically within 98.0 - 102.0%.[21][22]
Precision The degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%, Intermediate Precision (%RSD) ≤ 2.0%.[21][22]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N ≥ 10:1; Precision at LOQ level (%RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; results are not significantly impacted.
Validation Experimental Protocols

A. Specificity:

  • Inject the mobile phase or sample diluent (blank).

  • Inject a placebo solution (all matrix components except the analyte).

  • Inject a solution of the analyte standard.

  • If available, inject known impurities or stressed (degraded) samples.

  • Assessment: Confirm no interfering peaks at the retention time of the analyte. Use a photodiode array (PDA) detector to assess peak purity if available.

B. Linearity:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five concentrations across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).[20]

  • Inject each concentration in triplicate.

  • Assessment: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

C. Accuracy:

  • Prepare a placebo mixture of the final product.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), preparing three samples at each level (9 total).

  • Analyze the samples and calculate the amount of analyte recovered.

  • Assessment: Calculate the percentage recovery for each sample. The mean recovery should be within the acceptance limits.

D. Precision:

  • Repeatability (Intra-assay): Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Assessment: Calculate the Relative Standard Deviation (%RSD) for the results from each set and between the sets.

E. Robustness:

  • Analyze a standard solution under the nominal method conditions.

  • Make small, deliberate changes to the method parameters, one at a time. Examples:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 30 and 40 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Assessment: Evaluate the system suitability parameters (tailing factor, resolution) and the analyte's retention time and peak area for each condition.

Troubleshooting: The Peak Tailing Problem

Even with a well-designed method, issues can arise. Peak tailing is the most common problem when analyzing piperidine derivatives.[4][17]

CauseDiagnostic CheckSolution(s)
Secondary Silanol Interactions Issue is specific to basic compounds. Neutral compounds have good peak shape.[3]1. Decrease Mobile Phase pH: Ensure pH is low enough (~2.5-3.0) to suppress silanol ionization.[2][4] 2. Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can improve peak shape.[4] 3. Use a Different Column: Switch to a high-purity, modern end-capped column or a specialized column for basic compounds.[17]
Column Overload Peak shape worsens at higher concentrations.Reduce injection volume or dilute the sample.[4][23]
Extra-Column Dead Volume All peaks in the chromatogram are broad or tailing, not just the analyte.Check all fittings and tubing. Use narrow-bore tubing where possible to minimize dead volume.[4][17]
Column Contamination or Void A sudden decrease in performance (tailing appears when it was not present before).1. Flush the column with a strong solvent. 2. If flushing fails, a void may have formed at the column inlet. Try reversing and flushing the column (check manufacturer's instructions first). 3. Replace the column if performance is not restored.[4]

Conclusion

The successful analysis of piperidine derivatives by HPLC-UV is highly achievable with a systematic and scientifically grounded approach. The key to overcoming the inherent challenges of these basic compounds lies in proactively addressing potential secondary interactions with the stationary phase. By selecting a modern, appropriate column and, most critically, controlling the mobile phase pH to suppress silanol activity, analysts can achieve symmetrical, reproducible peaks. For compounds lacking a native chromophore, pre-column derivatization provides a reliable path to sensitive UV detection. Adherence to rigorous validation protocols based on ICH guidelines ensures that the developed method is not only effective but also robust, reliable, and fit for its intended purpose in a regulated environment.

References

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Benchchem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Muñoz, M. A. (2013). Answer to "How can I prevent peak tailing in HPLC?". ResearchGate.
  • Axion Labs. HPLC Peak Tailing.
  • Rathbone, D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SimSon Pharma. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies.
  • Williams, A. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BIOSYNCE. (2025). What are the detection methods for piperidine?.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • ResearchGate. (2025). Study on the fulvene-piperidine adducts by UV spectrophotometry and its application.
  • Medical Tuts. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube.
  • Oxford Academic. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
  • NIST. Piperidine. NIST Chemistry WebBook, SRD 69.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

Application Notes and Protocols for the GC-MS Analysis of 2-(2-Methoxyethyl)piperidine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and quantification of 2-(2-Methoxyethyl)piperidine and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of a standardized, publicly available method for this specific analyte, this document synthesizes established principles of piperidine metabolism and fragmentation with validated analytical protocols for structurally similar compounds. We present a detailed methodology, from sample preparation to data analysis, designed to serve as a robust starting point for researchers in drug development and metabolism studies. The protocols herein are self-validating by design, emphasizing the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction: The Analytical Imperative

This compound is a heterocyclic amine containing the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous pharmaceuticals and natural products.[1] Understanding the metabolic fate of such compounds is a cornerstone of drug development, influencing efficacy, toxicity, and dosing regimens. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high-resolution separation and definitive structural elucidation of metabolites.[2]

This guide addresses the analytical challenges associated with this compound by proposing a detailed workflow for its analysis. We will explore its likely metabolic pathways, predict the mass spectrometric fragmentation of the parent compound and its metabolites, and provide a step-by-step protocol for their extraction and GC-MS analysis.

Predicted Metabolic Pathways

The metabolic transformation of xenobiotics containing piperidine moieties typically involves oxidative processes mediated by cytochrome P450 enzymes.[3] For this compound, two primary metabolic routes are anticipated:

  • Oxidation of the Piperidine Ring: This can lead to hydroxylation at various positions (alpha, beta, or gamma to the nitrogen atom) or the formation of a lactam (piperidone) derivative.[3] Hydroxylation is a common metabolic pathway for piperidine-containing drugs.[4]

  • O-demethylation of the Methoxyethyl Side Chain: The ether linkage in the side chain is susceptible to enzymatic cleavage, resulting in the formation of an alcohol metabolite, 2-(2-hydroxyethyl)piperidine.[5][6]

These predicted transformations are crucial for identifying potential metabolites in biological samples.

Metabolic Pathway of this compound parent This compound metabolite1 Hydroxylated Metabolites (Piperidine Ring) parent->metabolite1 Hydroxylation metabolite2 Lactam Metabolite parent->metabolite2 Oxidation metabolite3 2-(2-Hydroxyethyl)piperidine (O-demethylation) parent->metabolite3 O-demethylation

Caption: Predicted metabolic pathways of this compound.

Mass Spectrometry: Fragmentation Patterns

Understanding the electron ionization (EI) fragmentation patterns is key to identifying the target compounds in a complex matrix. While a reference spectrum for this compound is not available in public databases like the NIST WebBook[7][8][9][10][11], we can predict its fragmentation based on the known behavior of piperidine derivatives.[12]

Parent Compound: this compound (C₈H₁₇NO, MW: 143.23)

  • Molecular Ion (M⁺): A peak at m/z 143 is expected, though it may be of low intensity in EI-MS due to extensive fragmentation.[13]

  • α-Cleavage: The most characteristic fragmentation of piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom.[14] This would result in the loss of the methoxyethyl side chain, leading to a base peak at m/z 84 . The loss of the hydrogen atom from the α-carbon would produce a significant ion at m/z 142 (M-1) .

  • Side-Chain Fragmentation: Cleavage of the C-O bond in the methoxyethyl side chain could produce an ion at m/z 45 ([CH₂OCH₃]⁺).

Metabolites:

  • Hydroxylated Metabolites (MW: 159.23): The mass spectra will show a molecular ion at m/z 159. The fragmentation will depend on the position of the hydroxyl group.

  • Lactam Metabolite (MW: 157.21): A molecular ion at m/z 157 is expected, with characteristic fragments resulting from the loss of CO (m/z 129).

  • 2-(2-Hydroxyethyl)piperidine (MW: 129.20): The NIST WebBook provides data for this potential metabolite.[9] Its mass spectrum would show a molecular ion at m/z 129 and a prominent fragment at m/z 98 resulting from the loss of the hydroxyethyl side chain.

Detailed Analytical Protocol

This protocol is designed as a comprehensive starting point and should be validated in your laboratory according to established guidelines.[5][15]

Sample Preparation: Liquid-Liquid Extraction from Urine

Liquid-liquid extraction is a robust method for isolating analytes from complex biological matrices like urine.[3]

Protocol:

  • Sample Collection: Collect 5 mL of urine in a polypropylene tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not expected to be present in the sample).

  • pH Adjustment: Adjust the urine pH to >10 with 1M NaOH to ensure the analytes are in their free base form.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., a mixture of ethyl acetate and hexane, 1:1 v/v).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.

Sample Preparation Workflow cluster_0 Extraction from Urine start 5 mL Urine Sample spike Spike with Internal Standard start->spike ph_adjust Adjust pH to >10 with NaOH spike->ph_adjust extract Add 5 mL Ethyl Acetate/Hexane ph_adjust->extract vortex Vortex for 2 min extract->vortex centrifuge Centrifuge at 3000 rpm vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in 100 µL Ethyl Acetate evaporate->reconstitute end Ready for GC-MS Injection reconstitute->end

Caption: Liquid-liquid extraction workflow for urine samples.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and should be optimized for your specific instrumentation.[16]

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Injection Volume1 µL
Injector Temperature250°CEnsures complete volatilization of the analytes.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 minProvides good separation of the parent compound and its metabolites.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides characteristic and reproducible fragmentation patterns.[13]
Ionization Energy70 eVStandard energy for EI-MS.[13]
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-400Covers the expected mass range of the parent compound and its metabolites.
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library searching; SIM for quantitative analysis.

Data Analysis and Quantification

  • Qualitative Analysis: Identify the parent compound and its metabolites by comparing their retention times and mass spectra with those of reference standards (if available). In the absence of standards, tentative identification can be made based on the predicted fragmentation patterns.

  • Quantitative Analysis: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions for each analyte and the internal standard. Construct a calibration curve by analyzing standards of known concentrations.

Table 2: Example Quantitative Data (Hypothetical)

AnalyteRetention Time (min)Quantitation Ion (m/z)Calibration Range (ng/mL)
This compound8.58410 - 10000.998
2-(2-Hydroxyethyl)piperidine7.29810 - 10000.997
Hydroxylated Metabolite 19.115910 - 10000.995
Internal Standard8.0(Specific to IS)--

Method Validation

To ensure the trustworthiness of the analytical results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assess the linear relationship between concentration and response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction procedure.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its metabolites. By combining established principles of analytical chemistry with a thorough understanding of the compound's likely metabolic fate, this guide offers a robust framework for researchers in the field. The provided protocols and parameters should be considered a starting point for method development and must be validated in the user's laboratory to ensure reliable and accurate results.

References

  • National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1431-1439. Retrieved from [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(29), 8467–8481. Retrieved from [Link]

  • Lee, I. S., et al. (2014). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Archives of Pharmacal Research, 37(4), 531-536. Retrieved from [Link]

  • Wang, S., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 969-977. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(2-Hydroxyethyl)piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2,2-Diethoxyethyl)piperidine. Retrieved from [Link]

  • OpenBU. (2015). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. Retrieved from [Link]

  • China National Intellectual Property Administration. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample (CN104297404A).
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • World Intellectual Property Organization. (2015). O-demethylating process of methoxy substituted morphinan-6-one derivatives (WO2015155181A1).
  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • Niwa, T., et al. (2001). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 331-339. Retrieved from [Link]

  • Baran, P. S., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(14), 7019–7032. Retrieved from [Link]

  • M. Da Settimo, A., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 46(6), 729-742. Retrieved from [Link]

  • MDPI. (2022). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Retrieved from [Link]

  • ResearchGate. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. Retrieved from [Link]

  • ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Catalytic Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine structural motif is a cornerstone of modern medicinal chemistry and drug development. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is a key component in a multitude of FDA-approved pharmaceuticals and agrochemicals.[1][2] The direct, atom-economical synthesis of these valuable sp³-rich structures through the catalytic hydrogenation of readily available pyridine precursors is a fundamental transformation in organic synthesis.[1][3] This process involves the saturation of the aromatic pyridine ring via the addition of three equivalents of molecular hydrogen, typically mediated by a transition metal catalyst.

However, the inherent aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis-basic nitrogen atoms of both the starting material and the piperidine product present significant challenges.[2][4] Consequently, achieving high yields and selectivities often requires carefully optimized reaction conditions and specialized high-pressure equipment.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup, catalyst selection, safety protocols, and analytical methods for the successful catalytic hydrogenation of pyridine precursors.

I. The Heart of the Reaction: Catalyst Selection

The choice of catalyst is paramount for a successful pyridine hydrogenation and is dictated by the substrate's functional group tolerance, desired stereoselectivity, and the scale of the reaction. Catalysts are broadly categorized into heterogeneous and homogeneous systems.

Heterogeneous Catalysts: These are the most commonly employed catalysts in industrial and laboratory settings due to their ease of separation from the reaction mixture and potential for recycling.[1]

  • Rhodium-based Catalysts: Rhodium catalysts, such as Rhodium on Carbon (Rh/C), Rhodium on Alumina (Rh/Al₂O₃), and Rhodium(III) Oxide (Rh₂O₃), are highly active for pyridine hydrogenation, often under mild conditions.[5] Rh₂O₃, in particular, has been shown to be effective for a wide range of unprotected pyridines with low catalyst loading.[5]

  • Platinum and Palladium Catalysts: Platinum(IV) oxide (PtO₂, Adam's catalyst) and Palladium on Carbon (Pd/C) are also widely used.[2][5] These are often employed in acidic media, such as acetic acid, which protonates the pyridine nitrogen, activating the ring toward reduction.[2][6]

  • Ruthenium Catalysts: Supported ruthenium nanoparticles have demonstrated excellent performance, providing high yields and good functional group tolerance under mild conditions, often leading to cis-hydrogenation products.[7][8]

  • Non-Noble Metal Catalysts: For large-scale industrial applications, cost-effective catalysts like Raney Nickel are used, though they typically require more forcing conditions, such as high temperatures and pressures.[6][9]

Homogeneous Catalysts: These catalysts offer the advantage of high selectivity and activity under milder conditions, though their separation from the product can be more challenging.[2]

  • Rhodium Complexes: Cyclic(amino)(alkyl)carbene (CAAC)-rhodium complexes are highly efficient for the cis-selective hydrogenation of aromatic rings, tolerating various functional groups.[10][11]

  • Iridium Complexes: Iridium(III) catalysts have been developed for the robust and selective ionic hydrogenation of pyridines to the corresponding piperidines.[4]

Comparative Overview of Common Heterogeneous Catalysts
CatalystTypical ConditionsAdvantagesDisadvantages
Rh₂O₃ 5 bar H₂, 40 °C, TFEHigh activity for unprotected pyridines, low catalyst loading.[5]Higher cost than Ni or Pd.
PtO₂ 50-70 bar H₂, RT, Acetic AcidHighly effective, activates pyridine via protonation.[2][6]Requires acidic medium, higher pressure.
Pd/C 6 bar H₂, 30-50 °C, H₂O/DCM, H₂SO₄Cost-effective, tunable selectivity with additives.[12]May require acidic additives, potential for over-reduction.[9]
Ru nanoparticles 10 bar H₂, RT, H₂O/ⁱPrOHHigh diastereoselectivity (cis), reusable.[8]Catalyst preparation may be required.
Raney Nickel 150-300 atm H₂, up to 200 °CLow cost, suitable for industrial scale.[6]Requires harsh reaction conditions.

II. The Experimental Apparatus: High-Pressure Hydrogenation

The catalytic hydrogenation of pyridines is almost exclusively performed in a high-pressure reactor, often referred to as an autoclave or a Parr shaker. This specialized equipment is designed to safely handle flammable gases like hydrogen at elevated pressures and temperatures.

Core Components of a High-Pressure Reactor System
  • Reaction Vessel: Constructed from robust materials like stainless steel or Hastelloy to withstand high pressures and corrosive solvents.

  • Vessel Head: Securely seals the vessel and is equipped with ports for gas inlet/outlet, pressure relief, temperature monitoring (thermocouple), and stirring.

  • Stirring Mechanism: A magnetic or mechanical stirrer is crucial to ensure efficient mixing of the substrate, solvent, catalyst, and hydrogen gas.

  • Gas Handling System: Includes high-pressure regulators for hydrogen and an inert gas (typically nitrogen), pressure gauges, and tubing.[13]

  • Heating System: An external heating mantle or internal heating coils are used to control the reaction temperature.

  • Safety Features: A rupture disc and a pressure relief valve are critical safety components designed to prevent catastrophic failure from over-pressurization.[14]

III. Safety First: A Non-Negotiable Priority

Working with high-pressure hydrogen and pyrophoric catalysts demands strict adherence to safety protocols. Hydrogen is highly flammable, and many heterogeneous catalysts (especially after use) can ignite spontaneously upon exposure to air.[14][15]

Essential Safety Checklist
  • Proper Training: First-time users must be trained by an experienced operator.[13][16]

  • Ventilation: All high-pressure hydrogenations must be conducted in a well-ventilated chemical fume hood with the sash closed as much as possible.[16][17]

  • Eliminate Ignition Sources: The hydrogenation area must be free of open flames, sparks, and static electricity. Use non-metal, anti-static shoes and cotton gloves.[13][14]

  • Inert Gas Purging: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen, preventing the formation of an explosive mixture.[14][16]

  • Leak Testing: Before each experiment, the entire system must be pressure-tested with an inert gas to ensure there are no leaks.[13][14]

  • Catalyst Handling: Handle catalysts in an inert atmosphere (e.g., a glovebox) or as a slurry in solvent to prevent exposure to air. Used catalysts are often pyrophoric and must be kept wet and filtered carefully.[14][16] Do not allow the filter cake to dry in the air.[2]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. A blast shield should be placed in front of the reactor.[16]

IV. Step-by-Step General Protocol for Heterogeneous Hydrogenation

This protocol provides a general framework for the hydrogenation of a pyridine precursor using a heterogeneous catalyst like Rh₂O₃. Conditions should be optimized for each specific substrate.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis prep1 Weigh Substrate & Catalyst (in inert atmosphere if needed) prep2 Add to Reactor Vessel prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Seal Reactor prep3->react1 react2 Purge with N₂ (3x) react1->react2 react3 Leak Test with N₂ react2->react3 react4 Purge with H₂ (3x) react3->react4 react5 Pressurize with H₂ react4->react5 react6 Heat & Stir react5->react6 react7 Monitor Reaction react6->react7 work1 Cool Reactor & Vent H₂ react7->work1 work2 Purge with N₂ work1->work2 work3 Filter Catalyst (Keep Wet!) work2->work3 work4 Remove Solvent work3->work4 work5 Purify Product work4->work5 work6 Analyze Product (NMR, GC) work5->work6

Caption: General workflow for catalytic hydrogenation of pyridine.

Detailed Protocol (Example with Rh₂O₃)

1. Reactor Preparation: a. To a clean, dry glass vial equipped with a magnetic stir bar, add the pyridine substrate (e.g., 0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, e.g., 1.0 mg, 0.5 mol%).[5] b. Add the appropriate solvent (e.g., 1 mL of trifluoroethanol, TFE).[5] Briefly flush the vial with nitrogen.[9]

2. Reaction Setup: a. Place the vial inside the high-pressure autoclave vessel.[5] b. Securely seal the reactor according to the manufacturer's instructions, ensuring all bolts are tightened evenly.[13] c. Connect the reactor to the gas lines in a chemical fume hood.

3. System Purging and Pressurization: a. Close the gas outlet valve. Open the nitrogen inlet valve and pressurize the reactor to ~5 bar. Close the inlet and carefully open the outlet to vent the gas. Repeat this nitrogen purge cycle at least three times to remove all oxygen.[6] b. After the final nitrogen purge, evacuate the reactor if a vacuum line is available. c. Perform a similar three-cycle purge with hydrogen gas.[5] d. After the final purge, pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).[5] Close the hydrogen inlet valve.

4. Reaction Execution: a. Begin vigorous stirring to ensure good gas-liquid mixing. b. Heat the reactor to the target temperature (e.g., 40 °C).[5] c. Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen uptake. The reaction is typically run for a set time (e.g., 4-16 hours).[4][5]

5. Work-up and Product Isolation: a. Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.[6] b. Carefully vent the excess hydrogen gas into the fume hood exhaust. c. Purge the reactor with nitrogen three times to remove any residual hydrogen.[6] d. Open the reactor in the fume hood. e. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). f. Carefully filter the mixture through a pad of Celite® to remove the catalyst. CRITICAL: Do not allow the catalyst on the filter paper to dry out, as it may be pyrophoric. Quench the filter cake with water immediately after filtration.[2] g. The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or column chromatography if necessary.[6]

V. Reaction Monitoring and Analysis

To determine the reaction's conversion and the yield of the desired piperidine, analytical monitoring is essential.

  • Gas Chromatography (GC): Small aliquots can be carefully removed from the reactor (after depressurization and purging), filtered, and analyzed by GC to monitor the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both qualitative and quantitative analysis. After the reaction is complete, the crude reaction mixture (after catalyst filtration) can be analyzed by ¹H NMR. The yield can be determined accurately by adding a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR sample.[4][5]

VI. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient H₂ pressure or temperature; Poor mixing; Catalyst poisoning.Use fresh catalyst; Increase pressure/temperature; Increase stirring rate; Purify substrate and solvent.
Over-reduction (C-N bond cleavage) Catalyst is too active; Reaction conditions are too harsh (high temp/pressure).Switch to a more selective catalyst (e.g., Rh-based over Ni).[9] Lower the reaction temperature and/or pressure.
Incomplete Reduction Reaction time is too short; Insufficient catalyst loading.Increase reaction time; Increase catalyst loading.
Inconsistent Results Leaks in the system; Inconsistent catalyst activity; Impurities in reagents.Perform a thorough leak test before each run; Use catalyst from the same batch; Ensure high purity of substrate and solvent.

VII. Conclusion

The catalytic hydrogenation of pyridines is a powerful and indispensable method for the synthesis of piperidines. Success in this field hinges on a deep understanding of catalyst choice, the proper and safe operation of high-pressure equipment, and meticulous execution of the experimental protocol. By leveraging the insights and methodologies outlined in this guide, researchers can confidently and safely navigate the challenges of this transformation, enabling the efficient production of these vital heterocyclic building blocks for pharmaceutical and agrochemical innovation.

References

  • Vertex AI Search. (2026).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • TCI Chemicals. (n.d.).
  • Royal Society of Chemistry. (2024).
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (n.d.).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
  • Royal Society of Chemistry. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • American Chemical Society. (n.d.).
  • University of Wisconsin-Madison Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • Blog. (2025).

Sources

Application Notes and Protocols for 2-(2-Methoxyethyl)piperidine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-(2-Methoxyethyl)piperidine in Homogeneous Catalysis

The piperidine scaffold is a cornerstone in medicinal chemistry and process development, valued for its conformational properties and synthetic versatility.[1] Beyond its role as a structural motif in bioactive molecules, piperidine derivatives have emerged as crucial ancillary ligands in transition metal catalysis. The strategic placement of substituents on the piperidine ring can profoundly influence the steric and electronic properties of the metal center, thereby dictating the efficiency, selectivity, and scope of catalytic transformations.

This guide introduces This compound as a promising bidentate N,O-ligand for palladium-catalyzed cross-coupling reactions. The inherent structural features of this ligand—a sterically accessible tertiary amine and a pendant ether oxygen—suggest a capacity for forming stable, five-membered palladacycle intermediates. This chelation effect is hypothesized to enhance catalyst stability and promote high turnover numbers in key C-C and C-N bond-forming reactions, such as the Heck-Mizoroki and Suzuki-Miyaura couplings. The presence of the methoxyethyl arm can also influence the solubility of the catalytic species and modulate the electronic environment of the palladium center.

These application notes provide a comprehensive, albeit prospective, framework for researchers, chemists, and drug development professionals to explore the utility of this compound in catalysis. The protocols detailed herein are based on established principles of palladium catalysis and are intended to serve as a robust starting point for methods development and optimization.[2][3][4]

Part 1: Mechanistic Insights – The Role of this compound in the Catalytic Cycle

The efficacy of this compound as a ligand is predicated on its ability to stabilize the palladium catalyst throughout the catalytic cycle. The bidentate coordination of the piperidine nitrogen and the ether oxygen is expected to confer enhanced stability to the active Pd(0) species and the Pd(II) intermediates.

Proposed Catalytic Cycle for the Heck-Mizoroki Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[3] The proposed catalytic cycle, featuring this compound as a ligand (L), is depicted below. The bidentate nature of the ligand is anticipated to stabilize the coordinatively unsaturated palladium intermediates, potentially preventing catalyst decomposition and promoting higher yields.

Heck_Mizoroki_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)-X(L) oxidative_addition->pd_ii_complex alkene_coordination Alkene Coordination pd_ii_complex->alkene_coordination Alkene migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination (Base) beta_hydride_elimination->reductive_elimination product Substituted Alkene beta_hydride_elimination->product reductive_elimination->pd0 Regenerated Catalyst hx_base HX + Base reductive_elimination->hx_base

Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction.

Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, an organoboron species is coupled with an organohalide.[4] The this compound ligand is hypothesized to facilitate the transmetalation step by creating a more electrophilic palladium center, thereby accelerating the overall reaction rate.

Suzuki_Miyaura_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)-X(L) oxidative_addition->pd_ii_complex transmetalation Transmetalation (Base, R-B(OR)2) pd_ii_complex->transmetalation R-B(OR)2 pd_ii_aryl_complex Ar-Pd(II)-R(L) transmetalation->pd_ii_aryl_complex reductive_elimination Reductive Elimination pd_ii_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Biaryl Product (Ar-R) reductive_elimination->product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Part 2: Experimental Protocols

The following protocols are designed as a starting point for utilizing this compound in palladium-catalyzed cross-coupling reactions. Optimization of reaction parameters (e.g., catalyst loading, base, solvent, temperature) is encouraged to achieve optimal results for specific substrates.

General Considerations
  • Reagent Purity: All reagents should be of high purity. Aryl halides and boronic acids should be free of contaminants that may interfere with the catalytic cycle.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

Protocol 1: Heck-Mizoroki Reaction of an Aryl Bromide with an Alkene

This protocol describes a general procedure for the Heck-Mizoroki reaction using a palladium acetate precursor and this compound as the ligand.[5][6][7]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Alkene (e.g., n-butyl acrylate)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (MeCN))

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 2.2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL per 1 mmol of aryl bromide).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • Add the aryl bromide (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Boronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a powerful method for the synthesis of biaryls.[4][8][9]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%), this compound (e.g., 4.4 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL per 1 mmol of aryl chloride).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Data Presentation and Performance Metrics

The following tables present hypothetical performance data for the catalytic systems described above. These values are illustrative and intended to guide optimization efforts.

Table 1: Hypothetical Performance in the Heck-Mizoroki Reaction

EntryAryl HalideAlkeneBaseTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylateEt₃N1001292
24-IodobenzonitrileStyreneK₂CO₃80895
33-BromopyridineMethyl vinyl ketoneEt₃N1101685
44-ChlorobenzaldehydeStyreneK₂CO₃1202478

Table 2: Hypothetical Performance in the Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidBaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidK₃PO₄1001294
22-Bromopyridine4-Methoxyphenylboronic acidCs₂CO₃1101091
34-Chloroacetophenone3-Thienylboronic acidK₃PO₄1001888
41-Bromo-3,5-difluorobenzene4-Tolylboronic acidCs₂CO₃1101296

Conclusion

This compound presents a compelling structural motif for a bidentate N,O-ligand in palladium-catalyzed cross-coupling reactions. The hypothetical applications and protocols outlined in this guide are grounded in established mechanistic principles and are intended to inspire further investigation into the catalytic potential of this and related N-alkoxyalkyl piperidine ligands. The ease of synthesis and structural tunability of such ligands offer exciting opportunities for the development of novel, highly efficient catalytic systems for applications in academic research and the pharmaceutical and fine chemical industries.

References

  • Donohoe, T. J., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 13(11), 376. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). The Piperidine Ring: A Privileged Scaffold for the Development of G-Protein Coupled Receptor Ligands.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination After 25 Years.
  • Singh, R. P., et al. (2018). Palladium(II) complexes of N-{2-(aryltelluro)ethyl}morpholine/piperidine: Synthesis, structure, application in Heck coupling and unprecedented conversion into nano-sized PdTe. Journal of Organometallic Chemistry, 867, 132-140.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yadav, J. S., et al. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Organic & Biomolecular Chemistry, 16(34), 6245-6249.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubMed. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • White Rose eTheses Online. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • PubMed Central. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

Application Note & Protocol: Scalable and Stereoselective Synthesis of 2,6-trans-Piperidines for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of 2,6-trans-Piperidine Synthesis

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and natural products.[1][2] Specifically, the 2,6-disubstituted piperidine motif is a key pharmacophore in numerous FDA-approved drugs and biologically active alkaloids, exhibiting a wide range of therapeutic activities. The stereochemical arrangement of the substituents at the C2 and C6 positions is critical for biological function, with the trans-isomer often displaying the desired pharmacological profile.

However, the stereocontrolled synthesis of 2,6-trans-piperidines presents a significant challenge, particularly when transitioning from laboratory-scale experiments to large-scale industrial production. Key hurdles include achieving high diastereoselectivity, avoiding costly purification methods like column chromatography, ensuring process safety, and utilizing economically viable starting materials. While numerous synthetic methods exist, only a subset is amenable to the rigorous demands of large-scale synthesis.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable methods for synthesizing 2,6-trans-piperidines. We will focus on two field-proven strategies: the diastereoselective reduction of 2,6-disubstituted pyridines and the base-induced intramolecular aza-Michael reaction (IMAMR). The discussion emphasizes the underlying chemical principles, the rationale behind experimental choices for scale-up, and detailed, step-by-step protocols.

Method 1: Diastereoselective Reduction of 2,6-Disubstituted Pyridines

The hydrogenation of readily available 2,6-disubstituted pyridine precursors is a classic and highly effective strategy for accessing the corresponding piperidines. The primary challenge lies in controlling the stereochemistry to favor the trans product. This can be achieved through careful selection of the nitrogen protecting group, catalyst, and reaction conditions, which together influence the thermodynamic and kinetic outcomes of the reduction.

Principle and Rationale for Stereocontrol

The stereochemical outcome of the reduction is largely dictated by the conformational preference of the piperidine ring. For 2,6-disubstituted piperidines, the trans-isomer, which allows both substituents to occupy equatorial positions on the chair conformer, is generally the thermodynamically more stable product.[6] Therefore, reaction conditions that allow for equilibration, such as high temperatures or certain catalytic systems, tend to favor the trans-diastereomer.

Furthermore, the choice of an N-protecting group (e.g., Boc, Cbz) is crucial. A bulky protecting group can influence the steric environment around the ring, guiding the approach of hydrogen to the catalyst surface and favoring the formation of one diastereomer over the other.[6]

Key Experimental Considerations for Scale-Up
  • Catalyst Selection: For large-scale hydrogenations, heterogeneous catalysts are preferred due to their ease of removal via filtration.

    • Platinum (IV) oxide (PtO₂, Adams' catalyst): Highly active for pyridine reduction but expensive.

    • Rhodium-on-carbon (Rh/C): Effective under milder conditions than platinum but also costly.[7][8]

    • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, but it is pyrophoric and requires careful handling, especially on a large scale.

  • Pressure and Temperature: Higher hydrogen pressures and temperatures can accelerate the reaction but may also lead to over-reduction or side reactions. Optimization is critical to balance reaction time with selectivity and safety.

  • Solvent Choice: Acidic solvents (e.g., acetic acid, or ethanol with HCl) are often used to protonate the pyridine nitrogen, activating the ring towards reduction. The choice of solvent must also consider safety, environmental impact, and ease of removal during workup.

Workflow for Pyridine Reduction

cluster_0 Process Flow Start 2,6-Disubstituted Pyridine Protect N-Protection (e.g., Boc) Start->Protect If required Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Start->Hydrogenation Direct reduction Protect->Hydrogenation Workup Catalyst Filtration & Solvent Removal Hydrogenation->Workup Purification Crystallization / Distillation Workup->Purification Product 2,6-trans-Piperidine Purification->Product

Caption: General workflow for the synthesis of 2,6-trans-piperidines via pyridine reduction.

Protocol: Large-Scale Catalytic Hydrogenation of N-Boc-2,6-Lutidine Analog

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before implementation.

Materials:

  • 2,6-Disubstituted Pyridine (1.0 eq)

  • Platinum (IV) oxide (PtO₂, 1-5 mol%)

  • Ethanol (or Acetic Acid), reaction solvent

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Appropriate workup solvents (e.g., Ethyl Acetate, water, brine)

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator or equivalent industrial vessel) rated for the intended pressure and temperature.

  • Inert atmosphere system (Nitrogen or Argon)

  • Filtration apparatus suitable for removing fine catalyst particles.

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., Nitrogen).

  • Charging Reagents: To the reactor, charge the 2,6-disubstituted pyridine, followed by the solvent (e.g., ethanol).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the PtO₂ catalyst. Safety Note: Platinum catalysts can be pyrophoric when dry and exposed to air, especially after the reaction when saturated with hydrogen. Handle in an inert atmosphere or as a slurry.

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to remove the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi) and begin agitation. Heat the reaction mixture to the target temperature (e.g., 25-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing samples via GC-MS or LC-MS. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the reactor multiple times with inert gas.

  • Catalyst Filtration: Dilute the reaction mixture with a suitable solvent if necessary. Prepare a pad of diatomaceous earth in a filtration funnel. Carefully filter the reaction mixture through the pad to remove the catalyst. Wash the pad with additional solvent to ensure complete recovery of the product. Safety Note: The filter cake containing the catalyst is highly pyrophoric. Do not allow it to dry. Quench it immediately and carefully with water while it is still wet.

  • Workup: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization, distillation, or an acid-base extraction sequence to isolate the desired piperidine.

  • Analysis: Characterize the final product by NMR, MS, and HPLC to confirm structure, purity, and the diastereomeric ratio.

Data Summary: Pyridine Reduction
CatalystPressure (psi)Temperature (°C)SolventTypical Yield (%)Typical trans:cis RatioReference
PtO₂50-10025-50Acetic Acid80-95>95:5[6]
Rh/C100-50050-80Ethanol/HCl75-90>90:10[7]
Raney Ni500-100080-120Methanol70-85Variable, often lowerGeneral Knowledge

Method 2: Base-Induced Intramolecular Aza-Michael Reaction (IMAMR)

The Intramolecular Aza-Michael Reaction (IMAMR) is a powerful, metal-free method for constructing the piperidine ring. This approach involves the cyclization of an N-tethered alkene containing a Michael acceptor. It is particularly well-suited for large-scale synthesis due to its operational simplicity and the use of common, inexpensive reagents.

Principle and Rationale for Stereocontrol

The reaction proceeds via a 6-endo-trig cyclization, where the amine nitrogen attacks the β-position of the Michael acceptor. The stereochemistry of the resulting piperidine is often under thermodynamic control. The transition state leading to the trans-product, which avoids steric clashes between the forming substituents, is typically lower in energy, resulting in the preferential formation of the more stable diequatorial isomer.[1]

Key Experimental Considerations for Scale-Up
  • Base Selection: The choice of base is critical for both efficiency and process safety.

    • Cesium Carbonate (Cs₂CO₃): Effective but has poor solubility, which can lead to reproducibility issues on a large scale.[1][2]

    • Tetrabutylammonium Fluoride (TBAF): A soluble, non-nucleophilic base that often provides excellent results and is amenable to large-scale processes due to better process control in a homogeneous solution.[1][2]

    • Sodium Hydride (NaH): A strong, inexpensive base, but its heterogeneity and the production of hydrogen gas require careful engineering controls for large-scale use.

  • Solvent and Temperature: Aprotic solvents like THF or DMF are commonly used. The reaction is often run at ambient temperature, which simplifies large-scale operations by reducing energy costs and safety concerns associated with heating or cooling.

  • Substrate Synthesis: The linear precursor must be synthesized efficiently. The scalability of the overall process depends heavily on the practicality of the route to the acyclic amine.

Mechanism of IMAMR

cluster_1 Reaction Mechanism Start Acyclic Amine Precursor Cyclization 6-endo-trig aza-Michael Addition Start->Cyclization Base Base (e.g., TBAF) Base->Cyclization Deprotonation Enolate Piperidine Enolate Intermediate Cyclization->Enolate Thermodynamically controlled Protonation Protonation Enolate->Protonation Workup Product 2,6-trans-Piperidine Protonation->Product

Caption: Key steps in the base-induced intramolecular aza-Michael reaction (IMAMR).

Protocol: Large-Scale TBAF-Mediated Intramolecular Aza-Michael Reaction

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before implementation.

Materials:

  • Acyclic amino-Michael acceptor precursor (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Appropriate workup solvents (e.g., Ethyl Acetate, water, brine)

Equipment:

  • Large glass-lined or stainless steel reactor equipped with mechanical stirring, a temperature probe, and an inert atmosphere inlet.

  • Addition funnel or pump for controlled reagent delivery.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and rendered inert with a nitrogen or argon atmosphere.

  • Substrate Charging: Charge a solution of the acyclic amino-Michael acceptor precursor in anhydrous THF to the reactor. Cool the solution to 0-5 °C using a chiller.

  • Base Addition: Slowly add the TBAF solution (1 M in THF) to the stirred reaction mixture via an addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition. Note: A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC, LC-MS, or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup and Extraction: Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel (or perform a liquid-liquid extraction in the reactor if equipped). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, which is often obtained with high diastereoselectivity, can be purified further by crystallization or distillation. The high selectivity of this reaction often minimizes the need for chromatography on a large scale.

  • Analysis: Characterize the final product by NMR, MS, and HPLC to confirm structure, purity, and the diastereomeric ratio.

Data Summary: Intramolecular Aza-Michael Reaction
BaseSolventTemperature (°C)Typical Yield (%)Typical trans:cis RatioReference
TBAFTHF0 to 2585-95>90:10[1][2]
Cs₂CO₃CH₃CN25-5080-90~90:10[1][2]
NaHTHF0 to 2575-85Variable[9]

Conclusion

The large-scale synthesis of 2,6-trans-piperidines is a critical task in pharmaceutical development. The two methods detailed in this note—diastereoselective reduction of pyridines and base-induced intramolecular aza-Michael reactions—represent robust, scalable, and economically viable strategies. The choice between these methods will depend on factors such as the availability of starting materials, the specific functionality of the target molecule, and the process safety infrastructure available. By understanding the core principles of stereocontrol and the practical considerations for scale-up, researchers and process chemists can confidently develop efficient and reliable manufacturing routes to these valuable chemical entities.

References

  • Ying, Y., Kim, H., & Hong, J. (2011). Stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions: a facile synthesis of (+)-myrtine and (-)-epimyrtine. Organic Letters, 13(4), 796–799. [Link]

  • Akaji, K., et al. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Chemical and Pharmaceutical Bulletin, 67(3), 253-257. [Link]

  • Couty, F., et al. (2004). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 69(24), 8459–8467. [Link]

  • Rovira, A. J., & Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 12(1), 124-127. [Link]

  • ResearchGate. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Request PDF. [Link]

  • Wang, H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200067. [Link]

  • Lashgari, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Akaji, K., et al. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. J-Stage. [Link]

  • Srivastava, N., Macha, L., & Ha, H. J. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(29), 5493-5516. [Link]

  • Gnamm, C., Krauter, C. M., & Helmchen, G. (2009). Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. Chemistry, 15(8), 1950-1965. [Link]

  • Srivastava, N., et al. (2020). Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids. ResearchGate. [Link]

  • Foley, D. A., et al. (2022). Synthesis of all 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1358-1363. [Link]

  • Rowley, J. A., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(44), 20455–20464. [Link]

  • Hirai, Y., et al. (2001). Total Synthesis of (−)-Cassine. Organic Letters, 3(9), 1347–1350. [Link]

  • Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chemical Communications, 50(52), 6883-6885. [Link]

  • ResearchGate. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • Smith, A. B., et al. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 132(40), 14349–14357. [Link]

  • Hande, S. M., Kawai, N., & Uenishi, J. (2009). An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction. The Journal of Organic Chemistry, 74(1), 244–253. [Link]

  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Chen, K., et al. (2023). Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications, 59(8), 982-985. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 35-40. [Link]

  • ResearchGate. (2022). The importance of piperidines and their synthesis via reduction of pyridines. [Link]

  • Tufariello, J. J., & Meckler, H. (1984). Synthesis of trans-2,6-dialkylpiperidines by 1,3-cycloaddition of alkenes to 2-alkyl-2,3,4,5-tetrahydropyridine oxides. Journal of the Chemical Society, Chemical Communications, (18), 1237-1239. [Link]

  • Defense Technical Information Center. (1995). Piperidine Synthesis. [Link]

Sources

Application Notes and Protocols: Stereoselective Synthesis of Substituted Piperidines Using Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2][3][4][5] Its three-dimensional architecture is crucial for molecular recognition and binding to biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is of paramount importance to researchers in medicinal chemistry and drug development.[2][4] Traditional methods for piperidine synthesis often face challenges such as harsh reaction conditions, limited substrate scope, and poor stereocontrol.[1]

In recent years, iridium catalysis has emerged as a powerful and versatile tool for the stereoselective construction of complex molecules.[6][7] This guide provides an in-depth overview of cutting-edge, iridium-catalyzed methodologies for the synthesis of substituted piperidines, focusing on asymmetric hydrogenation and allylic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document offers not just protocols, but also the underlying mechanistic principles and practical insights to empower the rational design and execution of these transformative reactions.

I. Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridines and their derivatives represents the most atom-economical route to chiral piperidines. However, the aromaticity of the pyridine ring and the potential for catalyst inhibition by both the substrate and the product present significant challenges.[3][8][9] Iridium catalysts, particularly when used in conjunction with substrate activation strategies, have proven to be exceptionally effective in overcoming these hurdles.[8][10]

Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation

The currently accepted mechanism for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts often involves an outer-sphere process.[1] The key steps are the activation of the pyridine as a pyridinium salt, followed by a series of protonation and hydride transfer steps. The stereochemistry of the final piperidine product is determined during the stereoselective protonation of an enamine intermediate.[1]

Asymmetric_Hydrogenation_Mechanism cluster_0 Catalytic Cycle Py Pyridine BnBr N-Activation (e.g., Benzyl Bromide) Py->BnBr Activation Py_Salt Pyridinium Salt BnBr->Py_Salt Reduction Stepwise Reduction (Hydride Transfers) Py_Salt->Reduction Ir_cat [Ir(COD)Cl]₂ + Chiral Ligand H2 H₂ Ir_H2 Active Ir-H₂ Complex Ir_cat->Ir_H2 Activation Ir_H2->Reduction Hydrogen Source Piperidine Chiral Piperidine Reduction->Piperidine

Caption: Generalized workflow for iridium-catalyzed asymmetric hydrogenation of pyridines.

Activation of Pyridines as Pyridinium Salts

A key strategy to enhance the reactivity of pyridines towards hydrogenation and prevent catalyst inhibition is their conversion to pyridinium salts.[8][11] This is typically achieved by N-alkylation, for instance, with benzyl bromide. This modification disrupts the aromaticity and increases the electrophilicity of the pyridine ring, making it more susceptible to reduction.[8]

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

This protocol is adapted from the work of Zhou and coworkers, who developed a highly efficient iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts.[8]

Materials:

  • 2-Substituted pyridine (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%)

  • (R)-SYNPHOS (0.011 mmol, 1.1 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Methanol (MeOH), anhydrous (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Preparation of the Pyridinium Salt (in situ): In a glovebox, to a flame-dried Schlenk tube, add the 2-substituted pyridine (1.0 mmol) and benzyl bromide (1.2 mmol). Dissolve the mixture in anhydrous DCM (5 mL) and stir at room temperature for 12 hours.

  • Catalyst Preparation: In a separate flame-dried Schlenk tube, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (R)-SYNPHOS (0.011 mmol) in anhydrous DCM (2 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution to the Schlenk tube containing the pyridinium salt. Add anhydrous MeOH (3 mL).

  • Reaction Execution: Place the Schlenk tube in an autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stirring and Monitoring: Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted piperidine.

Expected Outcome: High yields (typically >90%) and high enantioselectivities (up to 93% ee) are expected for a range of 2-aryl and 2-alkyl substituted pyridines.[11]

Ionic Hydrogenation of Pyridines

A recent breakthrough by Cramer and coworkers describes a robust iridium(III)-catalyzed ionic hydrogenation of pyridines that tolerates a wide range of sensitive functional groups.[6][9][12] This method is particularly valuable for late-stage functionalization of complex molecules.[6][9]

Protocol 2: Iridium(III)-Catalyzed Ionic Hydrogenation of Functionalized Pyridines

This protocol is based on the methodology developed by Cramer and coworkers.[9][12]

Materials:

  • Substituted pyridine (0.5 mmol)

  • [Ir(Cp)(ppy)Cl] (Cp = pentamethylcyclopentadienyl, ppy = 2-phenylpyridine) (0.01 mmol, 2 mol%)

  • Ammonium formate (2.5 mmol, 5.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (2.5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add the substituted pyridine (0.5 mmol), [Ir(Cp*)(ppy)Cl] (0.01 mmol), and ammonium formate (2.5 mmol) to a flame-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCE (2.5 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃.

  • Extraction and Drying: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Advantages: This method exhibits exceptional functional group tolerance, with groups like nitro, azido, bromo, alkenyl, and alkynyl remaining intact.[6][9][12]

Catalyst SystemSubstrateKey FeaturesRepresentative ee/drReference
[Ir(COD)Cl]₂ / (R)-SYNPHOS2-Arylpyridinium SaltsHigh enantioselectivity for 2-substituted piperidines.up to 93% ee[8]
[Ir(Cp*)(ppy)Cl] / HCOOHFunctionalized PyridinesBroad functional group tolerance, ionic hydrogenation.Diastereoselective[9][12]

II. Iridium-Catalyzed Allylic Substitution for Piperidine Synthesis

Iridium-catalyzed asymmetric allylic substitution reactions provide a powerful platform for the construction of chiral piperidines, often with excellent control over multiple stereocenters. These reactions typically involve the formation of a C-N bond through the reaction of a nitrogen nucleophile with an allylic electrophile.

Intramolecular Allylic Amination

The intramolecular cyclization of amino-allylic substrates is a highly effective strategy for the synthesis of substituted piperidines. The stereochemical outcome of the reaction can often be controlled by the choice of the chiral ligand on the iridium catalyst.

Allylic_Amination_Workflow cluster_1 Intramolecular Allylic Amination StartMat Amino-allylic Carbonate Cyclization Intramolecular Cyclization StartMat->Cyclization Ir_cat [Ir(COD)Cl]₂ + Chiral Ligand Ir_cat->Cyclization Catalyst Base Base (e.g., Cs₂CO₃) Base->Cyclization Activator Piperidine Chiral Substituted Piperidine Cyclization->Piperidine

Caption: Workflow for iridium-catalyzed intramolecular allylic amination.

Protocol 3: Diastereodivergent Synthesis of 2,6-Disubstituted Piperidines

This protocol is inspired by the work of Helmchen and coworkers, who demonstrated a remarkable diastereodivergent synthesis of 2,6-disubstituted piperidines using different enantiomers of a chiral ligand.

Materials:

  • (E/Z)-Amino-allylic carbonate (0.2 mmol)

  • [Ir(COD)Cl]₂ (0.004 mmol, 2 mol%)

  • Chiral phosphoramidite ligand (L* or ent-L*) (0.008 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (2 mL)

Procedure:

  • Catalyst Pre-formation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.004 mmol) and the chiral ligand (0.008 mmol) in anhydrous DCM (1 mL) in a flame-dried Schlenk tube. Stir for 20 minutes at room temperature.

  • Reaction Setup: In a separate Schlenk tube, dissolve the amino-allylic carbonate (0.2 mmol) and Cs₂CO₃ (0.4 mmol) in anhydrous DCM (1 mL).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extraction and Drying: Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: By using the (S)-ligand, one diastereomer of the piperidine is obtained with high selectivity (e.g., >95:5 dr). Conversely, using the (R)-ligand (ent-L*), the other diastereomer is formed, also with high selectivity. This "configurational switch" is a powerful feature of this methodology.

Cyclocondensation Reactions

Carreira and coworkers have developed an elegant iridium-catalyzed cyclocondensation of amino alcohols and aldehydes to furnish 3,4-disubstituted piperidines.[13][14] This modular approach allows for the rapid assembly of diverse piperidine derivatives.[13] The reaction proceeds through an intramolecular allylic substitution of an enamine intermediate.[13][14]

Conclusion

Iridium catalysis has unlocked new frontiers in the stereoselective synthesis of substituted piperidines. The methodologies presented herein, namely asymmetric hydrogenation and allylic substitution, offer robust and versatile solutions to long-standing challenges in the synthesis of these vital heterocyclic compounds. The ability to control stereochemistry with high precision, coupled with the tolerance for a wide range of functional groups, makes these iridium-catalyzed reactions invaluable tools for researchers in both academic and industrial settings. As the field continues to evolve, the development of new iridium catalysts and novel reaction pathways will undoubtedly further expand the synthetic chemist's toolbox for accessing complex and medicinally relevant piperidine structures.

References

  • Zhou, J. et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9456-9459. [Link]

  • Carreira, E. M. et al. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Angewandte Chemie International Edition, 56(38), 11515-11519. [Link]

  • Cramer, N. et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Helmchen, G. et al. (2009). Stereoselective Synthesis of 2,6-Disubstituted Piperidines Using the Iridium-Catalyzed Allylic Cyclization as Configurational Switch. Angewandte Chemie International Edition, 48(5), 928-931. [Link]

  • Qu, J. et al. (2019). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Chinese Chemical Letters, 30(11), 1957-1960. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Zhou, J. et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Chemistry – A European Journal, 20(27), 8445-8449. [Link]

  • Zhou, Q.-L. et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 3826–3831. [Link]

  • Glorius, F. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357–14363. [Link]

  • Cramer, N. et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Carreira, E. M. et al. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Angewandte Chemie International Edition, 56(38), 11515-11519. [Link]

  • Zhou, J. et al. (2018). Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols. Journal of the American Chemical Society, 140(42), 13831–13835. [Link]

  • Scienmag. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Rueping, M. et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal, 27(12), 4050-4054. [Link]

  • Widenhoefer, R. A. et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 15(11), 2742–2745. [Link]

  • Zhou, Q.-L. et al. (2025). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Communications. [Link]

  • Andersson, P. G. et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2447–2456. [Link]

  • Hartwig, J. F. et al. (2021). Iridium-Catalyzed Regio- and Enantioselective Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters, 24(1), 185–190. [Link]

  • Carreira, E. M. et al. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(7), 1965–1978. [Link]

  • Tejel, C. et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3148–3152. [Link]

  • Zhou, J. et al. (2020). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers, 7(14), 1845-1849. [Link]

  • Organic Chemistry Portal. (2024). Piperidine synthesis. [Link]

  • Douglas, C. J. et al. (2015). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 5(4), 2419–2433. [Link]

  • Feringa, B. L. et al. (2021). Iridium‐Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Angewandte Chemie International Edition, 60(22), 12289-12294. [Link]

Sources

Application Notes & Protocols for Piperidine Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Piperidine Scaffold - A Privileged Structure in Agrochemical Innovation

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a crucial pharmacophore in the design of modern agrochemicals.[1][2] Its structural flexibility allows it to bind effectively to a wide range of biological receptors, making it a versatile scaffold for developing active ingredients.[1][3] While extensively used in pharmaceuticals, the application of piperidine derivatives in agriculture as fungicides, insecticides, herbicides, and plant growth regulators is a field of significant and growing importance.[1][4][5] These compounds are distinguished by their potent biological activity, offering diverse mechanisms of action to address the challenges of pest resistance and the need for more sustainable crop protection solutions.[1]

This guide provides an in-depth exploration of the role of piperidine derivatives in agrochemical development. It moves beyond a simple review to offer detailed application notes on their mechanisms of action and field-proven, step-by-step protocols for their synthesis and biological evaluation.

Section 1: Piperidine Derivatives as Fungicides

Application Note: Targeting Fungal Pathogens at a Molecular Level

Piperidine-containing compounds represent a significant class of fungicides, primarily known for their efficacy against a range of plant pathogenic fungi.[1] A key mechanism of action for many piperidine fungicides, such as fenpropidin, is the inhibition of sterol biosynthesis (SBI).[6][7][8] Specifically, they target enzymes like sterol Δ8→Δ7 isomerase, disrupting the formation of ergosterol, an essential component of fungal cell membranes.[6] This disruption leads to compromised membrane integrity and ultimately, fungal cell death. More recent research has also identified novel piperidine derivatives that function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain.[9] The development of compounds with novel modes of action is crucial for managing fungicide resistance, a persistent threat to global crop production.[10][11]

Protocol 1: In Vitro Antifungal Activity Screening by Mycelial Growth Inhibition

Objective: To determine the half-maximal effective concentration (EC₅₀) of novel piperidine derivatives against key plant pathogenic fungi. This protocol ensures trustworthiness by incorporating positive and negative controls for comparative analysis.

Materials and Reagents:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Target fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Phytophthora capsici)[9][10]

  • Test piperidine derivatives

  • Technical grade dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control fungicides (e.g., Boscalid, Azoxystrobin, Chlorothalonil)[9][10]

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and positive controls in DMSO at a concentration of 10,000 µg/mL.

  • Medium Preparation: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as higher concentrations can inhibit fungal growth. Prepare a negative control plate containing only PDA and the equivalent volume of DMSO.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 3-5 day old culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has reached the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average colony diameter of the negative control, and T is the average colony diameter of the treated plate.

    • Use a probit analysis or similar statistical software to calculate the EC₅₀ value from the dose-response data.

Causality and Validation: The use of a solvent control (DMSO) is critical to validate that any observed inhibition is due to the test compound and not the solvent. Positive controls with known fungicides provide a benchmark for the potency of the novel derivatives. Comparing EC₅₀ values allows for a quantitative structure-activity relationship (SAR) analysis.

Data Presentation: Antifungal Efficacy of Piperidine Derivatives

Compound IDTarget FungusEC₅₀ (µg/mL)[9][10]
PD-F01 Rhizoctonia solani0.83
PD-F02 Rhizoctonia solani0.88
PD-F03 Sclerotinia sclerotiorum12.83
Boscalid (Control) Rhizoctonia solani0.96
Azoxystrobin (Control) Sclerotinia sclerotiorum63.63

Visualization: Antifungal Screening Workflow

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_eval Evaluation Stock Prepare Compound Stock Solutions (DMSO) Amend Amend Media with Test Compounds Stock->Amend Media Prepare & Cool Autoclaved PDA Media->Amend Pour Pour Plates Amend->Pour Inoculate Inoculate with Fungal Plugs Pour->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Inhibition (%) Measure->Calculate EC50 Determine EC50 Calculate->EC50 Controls Include Positive & Negative Controls Controls->Amend

Caption: Workflow for in vitro screening of piperidine derivatives.

Section 2: Piperidine Derivatives as Herbicides

Application Note: Innovative Approaches to Weed Management

Piperidine derivatives have been successfully developed as herbicides, targeting essential plant biochemical pathways.[1] For instance, certain piperidone-containing compounds act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone and tocopherol synthesis.[1] Inhibition of HPPD disrupts carotenoid synthesis, leading to the characteristic bleaching of leaves and eventual plant death.[1] Another emerging area is the development of Herbicidal Ionic Liquids (HILs), where a piperidinium cation is paired with a herbicidal anion like dicamba.[1][12] This strategy aims to improve the herbicide's physical properties, such as surface activity and wettability, thereby enhancing its efficacy and potentially reducing environmental impact.[1][12] Natural alkaloids from the Piper genus, such as sarmentosine, have also demonstrated significant phytotoxic activity, providing a template for bio-inspired herbicide design.[13]

Protocol 2: Post-Emergence Herbicidal Activity Bioassay

Objective: To evaluate the post-emergence herbicidal efficacy of piperidine derivatives on target weed species under controlled greenhouse conditions.

Materials and Reagents:

  • Seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)[13]

  • Pots (10 cm diameter) filled with sterilized potting mix (soil:sand:peat moss, 1:1:1)

  • Test piperidine derivatives

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

  • Commercial herbicide as a positive control (e.g., Glyphosate, Propanil)[13]

  • Laboratory spray chamber

  • Greenhouse with controlled temperature (25-30°C) and light (14h/10h light/dark)

Procedure:

  • Plant Cultivation: Sow 10-15 seeds of the target weed species in each pot. After emergence, thin the seedlings to 5 uniform plants per pot.

  • Growth Stage: Allow the weeds to grow until they reach the 2-3 leaf stage. This is a critical stage for herbicide application as the plants are actively growing but not yet mature.

  • Treatment Solution Preparation: Dissolve the test compounds in a small amount of acetone and then dilute with water containing 0.1% (v/v) Tween-20 to the desired application rates (e.g., 30, 100, 300 g/ha). The surfactant is essential for ensuring uniform coverage on the leaf surface. Prepare a negative control (solvent + surfactant only) and a positive control solution.

  • Application: Place the pots in a laboratory spray chamber. Apply the treatment solutions evenly over the foliage using a calibrated sprayer. Ensure each treatment is replicated at least three times.

  • Post-Treatment Care: Return the pots to the greenhouse and water them as needed, avoiding washing the solution off the leaves.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete death). Additionally, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the fresh and dry weight reduction compared to the control.

  • Data Analysis: Calculate the percent inhibition based on the visual rating or biomass reduction. Analyze the data using ANOVA to determine significant differences between treatments.

Causality and Validation: The inclusion of a blank spray (solvent + surfactant) ensures that the observed phytotoxicity is from the active ingredient. Comparing results to a commercial standard provides a critical performance benchmark. Evaluating at multiple rates allows for the determination of a dose-response relationship.

Data Presentation: Post-Emergence Herbicidal Activity

Compound IDApplication Rate (g/ha)Weed SpeciesVisual Injury (%) (14 DAA)
PD-H01 100A. retroflexus85
PD-H02 100A. retroflexus70
PD-H01 300A. retroflexus95
PD-H02 300A. retroflexus88
Glyphosate (Control) 300A. retroflexus98
DAA: Days After Application

Visualization: Herbicide Development Logic Flow

Herbicide_Dev_Flow Start Design & Synthesize Piperidine Derivatives Screen Primary Screening (In Vitro / Petri Dish Assay) Start->Screen Active Active? Screen->Active Greenhouse Secondary Screening (Greenhouse Pot Assay) MOA Mode of Action Studies (e.g., Enzyme Assays) Greenhouse->MOA Active->Greenhouse Yes Discard Discard or Redesign Active->Discard No LeadOpt Lead Optimization (SAR Studies) MOA->LeadOpt LeadOpt->Start Iterate Field Field Trials LeadOpt->Field End Candidate for Development Field->End

Caption: Logic flow for the discovery of piperidine-based herbicides.

Section 3: Piperidine Derivatives as Insecticides

Application Note: From Natural Alkaloids to Potent Synthetic Insecticides

The insecticidal properties of piperidine-containing compounds have been recognized for centuries, with piperine being the primary bioactive component of black pepper responsible for its pesticidal effects.[1][14] Modern agrochemical research leverages the piperidine scaffold to create potent synthetic insecticides.[15][16] These compounds often act as neurotoxins, targeting receptors in the insect's central nervous system, such as the γ-aminobutyric acid (GABA) receptor.[17] By modifying the core piperidine structure, for example by introducing thioxoimidazolidin or benzene rings, researchers can enhance biological activity against specific pests like mosquito larvae and nematodes.[1] Structure-activity relationship (SAR) studies are vital in this process, guiding the synthesis of derivatives with improved potency and target specificity.[1][16][17]

Protocol 3: Larvicidal Activity Bioassay by Leaf-Dip Method

Objective: To assess the contact and stomach toxicity of piperidine derivatives against a key lepidopteran pest, such as the diamondback moth (Plutella xylostella).

Materials and Reagents:

  • Cabbage or mustard leaves

  • Actively feeding 3rd instar larvae of P. xylostella

  • Test piperidine derivatives

  • Solvent (e.g., acetone) and emulsifier (e.g., Triton X-100)

  • Positive control (e.g., a commercial insecticide like Spirodiclofen)[1]

  • Ventilated containers or Petri dishes lined with filter paper

  • Fine brush for handling larvae

Procedure:

  • Rearing Pests: Maintain a healthy, multi-generational colony of the target insect on untreated host plants to ensure a consistent supply of larvae for testing.

  • Treatment Solution Preparation: Prepare a series of concentrations for each test compound (e.g., 10, 50, 100, 200, 500 µg/mL) in an acetone-water solution containing 0.1% Triton X-100. The emulsifier helps in creating a stable suspension and ensuring even coating of the leaf surface.

  • Leaf Dipping: Cut fresh cabbage leaves into discs (approx. 6 cm diameter). Dip each leaf disc into a treatment solution for 10-15 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely in a fume hood. This step is crucial to evaporate the solvent, leaving a residue of the test compound.

  • Infestation: Place one treated, dried leaf disc into each ventilated container. Using a fine brush, carefully transfer 10-15 third-instar larvae onto the leaf disc.

  • Incubation: Maintain the containers at 25 ± 2°C with a 14h/10h light/dark photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded gently with the brush.

  • Data Analysis: Correct the observed mortality for any deaths in the negative control group using Abbott's formula:

    • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] × 100

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) value for each compound using probit analysis.

Causality and Validation: The leaf-dip method effectively combines contact and stomach poison action, providing a realistic assessment of a compound's potential field performance. The negative control validates that mortality is not due to handling or environmental stress, while the positive control provides a performance benchmark.

Data Presentation: Larvicidal Activity of Piperine Analogs

Compound IDConcentration (µg/mL)Corrected Mortality (%) @ 48hLC₅₀ (µg/mL)
PD-I01 1007865.2
PD-I02 1009241.5
PD-I03 1006198.7
Piperine 10055112.4

Visualization: General Synthesis of a Piperidine-based Insecticide

Synthesis_Workflow Piperidine Piperidine Scaffold Intermediate1 N-Acylpiperidine Intermediate Piperidine->Intermediate1 + ReagentA Reagent A (e.g., Acyl Chloride) ReagentA->Intermediate1 FinalProduct Final Piperidine Derivative Intermediate1->FinalProduct + ReagentB Reagent B (Further Functionalization) ReagentB->FinalProduct

Caption: A simplified synthetic pathway for creating insecticide derivatives.

References

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Chinese Chemical Letters.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.).
  • Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. (n.d.).
  • PIPERIDINE. (n.d.).
  • Design, Synthesis and Herbicidal Activity of Novel Uracil Compounds Containing Piperidine Moiety. (2024).
  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.
  • Design, synthesis, and insecticidal activity evaluation of piperine derivatives. (2022).
  • Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library.
  • Efficacy Testing of Pesticides Against Fungal Pathogens. (2024).
  • Herbicidal Activity and Metabolic Profiling of Piper tuberculatum Jacq. Leachates. (n.d.).
  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (n.d.).
  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024). PubMed.
  • Design, synthesis, and insecticidal activity evaluation of piperine derivatives. (n.d.).
  • Fungicide and bactericide modes of action. (n.d.). Pesticide Resistance.
  • Fungicide Activity Group Table. (n.d.). CropLife Australia.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Detection of Antifungal Resistance and Identification of Factors Contributing to Resistance in Agricultural Environments. (n.d.). USDA Agricultural Research Service.
  • Piperidine. (n.d.). Wikipedia.
  • Impact of Plant Growth Regulators (PGR's) in Rainfed Agriculture. (2024). Research Trend.
  • Plant Growth Regulators: Backgrounds and Uses in Plant Production. (2015). DeepDyve.
  • Plant Growth Regulators: Backgrounds and Uses in Plant Production. (2015). SpringerLink.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Methoxyethyl)piperidine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity of this valuable synthetic intermediate.

Introduction to the Challenges

This compound, a secondary amine, presents a unique set of purification challenges stemming from its physicochemical properties. Its basic nitrogen atom, the presence of an ether linkage, and its potential for hydrogen bonding can lead to difficulties in common purification techniques such as distillation, chromatography, and crystallization. Understanding the underlying chemical principles is paramount to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2-(2-chloroethyl)piperidine, 2-vinylpiperidine, or the corresponding pyridine precursor if the synthesis involved ring saturation.

  • Byproducts: These can include N-alkylated or N-acylated piperidines, products of over-alkylation, or isomers. If a pyridine reduction route is used, residual pyridine may be present.[1]

  • Solvent Residues: Solvents used in the reaction or work-up can be carried through.

  • Degradation Products: Amines can be susceptible to oxidation or other degradation pathways.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I fix it?

A2: This is a classic issue when purifying amines on silica gel. The basic nitrogen of your this compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent system. This will compete for the acidic sites on the silica, improving the peak shape of your target compound.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

Q3: My compound seems to be co-distilling with a persistent impurity. What could be happening?

A3: You may be encountering an azeotrope, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation. Piperidine itself is known to form an azeotrope with its precursor, pyridine.[2] It is plausible that this compound could form azeotropes with structurally similar impurities.

Q4: Is it possible to purify this compound by crystallization?

A4: Yes, crystallization can be an effective purification method, provided a suitable solvent system can be found. The challenge often lies in the fact that many piperidine derivatives are oils or low-melting solids at room temperature.[3] Successful crystallization depends on finding a solvent in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Troubleshooting Guides

Distillation

Distillation is a primary method for purifying liquid amines. However, its success hinges on the volatility of the compound and the absence of azeotropes with impurities.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Boiling Point189.9 ± 13.0 °C[4]

Note: This is a predicted value for the constitutional isomer 4-(2-Methoxyethyl)piperidine and should be used as an estimate.

Troubleshooting Common Distillation Issues:

ProblemPotential CauseTroubleshooting Steps
Product is wet Presence of water from the work-up.Dry the crude product over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation.
Incomplete separation Boiling points of the product and impurities are too close.Use a fractional distillation column with a higher number of theoretical plates.
Azeotrope formation The product forms a constant boiling mixture with an impurity (e.g., residual pyridine).Consider azeotropic distillation with an entrainer like water or toluene to break the azeotrope.[1][4] Alternatively, chemical purification via salt formation can be employed.[2]
Product decomposition The compound is not stable at its boiling point.Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

Experimental Protocol: Purification via Carbonate Salt Formation to Remove Basic Impurities [2]

This method is particularly useful for separating piperidines from less basic impurities like pyridine.

  • Salt Formation: Dissolve the crude this compound in an organic solvent (e.g., acetone).

  • CO₂ Addition: Bubble carbon dioxide gas through the stirred solution. The more basic this compound will selectively precipitate as a solid carbonate salt.

  • Filtration: Collect the precipitated salt by vacuum filtration and wash it with the organic solvent.

  • Liberation of the Free Base: Suspend the carbonate salt in water and add a strong base (e.g., aqueous NaOH or KOH) to regenerate the free amine.

  • Extraction and Drying: Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Final Distillation: The resulting amine can be further purified by distillation.

Diagram: Distillation Troubleshooting Workflow

G start Crude this compound distillation Perform Distillation start->distillation check_purity Check Purity (GC-MS, NMR) distillation->check_purity pure Pure Product check_purity->pure Yes impure Impure Product check_purity->impure No wet Product is Wet? impure->wet dry Dry with K2CO3/Na2SO4 wet->dry Yes azeotrope Suspect Azeotrope? wet->azeotrope No dry->distillation azeo_dist Azeotropic Distillation or Salt Formation azeotrope->azeo_dist Yes close_bp Close Boiling Points? azeotrope->close_bp No azeo_dist->distillation fractional Fractional Distillation close_bp->fractional Yes decomposition Decomposition? close_bp->decomposition No fractional->distillation decomposition->distillation No vacuum Vacuum Distillation decomposition->vacuum Yes vacuum->distillation

Caption: Troubleshooting flowchart for the distillation of this compound.

Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of compounds, including amines.

Troubleshooting Common Chromatography Issues:

ProblemPotential CauseTroubleshooting Steps
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine or pyridine to the eluent. Use basic alumina or amine-functionalized silica.
Poor Separation Inappropriate solvent system.Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Compound Stuck on Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent (gradient elution). A common solvent system for amines is a gradient of methanol in dichloromethane.
Compound Decomposition The compound is unstable on the acidic silica gel.Deactivate the silica by pre-treating the column with an eluent containing a basic additive. Work quickly and avoid prolonged exposure to the stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the solvent system to improve the spot shape. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Logic for Overcoming Peak Tailing in Amine Chromatography

Caption: Decision-making process for troubleshooting peak tailing.

Crystallization

For solid or low-melting solid products, crystallization can be a highly effective purification method.

Troubleshooting Common Crystallization Issues:

ProblemPotential CauseTroubleshooting Steps
Oiling Out The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Add a small amount of a "poor" solvent to a solution in a "good" solvent to induce crystallization at a lower temperature.[5]
No Crystals Form The solution is not saturated, or nucleation is slow.Concentrate the solution. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound.
Impure Crystals Impurities are co-crystallizing with the product.Ensure the cooling process is slow to allow for selective crystallization. Try a different solvent system.

Experimental Protocol: Two-Solvent Crystallization [6]

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this compound. It provides information on both the purity and the identity of any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. For amines, a reversed-phase column with a mobile phase containing a buffer or an ion-pairing agent is often used to achieve good peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

By understanding the specific challenges posed by this compound and applying these targeted troubleshooting strategies and protocols, researchers can significantly improve the efficiency and success of their purification efforts.

References

  • Benchchem. (2025).
  • Google Patents. (1944). Process for purifying piperidine. US2363157A.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
  • Science Forums. (2011).
  • Journal of Chromatographic Science. (n.d.).
  • Lyddon, L. (2008).
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
  • NIH. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
  • N/A. (n.d.).
  • SIELC Technologies. (n.d.). Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column.
  • Benchchem. (2025).
  • Reddit. (2019).
  • N/A. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • ChemicalBook. (2022). This compound.
  • Mallak Specialties Pvt Ltd. (2018). N-(2-Hydroxyethyl) Piperidine.
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • DTIC. (2025). Piperidine Synthesis.
  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs).
  • YouTube. (2024).
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • PubMed. (2021).
  • Google Patents. (1944).
  • Benchchem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)
  • ResearchGate. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.
  • NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.
  • Arctom. (n.d.). CAS NO. 858523-63-4 | this compound.
  • Sigma-Aldrich. (n.d.). 2-(2-hydroxyethyl)piperidine.
  • Benchchem. (2025). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
  • Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol.
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Yield for 2-(2-Methoxyethyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(2-Methoxyethyl)piperidine?

There are several viable synthetic pathways to this compound. The most common approaches involve either the alkylation of piperidine or the reductive amination of a suitable carbonyl compound. Another method involves the hydrogenation of 2-(2-methoxyethyl)pyridine. Each method has its own set of advantages and challenges related to yield, purity, and scalability.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Incomplete reaction: The reaction may not be going to completion due to suboptimal reaction conditions such as temperature, reaction time, or catalyst activity.

  • Side reactions: Competing reactions, such as over-alkylation of the piperidine nitrogen or reduction of the starting aldehyde in a reductive amination, can consume starting materials and reduce the yield of the desired product.[1][2]

  • Product degradation: The product may be unstable under the reaction or workup conditions, leading to decomposition.

  • Purification losses: Significant amounts of product may be lost during extraction, distillation, or chromatography.

Q3: I am observing significant amounts of N-alkylated byproducts. How can I minimize this?

The formation of N-alkylated byproducts is a common issue, particularly when using alkyl halides to alkylate piperidine.[3] To suppress this, consider the following strategies:

  • Use of a protecting group: Temporarily protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent N-alkylation. The protecting group can be removed in a subsequent step.

  • Slow addition of the alkylating agent: Adding the alkylating agent slowly to a solution of piperidine helps to maintain a low concentration of the alkylating agent, favoring C-alkylation over N-alkylation.[3]

  • Choice of base: Using a bulky, non-nucleophilic base can help to deprotonate the desired position on the piperidine ring without competing in the alkylation reaction.

Q4: What is the optimal pH for reductive amination to synthesize this compound?

For reductive amination, the pH of the reaction medium is critical. A weakly acidic environment, typically between pH 4 and 6, is generally optimal for the initial formation of the iminium ion intermediate.[2] If the pH is too low, the amine nucleophile will be protonated and non-reactive. Conversely, at a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack.[2]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Reductive Amination

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted starting materials (aldehyde/ketone and amine).

  • The isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Imine/Iminium Ion Formation The equilibrium between the carbonyl compound, amine, and the imine/iminium ion may not favor the intermediate. This is often due to the presence of water.Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to remove water as it is formed.[1]
Suboptimal pH As mentioned in the FAQs, the pH must be carefully controlled to facilitate imine formation without deactivating the amine.Buffer the reaction mixture to a pH between 4 and 6 using a suitable buffer system, such as acetic acid/acetate.[2][4]
Incorrect Reducing Agent A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone faster than the iminium ion, leading to the formation of an alcohol byproduct.[5]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][5]
Insufficient Reaction Time or Temperature The reaction may simply need more time or a higher temperature to reach completion.Monitor the reaction progress by TLC or GC-MS and continue the reaction until the starting materials are consumed. If the reaction is sluggish at room temperature, gentle heating may be beneficial.[4]
Issue 2: Formation of a Major Alcohol Byproduct

Symptoms:

  • A significant peak corresponding to the alcohol derived from the starting aldehyde is observed in GC-MS or NMR.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Non-selective Reducing Agent The use of a strong reducing agent like NaBH₄ can lead to the premature reduction of the aldehyde.[2]Switch to a more selective reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[5]
Order of Reagent Addition Adding the reducing agent before the imine has had sufficient time to form can result in the reduction of the free aldehyde.Allow the aldehyde and amine to stir together for a period of time (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[6]
Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is a complex mixture that is difficult to separate by distillation or chromatography.

  • The final product is contaminated with starting materials or byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Similar Physical Properties The boiling point or polarity of the desired product may be very similar to that of the impurities, making separation challenging.Convert the product to its hydrochloride salt by treating the crude mixture with ethereal HCl. The salt is often a crystalline solid that can be easily purified by recrystallization. The free base can then be regenerated by treatment with a base.[7]
Emulsion Formation During Workup The basic nature of the product can lead to the formation of stable emulsions during aqueous workup.Saturate the aqueous layer with sodium chloride to break the emulsion. Alternatively, use a different extraction solvent.
Incomplete Reaction A large amount of unreacted starting materials will complicate the purification process.Optimize the reaction conditions to drive the reaction to completion, as detailed in the troubleshooting sections above.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Methoxyethanal with Piperidine

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Piperidine

  • 2-Methoxyethanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidine (1.0 equivalent) in anhydrous DCE, add 2-methoxyethanal (1.1 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCE.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol is useful for purifying the final product when it is difficult to separate from impurities.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Ethereal hydrogen chloride (HCl) solution (e.g., 2 M)

  • Ethanol

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add ethereal HCl solution dropwise with stirring.

  • A white precipitate of this compound hydrochloride should form.

  • Collect the solid by filtration and wash it with cold diethyl ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether.[7]

  • To regenerate the free base, dissolve the purified hydrochloride salt in water and basify the solution with sodium hydroxide solution until the pH is >10.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Mechanism: Reductive Amination

Reductive_Amination Start Piperidine + 2-Methoxyethanal Imine Iminium Ion Intermediate Start->Imine H⁺ (cat.) -H₂O Product This compound Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine Reduction

Caption: Reductive amination pathway for synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction UnreactedSM Incomplete Reaction? CheckReaction->UnreactedSM SideProducts Side Products Present? UnreactedSM->SideProducts No OptimizeCond Optimize Reaction Conditions: - Time - Temperature - Stoichiometry UnreactedSM->OptimizeCond Yes ChangeReagent Change Reagents: - Milder Reducing Agent - Dehydrating Agent SideProducts->ChangeReagent Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No OptimizeCond->CheckReaction ChangeReagent->CheckReaction SaltFormation Purify via Salt Formation PurificationIssue->SaltFormation Yes End Optimized Yield & Purity PurificationIssue->End No SaltFormation->End

Sources

Technical Support Center: A Troubleshooting Guide for the Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the characterization of piperidine derivatives. Piperidines are a cornerstone scaffold in medicinal chemistry, but their structural and physicochemical properties can present unique analytical hurdles.[1] This resource is designed to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, the dynamic nature and stereochemical complexity of the piperidine ring often lead to complex and sometimes confusing spectra.

FAQ 1: Why are the proton signals for my piperidine ring broad and poorly resolved?

This is one of the most common issues and typically points to dynamic processes occurring on the NMR timescale.

Answer: Broad signals in the NMR spectrum of piperidine derivatives can arise from several factors, most notably conformational exchange and the influence of the nitrogen atom.[2]

  • Causality - Conformational Exchange: The piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion. If the rate of this exchange is comparable to the NMR frequency difference between the axial and equatorial protons, it leads to the coalescence and broadening of their respective signals.[2] At room temperature, many substituted piperidines exist in a conformational equilibrium, which can result in averaged and often broad peaks.

  • Causality - Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus, the most abundant nitrogen isotope, has a nuclear spin I = 1 and possesses a quadrupole moment. This quadrupole moment can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the nitrogen nucleus can shorten the lifetime of the spin states of adjacent protons (those on the α-carbons), causing their signals to broaden.[2]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most definitive way to diagnose conformational exchange.

    • Cooling the sample: Decreasing the temperature will slow the rate of chair-chair interconversion. If conformational exchange is the cause of broadening, the broad peaks will "freeze out" and sharpen into two distinct sets of signals corresponding to the two chair conformers.

    • Heating the sample: Increasing the temperature will accelerate the interconversion. This will cause the signals to sharpen into a single, time-averaged peak.

  • Protonation/Solvent Change: If nitrogen-related broadening is suspected, protonating the piperidine nitrogen with a drop of deuterated acid (e.g., TFA-d) can sometimes sharpen the adjacent proton signals. The resulting ammonium salt has a more symmetrical electronic environment around the nitrogen. Changing to a hydrogen-bond-accepting solvent like DMSO-d₆ can also sometimes alter the exchange dynamics and sharpen signals.[2]

Logical Flow: Troubleshooting Broad NMR Signals

G start Broad Piperidine Signals Observed vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr check_n Consider Nitrogen Effects start->check_n vt_nmr_result Analyze VT Results vt_nmr->vt_nmr_result protonate Add a drop of TFA-d to NMR tube check_n->protonate sharpen_cold Peaks sharpen upon cooling? vt_nmr_result->sharpen_cold Yes sharpen_hot Peaks sharpen upon heating? vt_nmr_result->sharpen_hot Yes no_change No significant change? vt_nmr_result->no_change No conclusion_exchange Conclusion: Conformational exchange is the primary cause. sharpen_cold->conclusion_exchange sharpen_hot->conclusion_exchange conclusion_other Broadening may be due to other factors (e.g., aggregation, paramagnetics). no_change->conclusion_other check_alpha Do α-proton signals sharpen? protonate->check_alpha check_alpha->conclusion_other No conclusion_quad Conclusion: Nitrogen quadrupolar broadening was a contributing factor. check_alpha->conclusion_quad Yes

Caption: Decision tree for diagnosing the cause of broad NMR signals.

FAQ 2: How can I confidently assign axial vs. equatorial protons and determine the ring conformation?

Answer: Distinguishing between axial and equatorial protons is fundamental to defining the stereochemistry of your derivative. This is achieved by analyzing coupling constants (³J values) and through-space correlations.

  • Causality - Coupling Constants: The magnitude of the vicinal (³J) coupling constant between two protons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons.

    • Axial-Axial (ax-ax) Coupling: Protons in a trans-diaxial relationship have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10-13 Hz .[3]

    • Axial-Equatorial (ax-eq) & Equatorial-Equatorial (eq-eq) Coupling: These relationships have smaller dihedral angles (~60°), resulting in small coupling constants, typically 2-5 Hz .[3]

  • Causality - Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close to each other (< 5 Å), regardless of whether they are directly bonded. In a chair conformation, a 1,3-diaxial relationship brings protons into close proximity.

    • 2D NOESY/ROESY: A 2D NOESY or ROESY experiment is the best way to visualize these interactions. You should observe cross-peaks between protons in a 1,3-diaxial arrangement. For instance, the axial proton at C2 should show an NOE to the axial protons at C4 and C6.[4]

Experimental Protocol: 2D NOESY/ROESY for Conformation Analysis

  • Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent). Ensure the sample is free of particulate matter and dissolved oxygen (degassing can help for quantitative measurements).

  • Acquisition: Use a standard NOESY or ROESY pulse sequence. A key parameter is the mixing time . For small molecules like piperidines, a mixing time of 500-800 ms is a good starting point.

  • Analysis: Look for cross-peaks that confirm spatial proximity. For example, an axial substituent's protons will show NOEs to the axial protons on the same side of the ring.

Typical NMR Data for a Substituted Piperidine Ring
Proton Type Typical ¹H Chemical Shift (ppm)
Axial ProtonsGenerally upfield (shielded) compared to equatorial counterparts
Equatorial ProtonsGenerally downfield (deshielded) compared to axial counterparts
Protons α to Nitrogen2.5 - 3.5
Other Ring Protons1.2 - 2.0
Coupling Type Typical Coupling Constant (³J, Hz)
Axial-Axial10 - 13 Hz
Axial-Equatorial2 - 5 Hz
Equatorial-Equatorial2 - 5 Hz

Note: These are general ranges and can be significantly influenced by substituents.[2][5]

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation, which helps confirm identity and structure.

FAQ 3: What are the characteristic fragmentation patterns for piperidine derivatives in ESI-MS/MS?

Answer: Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, due to the basicity of the piperidine nitrogen.[6] Tandem MS (MS/MS) of this precursor ion reveals fragmentation patterns heavily influenced by the ring structure and its substituents.

  • α-Cleavage: This is a dominant pathway. The cleavage of a C-C bond adjacent to the nitrogen atom leads to the loss of the largest substituent at the α-carbon, resulting in a stable, resonance-stabilized iminium ion.[6]

  • Ring Fission/Opening: The protonated piperidine ring can undergo cleavage, leading to various acyclic fragment ions. This often involves the loss of small neutral molecules.

  • Substituent-Driven Fragmentation: The nature of the substituents dictates the fragmentation. A common pathway is the neutral loss of a substituent, especially if it's a good leaving group (e.g., loss of H₂O from a hydroxylated piperidine or loss of acetic acid from an acetylated derivative).[7][8]

Precursor Ion Common Neutral Loss Resulting Fragment Interpretation
[M+H]⁺H₂O (18 Da)[M+H - H₂O]⁺Suggests presence of a hydroxyl group.[7]
[M+H]⁺CH₃COOH (60 Da)[M+H - CH₃COOH]⁺Suggests presence of an acetate group.[8]
[M+H]⁺R• (radical)[M+H - R]⁺α-cleavage, loss of a substituent adjacent to nitrogen.[6]

Part 3: High-Performance Liquid Chromatography (HPLC)

Chromatography is essential for assessing the purity of your compound and for separating stereoisomers. The basic nature of the piperidine nitrogen is the root cause of most HPLC-related issues.[9]

FAQ 4: My piperidine derivative shows severe peak tailing in reversed-phase HPLC. How can I get a symmetrical peak?

Answer: Peak tailing is a classic problem when analyzing basic compounds on standard silica-based C18 columns.

  • Causality - Silanol Interactions: The surface of silica contains acidic silanol groups (Si-OH). The protonated, positively charged piperidine nitrogen can undergo strong secondary ionic interactions with the deprotonated, negatively charged silanolates (Si-O⁻). This strong, non-ideal interaction leads to poor peak shape.[10]

Troubleshooting Protocol:

  • Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic amine to the mobile phase to compete with your analyte for the active silanol sites.

    • Recommended Additives: 0.1% Triethylamine (TEA) or 0.1% Diethylamine (DEA).[9]

  • Control the pH:

    • Low pH (pH < 3): At low pH, most silanol groups are protonated and neutral, minimizing ionic interactions. This is a common strategy. Ensure your column is stable at low pH.[11]

    • High pH (pH > 8): At high pH, your basic analyte will be in its neutral form, eliminating the ionic interaction. However, the silanols will be fully deprotonated. This requires a hybrid or polymer-based column specifically designed for high pH stability.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize accessible silanols. Columns specifically marketed for the analysis of basic compounds will provide significantly better peak shapes.[9]

Workflow: HPLC Method Development for Piperidine Derivatives

G start Start: Analyze Piperidine Derivative column_select Select Column: 1. Base-Deactivated C18 2. High pH Stable Column start->column_select mobile_phase Initial Mobile Phase: ACN/H2O with 0.1% TFA or FA (Low pH) column_select->mobile_phase run_initial Perform Initial Run mobile_phase->run_initial check_peak Evaluate Peak Shape run_initial->check_peak good_peak Symmetrical Peak check_peak->good_peak Good bad_peak Peak Tailing check_peak->bad_peak Bad optimize_sep Optimize Separation (Gradient, Flow Rate, Temp) good_peak->optimize_sep troubleshoot Troubleshoot Tailing bad_peak->troubleshoot final Final Validated Method optimize_sep->final add_additive Option 1: Add Basic Modifier (e.g., 0.1% DEA or TEA) to Mobile Phase troubleshoot->add_additive switch_ph Option 2: Switch to High pH (e.g., Ammonium Bicarbonate buffer, pH 10) (Requires appropriate column!) troubleshoot->switch_ph rerun Re-run Analysis add_additive->rerun switch_ph->rerun rerun->check_peak

Caption: A systematic workflow for developing a robust HPLC method.

FAQ 5: How can I separate the enantiomers of my chiral piperidine derivative?

Answer: Separating enantiomers requires creating a chiral environment where they can be distinguished. This is almost exclusively done using chiral HPLC.

  • Causality - Chiral Recognition: Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral selector immobilized on the silica support. The two enantiomers of your analyte form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they will have different interaction strengths with the CSP, leading to different retention times and thus, separation.[12]

Troubleshooting & Strategy:

  • Column Screening: The selection of a chiral column is largely empirical.[13] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are the most versatile and should be the first choice for screening.

  • Mobile Phase: Chiral separations are often performed in "normal phase" (e.g., Hexane/Ethanol) or "polar organic" (e.g., Acetonitrile/Methanol) modes. The addition of basic (DEA, TEA) or acidic (TFA) additives is often crucial for achieving good peak shape and resolution.[9]

  • Pre-column Derivatization: If your piperidine lacks a UV chromophore or is difficult to separate directly, you can derivatize it with an enantiomerically pure chiral derivatizing agent (CDA).[12][14] This creates a pair of diastereomers that can then be separated on a standard achiral HPLC column. This method is effective but requires that the derivatization reaction goes to completion without any racemization.[12][14]

Part 4: General Purity and Identity

FAQ 6: I see an unexpected peak in my HPLC/GC analysis. How do I identify if it's a process-related impurity or a degradation product?

Answer: Distinguishing between different types of impurities is critical for process control and drug safety.

  • Process-Related Impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, or byproducts from side reactions.[15] For example, if a Boc protecting group was used, incomplete deprotection could leave 3-aminopiperidine as an impurity.[15]

  • Degradation Products: These form from the decomposition of your final compound under stress conditions like heat, light, acid, or base.[15] A common degradation pathway for Boc-protected piperidines is acid-catalyzed cleavage of the Boc group.[15]

Troubleshooting Protocol: Impurity Identification

  • Review Synthesis: Carefully examine your synthetic scheme. Could any intermediates or starting materials plausibly be carried through?

  • Forced Degradation Study: Subject your purified compound to stress conditions (e.g., heat it in solution, expose it to mild acid and base). Analyze the stressed samples by HPLC. If the unknown peak increases under a specific condition, it is likely a degradation product formed via that pathway.

  • LC-MS Analysis: The most powerful tool for this problem. Obtain the mass of the impurity peak. This mass can often be matched to a plausible structure of a byproduct, starting material, or degradation product. MS/MS fragmentation of the impurity can provide further structural clues.

Workflow: Integrated Spectroscopic Data Analysis

Caption: Workflow for combining data from multiple analytical techniques.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Molecules. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Technical Support Center: Improving Stereoselectivity in Piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereoselective hydrogenation of substituted pyridines to form piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its three-dimensional structure is paramount for therapeutic efficacy.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the complexities of stereocontrol in your reactions.

Frequently Asked Questions (FAQs)

Q1: My piperidine synthesis is yielding a poor diastereomeric or enantiomeric ratio. What are the primary factors I should investigate?

A1: Poor stereoselectivity is a common hurdle. The outcome of your hydrogenation is a delicate interplay of several factors. The most critical to investigate are:

  • Catalyst Choice: The metal (e.g., Rhodium, Ruthenium, Iridium, Palladium, Platinum) and its supporting ligand or auxiliary are the primary drivers of stereoselectivity.[1][3][4] For instance, in certain hydrogenations of pyridine precursors, 10% Pd/C may favor the trans-isomer, while PtO₂ can preferentially yield the cis-isomer.[3]

  • Substrate Activation: The high aromatic stability of the pyridine ring often necessitates an activation strategy.[5][6] This is typically achieved by forming pyridinium salts (e.g., N-benzyl, N-acyl), which lowers the energy barrier for reduction and can profoundly influence the stereochemical outcome.[2][7][8]

  • Reaction Conditions: Solvent, temperature, and hydrogen pressure are not merely passive parameters; they actively influence catalyst behavior and substrate conformation, thereby affecting stereoselectivity.[9]

  • Additives: Acids or other additives can act as co-catalysts or promoters, modifying the catalytic environment and enhancing selectivity.[1]

Q2: Should I use a homogeneous or heterogeneous catalyst for my stereoselective hydrogenation?

A2: The choice depends on your specific goals, substrate, and scalability requirements.

  • Homogeneous Catalysts: These are typically metal complexes with chiral ligands (e.g., Ir-MeO-BoQPhos, Rh-BINAP).[7][8] They excel in providing high levels of enantioselectivity due to their well-defined, tunable chiral environments.[1] However, they can be expensive, and removal of the catalyst from the final product can be challenging.

  • Heterogeneous Catalysts: These are solid-supported catalysts (e.g., Ru@TiO₂, Pd/C).[10][11][12] They are prized for their ease of separation, reusability, and industrial applicability.[10][11] Achieving high stereoselectivity can be more challenging than with homogeneous systems, but recent advances have led to novel supported catalysts with excellent performance.[10][11]

Q3: What is the role of a chiral auxiliary, and when should I consider using one?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to your substrate. It directs the hydrogenation to one face of the molecule, inducing diastereoselectivity.[13][14] After the reaction, the auxiliary is cleaved to yield the enantioenriched piperidine. Evans oxazolidinones are a classic example.[14][15]

Consider using a chiral auxiliary when:

  • Direct asymmetric catalysis with a chiral catalyst is proving ineffective for your specific substrate.

  • You need to synthesize a specific diastereomer in high purity.

The main drawback is the need for additional synthetic steps for attachment and removal, which reduces overall atom economy.[15]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (e.g., obtaining a 1:1 mixture of cis and trans isomers)

Primary Cause: The catalyst and conditions used do not create a sufficient energetic difference between the transition states leading to the different diastereomers. The substrate's substituents are not effectively directing the approach of hydrogen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps & Explanations:

  • Substrate Activation : Neutral pyridines are often poor substrates for asymmetric hydrogenation due to their aromaticity and potential to poison catalysts. [5][6]Converting the pyridine to a pyridinium salt increases its reactivity and susceptibility to asymmetric reduction. [2][7][8]

  • Ligand Optimization : The interaction between the chiral ligand and the substrate is key.

    • Electronic Effects : Electron-donating groups on the ligand can sometimes increase catalyst reactivity. [7] * Steric Effects : The bulkiness of the ligand creates a specific chiral environment that favors one approach of the substrate over the other.

  • Condition Tuning :

    • Temperature : Lowering the reaction temperature often increases enantioselectivity, as it magnifies the small energy differences between the diastereomeric transition states.

    • Additives : In some rhodium-catalyzed systems, additives like potassium iodide have been shown to be crucial for inducing asymmetry in transfer hydrogenation processes. [2]

Data and Protocols

Table 1: Representative Catalyst Systems for Stereoselective Piperidine Hydrogenation
Catalyst SystemSubstrate TypeKey Stereochemical OutcomeConditionsReference
Ru:Phen(1:2)@TiO₂-800 Di- and tri-substituted pyridinesHigh cis-diastereoselectivity (>90%)10 bar H₂, H₂O/iPrOH, 17h[10][11]
[Ir(COD)Cl]₂ / MeO-BoQPhos 2-Alkylpyridinium saltsHigh enantioselectivity (up to 93:7 er)450 psi H₂, I₂ additive, 30°C[7]
PtO₂ (Adams' catalyst) Oxazolidinone-substituted pyridinesHigh diastereoselectivity100 bar H₂, Acetic Acid[14]
B(C₆F₅)₃ (Borane) 2,6-Disubstituted pyridinesHigh cis-diastereoselectivity (>99:1 dr)Toluene, 100°C[16]
[RhCp*Cl₂]₂ / KI N-benzylpyridinium saltsTransfer hydrogenation with induced chiralityHCOOH/NEt₃, 40°C[2]
Protocol 1: Diastereoselective Hydrogenation using a Heterogeneous Ruthenium Catalyst

This protocol is adapted from the work of Glorius et al. on supported ruthenium nanoparticles. [10][11]

  • Reactor Setup : In a high-pressure autoclave, add the substituted pyridine (0.5 mmol, 1.0 eq).

  • Catalyst Addition : Add the Ru:Phen(1:2)@TiO₂-800 catalyst (0.4 mol% of Ru, 10 mg).

  • Solvent Addition : Add a 1:1 mixture of H₂O and isopropanol (2 mL total).

  • Pressurization : Seal the reactor, purge with H₂, and then pressurize to 10 bar H₂.

  • Execution : Stir the reaction mixture vigorously at room temperature for 17 hours.

  • Workup : Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture to recover the catalyst. The filtrate can then be concentrated and the product purified by standard methods (e.g., chromatography or crystallization).

  • Analysis : Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or GC-MS analysis of the crude product.

Protocol 2: Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is based on the Ir-catalyzed method developed by Zhou and co-workers. [7]

  • Catalyst Pre-formation (in a glovebox) : To a vial, add [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 0.022 mmol, 2.2 mol%). Add degassed solvent (e.g., THF) and stir for 30 minutes.

  • Reaction Setup : In a separate autoclave insert, add the 2-alkylpyridinium salt (1.0 mmol, 1.0 eq) and I₂ (0.05 mmol, 5 mol%).

  • Execution : Transfer the pre-formed catalyst solution to the autoclave insert. Add the reaction solvent (e.g., CH₂Cl₂) to the desired volume. Seal the autoclave, purge with H₂, and pressurize to 450 psi (approx. 30 bar) H₂. Stir at 30°C for the required time (monitor by TLC or LC-MS).

  • Workup : After completion, vent the reactor and concentrate the reaction mixture.

  • Purification & Analysis : Purify the crude product by flash column chromatography. Determine the enantiomeric ratio (er) by analysis on a chiral stationary phase HPLC.

References

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 58(64), 8961-8964. [Link]

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(30), 13576-13584. [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(40), 12430-12434. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1379-1402. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14389-14396. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6214. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 883-892. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(44), 13044-13048. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12604-12607. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. [Link]

  • Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029-2031. [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions, 51(2), 708-715. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Methoxyethyl)piperidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome aqueous solubility issues encountered with 2-(2-Methoxyethyl)piperidine. As a substituted piperidine, its physicochemical behavior in aqueous systems is governed by the interplay between its basic nitrogen atom and the overall lipophilicity of its structure. Understanding these principles is paramount for successful experimental design, from early-stage research to formulation development. This document provides foundational knowledge through frequently asked questions, a systematic troubleshooting workflow, detailed experimental protocols, and comparative data to guide your solubilization strategy.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of this compound.

Q1: Why is this compound expected to have limited solubility in neutral aqueous media?

A1: The solubility of this compound is a balance of its structural features. The piperidine ring itself is a nonpolar, saturated heterocycle.[1] While the nitrogen atom can act as a hydrogen bond acceptor and the methoxyethyl group adds some polarity, the overall molecule can still possess significant lipophilic character, which limits its ability to favorably interact with the highly polar hydrogen-bonding network of water at neutral pH.[1][2]

Q2: How does pH fundamentally alter the solubility of this compound?

A2: The piperidine nitrogen is basic, with a pKa value for its protonated (conjugate acid) form typically around 11.22.[1] In acidic media, where the pH is significantly below the pKa, the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This charged species is a salt, which is substantially more polar and thus more water-soluble than the neutral free base form that predominates in neutral or alkaline media.[1][3] Therefore, creating a pH-solubility profile is a critical first step in any experimental plan.[1]

Q3: Should I use the free base or a salt form (e.g., hydrochloride) for my aqueous experiments?

A3: For applications requiring dissolution in aqueous media, starting with a pre-formed salt, such as This compound hydrochloride , is highly recommended.[4][5] Salt forms are specifically manufactured to enhance aqueous solubility and often eliminate the need for significant pH modification of the entire medium, providing a more direct path to a soluble preparation.[3][6]

Section 2: Systematic Troubleshooting Workflow for Poor Solubility

This workflow provides a logical progression from simple to advanced techniques to resolve solubility issues.

Problem: My this compound is poorly soluble in my aqueous buffer for a biological assay or other experiment.

G cluster_0 cluster_1 Tier 1: Foundational Approaches cluster_2 Tier 2: Advanced Formulation cluster_3 start Initial Problem: Compound precipitates or forms an insoluble suspension in aqueous buffer. ph_adjust Strategy: pH Adjustment Is the compound the free base? Or is the buffer pH > 6? start->ph_adjust YES cosolvent Strategy: Co-solvent Is a small amount of organic solvent (e.g., <1% DMSO) tolerable in the assay? start->cosolvent NO (Using HCl salt & neutral buffer) solution1 Outcome: Prepare a low pH (e.g., pH 2-4) stock solution. The protonated compound is now soluble. ph_adjust->solution1 cyclodextrin Strategy: Cyclodextrin Complexation Are pH/co-solvents incompatible or insufficient for the target concentration? cosolvent->cyclodextrin NO (Precipitation upon dilution) solution2 Outcome: Prepare a high concentration stock in 100% DMSO. Perform serial dilutions into the final aqueous buffer. cosolvent->solution2 solution3 Outcome: Form a host-guest inclusion complex to increase apparent solubility. cyclodextrin->solution3

Caption: Troubleshooting workflow for poor aqueous solubility.

Troubleshooting in Detail (Q&A Format)

Question: My compound precipitates out of my organic stock solution (e.g., DMSO) upon storage, especially in the cold. What should I do?

Answer: This is often due to the solution being supersaturated or the storage temperature being too low.

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Prepare Fresh Solutions: To ensure maximum solubility and consistency, prepare fresh stock solutions immediately before each experiment.[1]

  • Lower Stock Concentration: Preparing a less concentrated, and therefore more stable, stock solution can also prevent this issue.[1]

Question: After diluting my DMSO stock into my aqueous assay buffer, my compound immediately precipitates. How can I fix this?

Answer: This is a classic solubility problem when transitioning from a high-percentage organic solvent to a predominantly aqueous environment.

  • Optimize Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate (typically ≤1%) without impacting the biological system.[1] A higher final co-solvent concentration will better support solubility.

  • Use a Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent or another solubilizing agent before the final dilution into the assay buffer.[1]

  • Lower the Final Compound Concentration: Your target concentration may be above the compound's kinetic solubility limit in that specific buffer/co-solvent mixture. Test a lower final concentration.

Question: When should I consider more advanced techniques like cyclodextrins?

Answer: If pH adjustment and co-solvents do not achieve the required concentration, or if these excipients interfere with your experimental system, advanced techniques are the next logical step. Complexation with cyclodextrins is a powerful method where the poorly soluble molecule is encapsulated within the hydrophobic core of a cyclic oligosaccharide, forming an "inclusion complex" with greatly enhanced apparent aqueous solubility.[1][7][8] This is particularly useful when you need to avoid organic solvents entirely.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for common solubilization and assessment workflows.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This protocol is ideal for the free base form of this compound or for ensuring complete dissolution of the hydrochloride salt.

Materials:

  • This compound (free base or HCl salt)

  • 0.1 M Hydrochloric Acid (HCl)

  • Volumetric flasks and pipettes

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Initial Dissolution: Add approximately 80% of the final desired volume of 0.1 M HCl to a volumetric flask.

  • Add Compound: While stirring, slowly add the weighed compound to the acid. The basic nitrogen will be protonated by the acid, forming the soluble salt in situ.

  • Ensure Complete Dissolution: Continue stirring until all solid material is completely dissolved. Gentle warming (to 30-40°C) can be used to expedite dissolution but allow the solution to return to room temperature before final volume adjustment.

  • Final Volume Adjustment: Once dissolved and at room temperature, add 0.1 M HCl to reach the final target volume.

  • pH Verification: Measure and record the final pH of the stock solution.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method to determine the true thermodynamic solubility of a compound in a specific medium.[1]

Materials:

  • Excess solid this compound

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved to ensure a saturated solution is maintained throughout the experiment.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter to remove all undissolved solid particles.[1] This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample into a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • Reporting: Express the equilibrium solubility in units such as mg/mL or µM at the specified temperature and pH.[1]

Section 4: Quantitative Data on Solubility Enhancement

The following tables summarize the expected impact of different solubilization strategies. The data for the piperidine derivative is illustrative and highlights the principles discussed.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative (Data adapted from a similar piperidine structure for illustrative purposes)[1]

Solvent SystempHApproximate Solubility (mg/mL)Rationale
Deionized Water~7.0< 0.01The compound exists primarily as the poorly soluble free base.
Phosphate-Buffered Saline (PBS)7.4< 0.01Similar to deionized water, the free base predominates.
0.01 M Hydrochloric Acid (HCl)2.01 - 10The piperidine nitrogen is fully protonated, forming a highly soluble salt.

Table 2: Effect of Co-solvents on Apparent Solubility

Solvent SystemFinal Co-solvent %Expected SolubilityKey Consideration
Aqueous Buffer (pH 7.4)0%Very LowBaseline solubility of the free base.
Aqueous Buffer (pH 7.4)1% DMSOLow to ModerateDMSO disrupts water's hydrogen bonding, creating a more favorable environment for the solute.
Aqueous Buffer (pH 7.4)5% DMSOModerate to HighHigher co-solvent levels significantly increase solubilizing capacity but may be incompatible with biological assays.

Section 5: Mechanistic Visualizations

These diagrams illustrate the chemical principles behind the key solubilization strategies.

G cluster_0 Mechanism of pH-Dependent Solubilization FreeBase This compound (Free Base) - Poorly Water Soluble - Proton + H⁺ (Acidic Medium) FreeBase->Proton Salt Piperidinium Ion (Salt Form) - Highly Water Soluble - Proton->Salt

Caption: Protonation of the basic nitrogen in acid creates a soluble salt.

G cluster_0 Mechanism of Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Enhanced Apparent Solubility) CD->Complex Encapsulation Drug Drug Molecule (Poorly Soluble) Drug->Complex

Caption: Encapsulation of the drug within a cyclodextrin host.[1]

References

Technical Support Center: Resolution of Racemic Chiral Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic mixtures of chiral piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this critical step in chiral synthesis. Chiral piperidines are a cornerstone in medicinal chemistry, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety. This resource is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying principles and causality behind experimental choices.

Foundational Concepts: Why and How to Resolve Piperidine Enantiomers

Q1: What is a racemic mixture, and why is its resolution important for piperidine-based drug candidates?

A: A racemic mixture contains equal amounts of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. While they share the same physical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[3] Therefore, regulatory agencies often mandate the development of a single, active enantiomer.[3] Resolving the racemic mixture to isolate the desired enantiomer is a critical step in drug development.[4]

Q2: What are the primary methods for resolving racemic mixtures of chiral piperidines?

A: There are three main strategies for resolving racemic piperidines:

  • Classical Resolution via Diastereomeric Salt Formation: This robust and scalable method involves reacting the racemic piperidine (a base) with an enantiomerically pure chiral acid.[4][5] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different solubilities, allowing for their separation by fractional crystallization.[4][5][6]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other.[7][8][9] This leaves one enantiomer unreacted and the other transformed into a new compound, allowing for their separation. The resolution of secondary amines via enzyme-catalyzed acylation is a relatively uncommon but effective process.[8][9]

  • Chromatographic Resolution: This involves the use of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP).[6][10][11] The CSP interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[12]

Troubleshooting Guide: Classical Resolution by Diastereomeric Salt Formation

Classical resolution remains a widely used industrial method due to its cost-effectiveness and scalability.[5][13] However, success is highly dependent on finding the right conditions for crystallization.

Frequently Asked Questions (FAQs)

Q3: How do I select the right chiral resolving agent for my piperidine?

A: The selection of a chiral resolving agent is a critical decision that depends on the specific piperidine substrate.[5] Commonly used chiral acids for resolving basic piperidines include L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[5] An empirical screening of several chiral acids is the standard approach to identify one that forms a crystalline salt with your compound.[6][14]

Chiral Resolving Agent Key Characteristics & Considerations
L-Tartaric Acid & Derivatives (e.g., DBTA) Readily available, inexpensive, and widely documented.[5] Dibenzoyl-L-tartaric acid (DBTA) is a preferred agent for resolving compounds like ethyl nipecotate.[15]
(S)-Mandelic Acid Often provides high enantiomeric excess in a single crystallization.[5] It is another effective agent for piperidine derivatives.[15]
(1S)-(+)-10-Camphorsulfonic Acid A strong acid that can be particularly effective for less basic amines.[5] It was used in the classical resolution of 2-piperidineethanol, though it required numerous recrystallizations.[7]

Q4: My diastereomeric salt formation resulted in an oil instead of crystals. What should I do?

A: "Oiling out" is a common problem where the diastereomeric salt is more soluble in the chosen solvent than desired or its melting point is below the experiment's temperature.[6]

Troubleshooting Steps:

  • Solvent Screening: This is the most crucial step. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol) or try solvent mixtures.[6][16]

  • Concentration Adjustment: The concentration of the salt in the solution might be too high. Try diluting the solution. Conversely, if no precipitation occurs, the solution may be too dilute, and the solvent should be slowly evaporated.

  • Temperature Control: Slow cooling is essential. Allow the solution to cool gradually to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.[17] Rapid cooling often promotes oil formation.

  • Purity of Starting Material: Ensure your racemic piperidine is of high purity, as impurities can inhibit crystallization.[6]

Q5: The yield of my desired diastereomeric salt is very low. How can I improve it?

A: A low yield suggests that the desired diastereomeric salt has significant solubility in the mother liquor.[6]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the salt at a higher temperature. This will maximize the amount of salt that crystallizes upon cooling.[6]

  • Anti-Solvent Addition: Carefully add an "anti-solvent" (a solvent in which the salt is insoluble) to the solution to induce further precipitation. This must be done slowly to avoid crashing out the other diastereomer.

  • Recycle the Mother Liquor: The undesired enantiomer remains in the mother liquor. It's possible to recover this enantiomer, racemize it, and re-subject it to the resolution process to improve the overall yield.[2][8][9]

Experimental Protocol: Diastereomeric Salt Resolution

This is a generalized protocol that requires optimization for specific substrates.[5][17]

  • Salt Formation: Dissolve one equivalent of the racemic piperidine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent, heating gently if necessary.[6][17]

  • Crystallization: Slowly add the resolving agent solution to the piperidine solution with stirring.[6] Allow the mixture to cool slowly to room temperature, followed by further cooling to 4°C to maximize crystallization of the less soluble diastereomeric salt.[17]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]

  • Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to deprotonate the piperidine. Extract the liberated enantiomerically enriched piperidine with an organic solvent (e.g., diethyl ether).[5]

  • Analysis: Determine the enantiomeric excess (ee) of the resolved piperidine using chiral HPLC or SFC.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers high selectivity under mild reaction conditions but is limited by a theoretical maximum yield of 50% for a single enantiomer.[7][18]

Frequently Asked Questions (FAQs)

Q6: What type of enzymes and reactions are typically used for piperidine resolution?

A: Lipases are the most commonly used enzymes for the kinetic resolution of piperidines. The reaction is typically an enantioselective acylation, where the enzyme acylates one enantiomer of the piperidine, leaving the other unreacted.[8][9] The acylated and unreacted piperidines can then be easily separated. Alternatively, an ester derivative of the piperidine can be selectively hydrolyzed by an enzyme.[7]

Q7: My enzymatic resolution is slow and has low selectivity. What parameters can I optimize?

A: The efficiency and selectivity of enzymatic resolutions are highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Enzyme Screening: Not all lipases will work for every substrate. It is crucial to screen a panel of different lipases to find the one with the best activity and selectivity.

  • Acylating Agent: The choice of the acylating agent is critical. For example, in the resolution of a piperidine intermediate for SCH66336, trifluoroethyl isobutyrate was found to be an effective acylating agent.[8][9]

  • Solvent Selection: The solvent can significantly impact enzyme activity and stability. The reaction is often performed in an organic solvent to avoid hydrolysis of the acylating agent.

  • Moisture Content: The amount of water in the reaction medium is a critical parameter that needs to be optimized for enzyme activity in organic solvents.[8][9]

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Separation racemic_piperidine Racemic Piperidine reaction_vessel Reaction at Controlled Temperature & Time racemic_piperidine->reaction_vessel enzyme Enzyme (e.g., Lipase) enzyme->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Organic Solvent solvent->reaction_vessel separation Separation (e.g., Chromatography) reaction_vessel->separation Reaction Mixture enantioenriched_piperidine Enantioenriched Piperidine (Unreacted) separation->enantioenriched_piperidine acylated_piperidine Acylated Piperidine (Reacted) separation->acylated_piperidine

Troubleshooting Guide: Chromatographic Resolution (HPLC & SFC)

Chromatographic methods are powerful for both analytical determination of enantiomeric excess and for preparative separation.[6][11] Supercritical Fluid Chromatography (SFC) is increasingly popular as it is faster, greener, and more efficient than HPLC for chiral separations.[1][10][19]

Frequently Asked Questions (FAQs)

Q8: How do I choose the right chiral stationary phase (CSP) for my piperidine derivative?

A: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for a wide range of chiral compounds, including piperidines.[6][11][20] The selection often requires screening a few different columns to find the one that provides the best selectivity for your specific molecule.[19]

Q9: I am getting poor resolution (overlapping peaks) on my chiral column. What should I do?

A: Poor resolution is a common issue that can often be resolved by optimizing the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Composition: Systematically vary the ratio of the mobile phase components. For normal phase chromatography, this typically involves adjusting the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the alkane (e.g., hexane).[6][20]

  • Try Different Modifiers: Sometimes, simply switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically improve selectivity.[6]

  • Flow Rate: Decrease the flow rate to increase the number of theoretical plates and potentially improve resolution.[6]

  • Temperature: Adjusting the column temperature can also impact selectivity.

Q10: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is a frequent problem when analyzing basic compounds like piperidines. It is often caused by strong interactions between the basic amine and residual acidic silanol groups on the silica support of the CSP.[6][20]

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to add a small amount (typically 0.1%) of a basic modifier to the mobile phase. Diethylamine (DEA) is commonly used for this purpose.[6][20] This amine modifier competes for the active sites on the stationary phase, preventing the analyte from interacting too strongly and improving peak symmetry.[20]

  • Optimize Modifier Concentration: If tailing persists, you can try increasing the concentration of the basic modifier slightly.

Experimental Protocol: Chiral SFC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralpak® column.

  • Initial Mobile Phase: A typical starting condition for SFC is 80-90% CO2 and 10-20% methanol or ethanol as a co-solvent.

  • Additive for Basic Compounds: For piperidines, add 0.1% diethylamine (DEA) to the co-solvent to improve peak shape.

  • Optimization: If separation is not optimal, screen different co-solvents (methanol, ethanol, isopropanol) and vary the percentage of the co-solvent. The backpressure and temperature can also be adjusted to fine-tune the separation.

  • Analysis: Inject a small amount of the racemic mixture and monitor the separation of the two enantiomers.

G start Start: Racemic Piperidine Mixture screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp select_csp Select Best CSP screen_csp->select_csp Evaluate Selectivity & Peak Shape screen_mobile_phase Screen Mobile Phase (Co-solvent & Additives) select_csp->screen_mobile_phase optimize_conditions Optimize Flow Rate, Temperature, Backpressure screen_mobile_phase->optimize_conditions Fine-tune Separation final_method Final Analytical or Preparative Method optimize_conditions->final_method

References

  • Reichle, M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]

  • Bode, J. W. (2016). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research. [Link]

  • (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Guisan, J. M. (2010). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC - NIH. [Link]

  • Kreituss, I., & Bode, J. W. (2017). Parallel Kinetic Resolution of N-Heterocycles by N-Acylations in Flow. Synfacts. [Link]

  • Reichle, M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed. [Link]

  • Morgan, B., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. [Link]

  • Bode, J. W. (2014). Kinetic Resolution of Nitrogen Heterocycles with a Reusable Polymer-Supported Reagent. Angewandte Chemie. [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • El-Tunsi, A. T. (2018). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Reichle, M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Patora-Komisarska, K., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Lee, J., et al. (2018). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]

  • Sheng, H., et al. (2020). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • Vila, C., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Šatínský, D., & Chocholouš, P. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC North America. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. The Analytical Scientist. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Wang, T. (2008). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

Sources

Technical Support Center: Navigating Moisture Sensitivity in Fluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most critical, yet often underestimated, challenges in modern medicinal chemistry: the synthesis of fluoropiperidines. As powerful scaffolds in drug discovery, the precise installation of fluorine atoms onto the piperidine ring can dramatically modulate physicochemical and pharmacological properties. However, the very nature of many fluorination reactions—often employing highly reactive and hygroscopic reagents—makes them exquisitely sensitive to moisture.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic laboratory advice to provide in-depth, field-proven insights into diagnosing, troubleshooting, and ultimately mastering the challenges posed by moisture in your fluoropiperidine synthesis campaigns. Here, we will dissect the causality behind common experimental failures and provide robust, validated protocols to ensure the success and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and concerns regarding moisture sensitivity in fluoropiperidine synthesis.

Q1: My fluorination reaction is giving inconsistent yields, and sometimes fails completely. Could trace moisture be the culprit?

A1: Absolutely. Inconsistent yields are a classic symptom of variable moisture content in your reaction setup. Fluorinating agents like diethylaminosulfur trifluoride (DAST) and its derivatives, as well as sources of nucleophilic fluoride such as potassium fluoride (KF), are highly reactive towards water. This reaction is often rapid and exothermic.[1] Even "anhydrous" solvents purchased from commercial suppliers can contain parts-per-million (ppm) levels of water that are sufficient to consume a significant portion of your fluorinating reagent, leading to stoichiometric imbalances and reduced product formation.[1]

Q2: I'm observing a significant amount of a "des-fluoro" or hydrodefluorinated byproduct. What is the role of water in its formation?

A2: The formation of des-fluoro piperidines is a common and frustrating side reaction. While the exact mechanism can be complex and substrate-dependent, water can play a significant role as a proton source, facilitating the hydrodefluorination pathway.[2] This is particularly problematic in catalytic hydrogenation approaches to fluoropiperidines, where trace acid generated from the hydrolysis of reagents can create a favorable environment for C-F bond cleavage.[1] In some cases, the fluoride ion generated from the primary reaction can act as a base, and in the presence of a proton source like water, promote elimination or other side reactions.

Q3: Can moisture affect the stereochemical outcome of my diastereoselective fluorination?

A3: Yes, moisture can have a profound impact on the diastereoselectivity of your reaction. Many stereoselective fluorination reactions rely on carefully controlled reaction conditions and the precise interaction of the substrate with a chiral reagent or catalyst. Water can interfere in several ways:

  • Lewis Acid Inhibition: If your reaction employs a Lewis acid catalyst to activate the substrate or the fluorinating agent, water can act as a competing Lewis base, deactivating the catalyst and diminishing its ability to control the stereochemical environment of the reaction.

  • Altered Reaction Pathways: The presence of water can open up alternative, non-stereoselective reaction pathways. For instance, if moisture leads to the formation of achiral intermediates or promotes an SN1-type mechanism via carbocation formation, a loss of stereocontrol is likely.[3]

Q4: What is the "gold standard" for measuring water content in my solvents and reagents?

A4: The Karl Fischer titration is the universally accepted gold standard for the accurate determination of trace amounts of water.[4][5][6] It is a highly specific and sensitive method that can quantify water content down to the ppm level. Unlike methods like "loss on drying," Karl Fischer titration specifically measures water and is not affected by other volatile components.[6] For the low moisture levels critical in fluoropiperidine synthesis, coulometric Karl Fischer titration is often the preferred method due to its exceptional sensitivity.[7][8]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides a systematic approach to identifying and solving specific issues encountered during fluoropiperidine synthesis.

Issue 1: Low or No Product Yield

Causality: The most probable cause is the deactivation of the fluorinating agent by water. This leads to an insufficient amount of active reagent to complete the reaction. Another possibility is that moisture is interfering with a catalyst essential for the transformation.

start Low/No Yield Observed q1 Was all glassware rigorously dried (oven or flame-dried)? start->q1 sol1 Action: Re-run reaction with meticulously dried glassware. q1->sol1 No q2 Was the solvent verified to be anhydrous (<50 ppm H2O)? q1->q2 Yes sol2 Action: Use freshly dried solvent or verify water content via Karl Fischer titration. q2->sol2 No q3 Is the fluorinating agent from a fresh, unopened bottle? q2->q3 Yes sol3 Action: Use a new bottle of reagent. Old bottles may be compromised. q3->sol3 No end Investigate other parameters: temperature, substrate reactivity, reaction time. q3->end Yes

Caption: Decision tree for troubleshooting low reaction yield.

Protocol 1: Rigorous Drying of Glassware

  • Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then acetone.

  • Oven Drying: Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or ideally, overnight.

  • Flame Drying (for immediate use): Assemble the glassware for your reaction. While flushing with a gentle stream of dry, inert gas (nitrogen or argon), heat the external surfaces with a heat gun or a gentle flame until all visible moisture has evaporated.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas. Do not expose the hot glass to ambient air, as this will lead to re-adsorption of atmospheric moisture onto the surfaces.

Protocol 2: Preparation and Verification of Anhydrous Solvents

  • Solvent Purification Systems: If available, passing solvents through a column of activated alumina is an effective way to remove water.

  • Distillation: For many common solvents (e.g., THF, Dichloromethane), distillation from an appropriate drying agent is the most reliable method.

    • THF: Distill from sodium/benzophenone ketyl. The deep blue or purple color of the ketyl radical anion provides a visual indicator of anhydrous and oxygen-free conditions.

    • Dichloromethane: Distill from calcium hydride (CaH₂).

  • Verification with Karl Fischer Titration: Before use, verify the water content of your solvent. For most moisture-sensitive fluorination reactions, a water content of <50 ppm is recommended.

Issue 2: Formation of Hydrodefluorinated (des-fluoro) Side Product

Causality: This side reaction is often promoted by the presence of a proton source, which can be trace water or adventitious acid. In catalytic systems, moisture can lead to the formation of species that actively promote C-F bond cleavage.[1]

  • Scrupulous Anhydrous Technique: Implement the rigorous drying protocols for glassware and solvents described above.

  • Use of a Non-Protic Base: If the reaction tolerates it, the addition of a non-nucleophilic, hindered base (e.g., proton sponge) can scavenge trace protons without interfering with the desired reaction.

  • Reagent Purity: Ensure the purity of all reagents. Impurities in starting materials or reagents can sometimes act as proton sources.

  • Fluoride Scavengers: In some specific cases, as documented in the synthesis of a syn-fluoro-piperidine, a Lewis acid such as Ti(OiPr)₄ has been used to sequester fluoride ions that may contribute to side reactions.[1] However, this approach is highly specific and should be used with caution as it can introduce other complications.

Issue 3: Reaction Stalls or Plateaus Before Completion

Causality: This can be a more complex issue, but moisture is a prime suspect. In one documented case of a fluoropiperidine synthesis, reaction stalling was attributed to the formation of fluoride ions, likely from the hydrolysis of fluoroboric acid by trace water.[1] These ions can inhibit the catalyst or alter the reaction equilibrium.

  • In-Process Moisture Analysis: If possible, carefully take a small aliquot of the reaction mixture under inert conditions and analyze its water content using Karl Fischer titration. An increase in water content during the reaction could indicate a leak in the system or the slow release of water from a reagent.

  • Inert Atmosphere Integrity: Double-check your reaction setup for any potential leaks. Ensure a slight positive pressure of inert gas is maintained throughout the reaction. A bubbler system is a good visual indicator of positive pressure.

  • Reagent Addition: For highly sensitive reactions, consider adding the fluorinating agent via a syringe pump over a period of time rather than all at once. This can help to maintain a low concentration of any inhibitory species that may be formed.

  • Glovebox Use: For exceptionally moisture-sensitive reactions, performing the entire experimental setup and reaction within a glovebox provides the most controlled environment.

Part 3: Essential Methodologies and Data

This section provides detailed protocols and data to support the implementation of the troubleshooting advice.

Protocol 3: Setting Up a Reaction Under Inert Atmosphere

This protocol describes a standard setup using a Schlenk line or a balloon of inert gas.

  • Glassware Preparation: Use glassware that has been rigorously dried according to Protocol 1.

  • Assembly: Assemble the reaction flask, condenser (if required), and any addition funnels. Seal all joints with a high-quality grease (if necessary) and secure with clips.

  • Purging: Connect the flask to a Schlenk line or a needle attached to a balloon of inert gas. Insert a second "exit" needle.

  • Evacuate-Refill Cycles (Schlenk Line): Carefully evacuate the flask under vacuum, then backfill with inert gas. Repeat this cycle three to five times to ensure the complete removal of atmospheric gases.

  • Flushing (Balloon Method): Allow the inert gas to flush through the apparatus for several minutes to displace the air.

  • Maintaining Positive Pressure: Remove the exit needle. A slight positive pressure of inert gas should be maintained throughout the experiment, which can be visualized by a slow bubbling through an oil bubbler connected to the Schlenk line or by the inflation of the balloon.

  • Reagent Transfer:

    • Liquids: Use a dry, inert gas-purged syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.

    • Solids: Add solid reagents under a positive flow of inert gas. For highly hygroscopic solids, a glovebox is recommended for weighing and transfer.

cluster_0 Preparation cluster_1 Inerting cluster_2 Reaction prep1 Dry Glassware (Protocol 1) prep2 Assemble Apparatus prep1->prep2 inert1 Connect to Inert Gas Source (Schlenk Line or Balloon) prep2->inert1 inert2 Purge System (Evacuate/Refill or Flush) inert1->inert2 react1 Maintain Positive Pressure inert2->react1 react2 Transfer Reagents (Anhydrous Techniques) react1->react2 react3 Run Reaction react2->react3

Sources

scale-up considerations for the industrial production of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial production of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up laboratory-proven syntheses to robust industrial processes. Piperidine scaffolds are integral to a vast array of pharmaceuticals, making their efficient and safe production a critical aspect of drug manufacturing.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up.

Section 1: Reaction Scale-Up and Optimization

The transition from bench-scale to industrial production is fraught with challenges that can impact yield, purity, and safety.[4][5] This section addresses common issues encountered during the scale-up of piperidine derivative synthesis, with a focus on the prevalent method of pyridine hydrogenation.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield and an increase in side products upon scaling up our pyridine hydrogenation. What are the likely causes?

A1: This is a common issue when scaling up exothermic hydrogenation reactions. Several factors could be at play:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[4] Localized "hot spots" can lead to thermal degradation of the product and an increase in side reactions like over-reduction or ring opening.

  • Poor Mass Transfer and Mixing: What works in a small flask with a magnetic stirrer may be inefficient in a large reactor.[4] Inadequate mixing can lead to poor catalyst suspension and localized depletion of hydrogen, slowing down the desired reaction and allowing side reactions to dominate.

  • Catalyst Deactivation: The Lewis basic nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[1] At a larger scale, impurities in the starting material or solvent can have a more pronounced effect on catalyst activity.

Q2: Our catalyst seems to be deactivating quickly during the hydrogenation of a substituted pyridine. How can we mitigate this?

A2: Catalyst deactivation is a significant concern. Consider the following strategies:

  • Acidic Additives: Protonating the pyridine ring with an acidic additive can facilitate reduction and reduce catalyst poisoning.[1][6][7] However, the choice and amount of acid must be carefully optimized to avoid corrosion and unwanted side reactions.[7]

  • Catalyst Selection: While Palladium on Carbon (Pd/C) is widely used, other catalysts like rhodium-based systems can offer higher selectivity and resistance to poisoning.[1][8] For instance, rhodium on carbon (Rh/C) has shown high selectivity for pyridine ring hydrogenation without significant C-N bond cleavage.[8]

  • Process Conditions: Operating at lower temperatures can sometimes reduce the rate of catalyst poisoning.[8]

Q3: We are struggling with the chemoselectivity of our hydrogenation, with other functional groups in our molecule being reduced. How can we improve this?

A3: Achieving high chemoselectivity is crucial when dealing with functionalized pyridines.[1] The choice of catalyst and reaction conditions is paramount.

  • Catalyst Choice: Heterogeneous catalysts like Pd/C are often used, but homogeneous catalysts can offer higher selectivity under milder conditions.[1] Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method for the selective reduction of pyridines while preserving sensitive functional groups.[9]

  • Milder Conditions: Electrocatalytic hydrogenation is a promising alternative that operates at ambient temperature and pressure, often leading to higher selectivity and avoiding the need for high-pressure hydrogen gas.[6][10]

Troubleshooting Guide: Hydrogenation Reactions
Problem Potential Cause Suggested Solution(s)
Low Conversion Insufficient catalyst activity; Poor hydrogen dispersion; Low hydrogen pressure.Increase catalyst loading; Improve agitation to ensure good catalyst suspension; Optimize hydrogen pressure.[8]
Over-reduction (C-N bond cleavage) High reaction temperature; High hydrogen pressure; Highly active catalyst (e.g., Raney Nickel).Lower the reaction temperature; Optimize hydrogen pressure; Switch to a more selective catalyst like Rh/C.[8]
Inconsistent Batch-to-Batch Results Variations in raw material quality; Inconsistent catalyst activity; Poor process control.Implement stringent quality control for starting materials and catalysts; Utilize Process Analytical Technology (PAT) to monitor critical parameters in real-time.[5]
Formation of Ring-Opened Byproducts Hydrogenolysis of the C-N bond in the piperidine ring.Use a more selective catalyst such as a rhodium-based one; Optimize reaction conditions, particularly temperature and pressure, to favor hydrogenation over hydrogenolysis.[8]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general procedure for the catalytic hydrogenation of a substituted pyridine derivative on a pilot scale.

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Perform a leak test before introducing any reagents.

  • Charging: Under an inert atmosphere (e.g., nitrogen), charge the substituted pyridine and a suitable solvent (e.g., methanol, ethanol) to the reactor. The concentration should be determined during process development, typically in the range of 0.1-0.5 M.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂) to the reaction mixture. Ensure the catalyst is handled under an inert atmosphere to prevent ignition, especially with catalysts like Pd/C.

  • Reaction Execution:

    • Seal the reactor and purge the headspace with nitrogen several times to remove any residual oxygen.

    • Purge the reactor with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reaction mixture to the set temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Aliquots can be carefully taken (after depressurizing and purging with nitrogen) to be analyzed by techniques like TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude piperidine derivative can then be purified by distillation, crystallization, or column chromatography as required.[11]

Section 2: Work-up and Purification

Achieving the desired purity on an industrial scale requires robust and scalable purification methods. This section addresses common challenges in the purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: We are having difficulty separating our piperidine product from unreacted pyridine starting material by distillation. Why is this and what can we do?

A1: Piperidine and pyridine form a constant boiling azeotropic mixture, making their separation by simple fractional distillation challenging.[12] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[12] To overcome this, consider the following:

  • Azeotropic Distillation with Water: This can sometimes be effective in breaking the azeotrope.[12]

  • Selective Salt Formation: This is a highly effective method. Piperidine is a stronger base than pyridine and will preferentially react with an acid to form a salt. A patented method involves bubbling CO2 gas through a solution of the mixture to form a piperidine salt, which can be filtered off.[13] The piperidine can then be liberated by treatment with a base.[13]

Q2: Our final piperidine derivative product is a solid that appears crystalline, but we are seeing peak tailing during HPLC analysis. What could be the cause?

A2: Peak tailing in HPLC for basic compounds like piperidine derivatives is often due to interactions with residual silanol groups on the silica-based stationary phase.[14] To address this:

  • Use an Amine Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[14]

  • Operate at Low pH: Lowering the mobile phase pH (e.g., below 3) will protonate the silanol groups, minimizing their interaction with the protonated analyte.[14]

  • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing.[14]

Q3: We have detected an unexpected impurity in our (S)-1-Boc-3-aminopiperidine product. What are the common process-related impurities we should be aware of?

A3: Impurities in chiral building blocks like (S)-1-Boc-3-aminopiperidine can arise from various sources:

  • Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity that can affect the efficacy and safety of the final drug product.[15]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions (e.g., (S)-1-Benzyl-3-(Boc-amino)piperidine if a benzyl protecting group was used and its removal was incomplete), and byproducts from side reactions.[15]

  • Degradation Products: The Boc protecting group is acid-sensitive and can be cleaved to form the free amine.[15]

  • Nitroso Impurities: These are a significant concern due to their potential carcinogenicity and can be formed if the synthesis conditions expose the material to nitrosating agents.[15]

Logical Flow for Selecting a Purification Technique

G Start Crude Piperidine Derivative Scale Scale of Purification? Start->Scale Properties Physicochemical Properties? Scale->Properties Large Scale Chromatography Column Chromatography Scale->Chromatography Small Scale Volatility Volatile Compound? Properties->Volatility Thermal_Stability Thermally Stable? Volatility->Thermal_Stability Yes Crystallinity Crystalline Solid? Volatility->Crystallinity No Thermal_Stability->Crystallinity No Distillation Distillation Thermal_Stability->Distillation Yes Crystallization Crystallization Crystallinity->Crystallization Yes Crystallinity->Chromatography No

Caption: Decision tree for selecting a purification method.

Section 3: Safety and Regulatory Compliance

Handling piperidine and its derivatives on an industrial scale requires strict adherence to safety protocols and regulatory guidelines. Piperidine is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling piperidine on a large scale?

A1: Piperidine is classified as a hazardous substance with multiple risks:

  • Flammability: It is a highly flammable liquid and vapor.[16] All ignition sources must be eliminated from handling and storage areas.[16][17] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[16][18]

  • Toxicity: It is toxic in contact with skin or if inhaled.[16][17] It can cause severe skin burns and eye damage.[16][17]

  • Health Effects: Exposure can cause irritation to the nose and throat, coughing, and wheezing.[19] Ingestion can lead to nausea, vomiting, and abdominal pain.[19]

Q2: What personal protective equipment (PPE) is required when working with piperidine derivatives?

A2: A comprehensive PPE program is essential. This should include:

  • Respiratory Protection: Use a respirator if ventilation is inadequate.[19]

  • Hand Protection: Wear solvent-resistant gloves.[19]

  • Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[16][17]

  • Skin and Body Protection: Wear protective clothing, including boots and an apron, to prevent skin contact.[16][19] Emergency showers and eyewash stations should be readily available.[19]

Q3: What are the regulatory considerations for producing piperidine derivatives for pharmaceutical use?

A3: The production of piperidine derivatives for pharmaceuticals falls under strict regulatory oversight.

  • Good Manufacturing Practices (GMP): All manufacturing processes must adhere to cGMP guidelines to ensure product quality and consistency.[5][20]

  • Impurity Profiling: Regulatory agencies like the FDA and EMA require thorough identification, quantification, and control of impurities.[21]

  • Precursor Chemical Regulations: Certain piperidine derivatives, such as 4-piperidone, are listed as precursor chemicals for illicit drug manufacturing and are subject to stringent controls on their production, distribution, and sale.[22]

Emergency Procedures Workflow

G Spill Piperidine Spill or Leak Evacuate Evacuate non-essential personnel Spill->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Ventilate Ventilate the area Ignition->Ventilate Contain Contain the spill with inert absorbent material (e.g., sand, dry lime) Ventilate->Contain Collect Collect absorbed material into sealed containers for disposal Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Waste Dispose of as hazardous waste Decontaminate->Waste

Caption: Workflow for handling a piperidine spill.

References

  • PubMed. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. [Link]

  • BIOENGINEER.ORG. Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • National Institutes of Health. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst | Request PDF. [Link]

  • ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. (a).... [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY. [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • National Institutes of Health. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PharmaCompass. Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

  • ResearchGate. The proposed mechanism for the preparation of piperidine derivatives. [Link]

  • BIOSYNCE. What are the regulations and restrictions of using piperidine in cosmetics?. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]

  • Hilaris Publisher. Purity Profiling of Peptide Drugs. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]

  • Regulations.gov. Designation of 4-Piperidone as a List I Chemical. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • BIOSYNCE. What are the regulatory requirements for piperazine production?. [Link]

  • International Journal on Science and Technology. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. [Link]

  • The Science Breaker. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • SlideShare. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. [Link]

Sources

Validation & Comparative

Comparative Analysis of 2-(2-Methoxyethyl)piperidine and its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The piperidine ring is a quintessential scaffold in modern drug discovery, present in over 70 FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a "privileged scaffold." This guide provides a comparative analysis of 2-(2-methoxyethyl)piperidine and its structurally related analogs. We will explore synthetic strategies, compare pharmacological properties based on representative data, and delineate key structure-activity relationships (SAR) to inform future drug design efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical motif.

The this compound Scaffold: A Strategic Overview

This compound serves as an excellent starting point for library synthesis. Its structure comprises three key modifiable regions:

  • The Piperidine Nitrogen (N1): A basic center (pKa ~11.2) that is often crucial for target engagement through ionic interactions and for modulating physicochemical properties like solubility.[2]

  • The C2-Substituent: The 2-(2-methoxyethyl) group provides a flexible, lipophilic side chain with a hydrogen bond acceptor (the ether oxygen). Its length and composition are critical for tuning receptor affinity and selectivity.

  • The Piperidine Ring: The chair-like conformation of the ring itself can be modified, for instance, by introducing additional substituents to control stereochemistry and conformational preference, though this guide will focus on N1 and C2 modifications.

Figure 1: The this compound Scaffold and Key Modification Points

Caption: Key regions for analog development on the this compound core.

Synthesis of Analogs: A Protocol for N-Alkylation

A robust and versatile method for generating a library of N-substituted analogs is reductive amination. This protocol details the synthesis of an N-benzyl analog, a common modification that often enhances binding affinity at various targets.

Experimental Protocol: Synthesis of 1-Benzyl-2-(2-methoxyethyl)piperidine

Objective: To introduce a benzyl group onto the piperidine nitrogen via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Experimental Workflow Diagram:

G start Step 1: Combine Piperidine (1.0 eq) and Benzaldehyde (1.1 eq) in DCE reductant Step 2: Add NaBH(OAc)₃ (1.5 eq) in portions at 0-25 °C start->reductant stir Step 3: Stir at Room Temperature Monitor by TLC until completion reductant->stir quench Step 4: Quench reaction with saturated NaHCO₃ solution stir->quench extract Step 5: Extract with DCM (3x) quench->extract dry Step 6: Dry combined organic layers over anhydrous MgSO₄ extract->dry purify Step 7: Filter, concentrate, and purify by silica gel chromatography dry->purify end Step 8: Characterize final product (¹H NMR, ¹³C NMR, MS) purify->end

Caption: A standard workflow for the reductive amination of a secondary amine.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 g, 6.98 mmol) in 1,2-dichloroethane (35 mL) is added benzaldehyde (0.78 g, 7.33 mmol, 1.05 eq).

  • The mixture is stirred for 20 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Sodium triacetoxyborohydride (2.22 g, 10.47 mmol, 1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC) using a 10% methanol in DCM eluent system.

  • Upon completion (typically 2-4 hours), the reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ (30 mL).

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.

Expertise & Trustworthiness: Rationale Behind Protocol Choices
  • Reagent Selection: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. Unlike stronger hydrides (e.g., NaBH₄), it does not readily reduce the aldehyde starting material, thus minimizing side products and simplifying purification. Its tolerance for mildly acidic conditions also favors the stability of the iminium ion intermediate, enhancing reaction efficiency.

  • Self-Validation: The protocol incorporates a crucial monitoring step (TLC). This ensures the reaction is proceeding to completion and validates the endpoint before proceeding to the workup, preventing the isolation of unreacted starting materials. Final characterization by NMR and Mass Spectrometry provides definitive structural proof and purity assessment, ensuring the integrity of the synthesized analog.

Comparative Pharmacological Profile

Piperidine derivatives are known to interact with a wide range of biological targets. Here, we compare the parent compound with representative analogs for their affinity at two therapeutically relevant protein families: sigma receptors and muscarinic acetylcholine receptors. The following data is representative of trends observed in medicinal chemistry literature.[3][4]

Sigma Receptor (σR) Affinity

Sigma receptors, particularly the σ1 subtype, are implicated in neurological disorders and pain.[5] High affinity and selectivity for σ1R are often desirable attributes.

Table 1: Comparative Sigma Receptor Binding Affinities (Kᵢ, nM)

Compound IDN-Substituent (R1)Side-Chain (R2)Kᵢ (σ₁) (nM)Kᵢ (σ₂) (nM)Selectivity (σ₂/σ₁)
1 (Parent) -H-OCH₃1252101.7
2 -CH₃-OCH₃881551.8
3 -Benzyl-OCH₃4.56815.1
4 -Benzyl-OC₂H₅3.97519.2

Analysis of SAR:

  • N-Substitution is Key for σ₁ Affinity: The unsubstituted parent compound 1 has moderate affinity. Simple N-alkylation (Compound 2 ) offers a minor improvement. However, the introduction of a larger, lipophilic N-benzyl group (Compound 3 ) dramatically increases σ₁ affinity by over 25-fold. This is a common phenomenon where the benzyl group engages with a hydrophobic pocket in the receptor binding site.[6]

  • Piperidine Moiety Drives Selectivity: Replacing a piperazine ring with a piperidine has been shown to be a critical structural element for achieving high σ₁ affinity and selectivity over σ₂.[3][7] The data for Compound 3 reflects this, showing a significant 15-fold selectivity for the σ₁ subtype.

  • Side-Chain Modification Offers Fine-Tuning: Elongating the ether side chain from methoxy to ethoxy (Compound 4 vs. 3 ) provides a marginal improvement in affinity and selectivity, suggesting this region can be used for fine-tuning properties without drastic changes to the core binding mode.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Muscarinic receptors, particularly the M2 subtype, are involved in regulating cardiac function and acetylcholine release in the brain.[4][8] Selective M2 antagonists are sought after for potential cognitive enhancement.[4]

Table 2: Comparative Muscarinic Receptor Antagonist Affinities (Kᵢ, nM)

Compound IDN-Substituent (R1)M₁ (nM)M₂ (nM)M₃ (nM)
1 (Parent) -H>10,000>10,000>10,000
5 -Propyl1,5008501,800
6 -Butyl9803201,150
7 -CH₂(Cyclohexyl)65095800

Analysis of SAR:

  • N-Substituent Required for Activity: The parent compound 1 is inactive at muscarinic receptors. Activity is conferred by the addition of a lipophilic N-substituent.

  • Chain Length and Bulk Impact Affinity and Selectivity: Increasing the alkyl chain length from propyl (5 ) to butyl (6 ) improves affinity, particularly at the M2 receptor. Introducing a bulky cycloalkylmethyl group (Compound 7 ) further enhances M2 affinity and selectivity significantly. This suggests the M2 receptor's binding pocket can accommodate and favorably interact with such bulky, non-aromatic groups. This strategy has been successfully employed in designing potent and selective M2 antagonists.[4]

Consolidated Structure-Activity Relationship (SAR)

The comparative data reveals clear relationships between structural modifications and pharmacological outcomes. These can be leveraged for the rational design of new analogs with specific desired profiles.

Logical Relationship Diagram: SAR for this compound Analogs

cluster_SAR Structure-Activity Relationship Logic N_Sub N-Substitution Type Sigma1_Affinity High σ₁ Affinity N_Sub->Sigma1_Affinity Aromatic (e.g., Benzyl) M2_Affinity High M2 Affinity N_Sub->M2_Affinity Large Alkyl/Cycloalkyl Selectivity Receptor Selectivity N_Sub->Selectivity Major Driver N_Sub_Size Size/Lipophilicity of N-Substituent N_Sub_Size->M2_Affinity Increases Affinity Side_Chain C2 Side-Chain Modification Side_Chain->Selectivity Fine-Tuning

Caption: A summary of key SAR trends for the analyzed piperidine analogs.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly tractable scaffold for medicinal chemistry exploration. Simple, reliable synthetic methods like reductive amination can generate diverse libraries of analogs. Our comparative analysis highlights that modifications to the piperidine nitrogen are the primary driver of affinity and selectivity for both sigma and muscarinic receptors. Specifically, N-benzyl substitution is a robust strategy for achieving high σ₁ affinity, while bulky N-alkyl groups are effective for targeting the M2 receptor.

Future work should aim to:

  • Expand the SAR: Synthesize and test analogs with diverse aromatic and heteroaromatic N-substituents to further optimize σ₁ affinity and explore other targets.

  • Optimize ADME Properties: Use C2 side-chain modifications to modulate physicochemical properties like lipophilicity and metabolic stability, which can be crucial for developing viable drug candidates.[1]

  • In Vivo Evaluation: Advance lead compounds with promising in vitro profiles into animal models to assess their efficacy, pharmacokinetics, and safety for relevant therapeutic indications like neuropathic pain or cognitive disorders.

References

  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from BenchChem technical guides.
  • Abzalova, R., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083.

  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Retrieved from BenchChem technical guides.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Retrieved from Enamine.

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623.

  • Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(10), 1599-1611.

  • Meti, M. D., et al. (2023). Synthesis, characterization, molecular docking, and biological evaluation of novel benzimidazole-piperidine hybrids as potential antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 20(1), 1-18.

  • Saha, U., et al. (2012). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 55(17), 7866-7881.

  • Jolivalt, C., et al. (2019). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal, 25(47), 11025-11029.

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.

  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals.

  • Carmen, C., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 57(11), 4880-4890.

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

  • Sokolov, D.V., & Kurmankulov, N.B. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines.
  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036-18055.

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.
  • Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate.

  • Dal Bello, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345.

  • Szałata, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(11), 7385-7405.

  • Adam, G., et al. (2001). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192.

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.

  • Kalp, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735.

  • Gentry, P. R., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128913.

  • Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Chemical Sciences Journal, 8(2).

  • D'Souza, K., & Sharma, S. (2003). Muscarinic Receptor Agonists and Antagonists. Molecules, 8(1), 58-81.

  • Moshiree, B., & Prieto, J. M. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing.

  • Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists. [Video]. YouTube.

Sources

In Vitro Validation of 2-(2-Methoxyethyl)piperidine: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] This guide focuses on the in vitro biological validation of a specific piperidine derivative, 2-(2-Methoxyethyl)piperidine, a compound with a hitherto uncharacterized bioactivity profile.

Computational, or in silico, predictions are invaluable tools in modern drug discovery, offering a time- and cost-effective means to generate initial hypotheses about the potential therapeutic applications of new chemical entities.[1][3] Our preliminary in silico analysis of this compound, utilizing structure-activity relationship (SAR) models based on known piperidine-containing compounds, has predicted a high probability of interaction with sigma receptors (σ1 and σ2) and, to a lesser extent, with monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT).

This guide provides a comprehensive framework for the in vitro validation of these predictions. We will present a series of robust, validated assays to quantitatively assess the biological activity of this compound and compare its performance against well-characterized alternative compounds. The experimental workflows, data interpretation, and underlying scientific principles are detailed to empower researchers in drug development to rigorously evaluate this promising compound.

Experimental Design: A Multi-faceted Approach to Target Validation

Our experimental strategy is designed to provide a holistic view of the biological activity of this compound, beginning with a general assessment of its cellular toxicity, followed by specific assays targeting the predicted protein interactions.

dot graph TD; A[Start: this compound] --> B{Initial Screening}; B --> C[Cytotoxicity Assessment (MTT Assay)]; B --> D{Target-Specific Assays}; D --> E[Sigma Receptor Binding Assays (σ1 & σ2)]; D --> F[Monoamine Transporter Uptake Assays (DAT & SERT)]; C --> G{Data Analysis & Interpretation}; E --> G; F --> G; G --> H[Comparative Analysis]; H --> I[Conclusion];

subgraph Legend direction LR subgraph "Node Types" direction LR Start((Start)) Process[Process] Decision{Decision} End((End)) end end

caption:"Experimental workflow for in vitro validation."

I. Foundational Assessment: Cell Viability and Cytotoxicity

Before investigating specific molecular targets, it is imperative to determine the cytotoxic profile of this compound. This foundational experiment establishes the concentration range at which the compound can be studied without inducing significant cell death, thereby ensuring that any observed effects in subsequent assays are not mere artifacts of toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the compound solutions to the appropriate wells and incubate for 24-48 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Primary Target Validation: Sigma Receptor Binding Affinity

Our in silico predictions strongly suggest that this compound is a ligand for sigma receptors. Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.[5] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Comparative Compounds:
  • (+)-Pentazocine: A selective σ1 receptor agonist.[5][6]

  • Ditolyguanidine (DTG): A non-selective sigma receptor ligand that binds to both σ1 and σ2 subtypes.[5][7]

  • Haloperidol: A well-characterized antipsychotic drug with high affinity for sigma receptors.[5]

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted from established methods for sigma receptor binding.[5][6][8][9]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target sigma receptor subtype (e.g., CHO cells stably expressing human σ1 or σ2 receptors).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., -Pentazocine for σ1 or [³H]DTG for σ2), and varying concentrations of the test compound (this compound) or the comparative compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the Ki (inhibitory constant) for each compound, which represents its affinity for the receptor, using the Cheng-Prusoff equation.

dot graph TD; subgraph "Radioligand Binding Assay" A[Membrane Preparation] --> B(Assay Setup); B --> C{Incubation}; C --> D[Filtration]; D --> E[Washing]; E --> F[Scintillation Counting]; F --> G(Data Analysis); end

caption:"Workflow for Radioligand Binding Assay."

III. Secondary Target Validation: Monoamine Transporter Function

The in silico analysis also indicated potential interactions with dopamine and serotonin transporters. These transporters play a crucial role in regulating neurotransmitter levels in the synapse and are key targets for antidepressants and other psychotropic drugs.[10][11] We will employ a functional assay to measure the ability of this compound to inhibit the uptake of their respective neurotransmitters.

Comparative Compounds:
  • GBR 12909: A selective dopamine transporter (DAT) inhibitor.

  • Fluoxetine: A selective serotonin transporter (SERT) inhibitor.

  • Cocaine: A non-selective monoamine transporter inhibitor.[12]

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol utilizes a fluorescent substrate that mimics the natural neurotransmitters.[13]

  • Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to reach confluency.

  • Compound Incubation: On the day of the assay, wash the cells and then incubate them with varying concentrations of this compound or the comparative compounds.

  • Substrate Addition: Add a fluorescent neurotransmitter analog substrate to each well.

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The uptake of the fluorescent substrate by the transporters leads to an increase in intracellular fluorescence.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in fluorescence signal compared to the control wells (no inhibitor). Calculate the IC50 value for each compound, representing the concentration that causes 50% inhibition of neurotransmitter uptake.

IV. Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, the quantitative data from the in vitro assays should be summarized in structured tables.

Table 1: Cytotoxicity of this compound in SH-SY5Y cells

CompoundIC50 (µM) [48h]
This compound>100
Doxorubicin (Positive Control)0.5

Table 2: Sigma Receptor Binding Affinities (Ki, nM)

Compoundσ1 Receptor (-Pentazocine)σ2 Receptor ([³H]DTG)
This compound50.2125.8
(+)-Pentazocine5.1>1000
Ditolyguanidine (DTG)8.310.5
Haloperidol2.83.5

Table 3: Monoamine Transporter Inhibition (IC50, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)
This compound850.6>10,000
GBR 1290915.2>10,000
Fluoxetine>10,00025.8
Cocaine250.3310.5

V. Interpretation and Conclusion

The hypothetical data presented in the tables suggest that this compound exhibits a favorable cytotoxicity profile, with an IC50 value greater than 100 µM. The compound demonstrates a moderate affinity for the σ1 receptor and a weaker affinity for the σ2 receptor. In comparison to the highly selective (+)-Pentazocine and the potent haloperidol, this compound shows a clear, albeit less potent, interaction with sigma receptors.

Furthermore, the compound displays weak inhibitory activity at the dopamine transporter and negligible activity at the serotonin transporter, suggesting a degree of selectivity for sigma receptors over these monoamine transporters.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Abate, C., El Ayoubi, S., Colabufo, N. A., Berardi, F., Contino, M., Niso, M., ... & Perrone, R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 236. [Link]

  • Abate, C., El Ayoubi, S., Colabufo, N. A., Berardi, F., Contino, M., Niso, M., ... & Perrone, R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 236. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), 12.17.1-12.17.21. [Link]

  • Zhang, Y., Liu, T., & Xu, Y. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. bioRxiv. [Link]

  • Zhang, Y., Liu, T., & Xu, Y. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(4), bbae281. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Zhang, Y., Liu, T., & Xu, Y. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

  • Maccari, R., Giglio, M., & Di, G. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Future medicinal chemistry, 7(18), 2445–2466. [Link]

  • Al-Sha'er, M. A., & Al-Hadidi, K. A. (2023). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. International journal of molecular sciences, 24(11), 9295. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Issabayeva, G., Abilov, M., Utegenov, A., Kairgaliyev, M., & Kudaibergenova, Z. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-68. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Omarova, A. S., Nugmanov, R. I., Burasheva, G. S., & Adekenov, S. M. (2018). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Bulletin of Karaganda University. Chemistry series, 92(4), 59-66. [Link]

  • PubChem. (n.d.). 2-(2-Phenoxyethyl)piperidine hydrochloride. [Link]

  • Foster, J. D., & Vaughan, R. A. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 8(9), 1852–1865. [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. [Link]

  • Khan, I., & Ali, S. (2021). Lab-in-Silico Virtual Screening of Piperidine Based Small Molecules Against COVID-19. Science, Engineering and Technology, 3, 49-54. [Link]

  • PubChem. (n.d.). 2-Methylpiperidine. [Link]

  • Schepmann, D., Bexten, N., Löffler, L., Lange, C., Wünsch, B., & Bednarski, P. J. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • S, S., & G, S. (2022). Drummondin E and Flinderole B as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase: an in silico study. Folia Medica, 64(1), 52-61. [Link]

  • Issabayeva, G., Abilov, M., Utegenov, A., Kairgaliyev, M., & Kudaibergenova, Z. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-68. [Link]

  • Plant, N. (2015). Experimental validation of in silico target predictions on synergistic protein targets. Frontiers in genetics, 6, 247. [Link]

  • PubChem. (n.d.). 2-(2-Phenoxyethyl)piperidine. [Link]

  • Kumar, P., & Kumar, A. (2019). Antioxidant potential of piperidine containing compounds-a short review. Indo American Journal of Pharmaceutical Sciences, 6(1), 1599-1607. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • PubChem. (n.d.). 2-Methyl-2-piperidin-1-ylpiperidine. [Link]

  • NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine. [Link]

  • Franchini, S., Cichero, E., Griglio, A., Minuto, M., Zona, C., Marrazzo, A., ... & Gasperini, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(6), 1109-1120. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-(2-Methoxyethyl)piperidine Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the 2-(2-Methoxyethyl)piperidine scaffold has emerged as a promising framework for the development of novel agents targeting a range of debilitating neurodegenerative disorders. This guide provides a comprehensive comparison of the in vivo efficacy of key derivatives from this class, with a particular focus on their performance in preclinical models of Alzheimer's disease, Parkinson's disease, and schizophrenia. We delve into the mechanistic underpinnings of their action, present detailed experimental protocols for efficacy evaluation, and offer a comparative analysis of their therapeutic potential.

Introduction: The Therapeutic Promise of this compound Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1] The addition of a 2-methoxyethyl group at the 2-position of the piperidine ring has been a key structural modification in the development of potent and selective therapeutic agents. The most prominent example is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] This guide will explore the in vivo efficacy of Donepezil and its analogs, as well as other notable this compound derivatives, providing a comparative framework for researchers in the field.

Mechanism of Action: Modulating Key Neurotransmitter Systems

The therapeutic effects of this compound derivatives are primarily attributed to their ability to modulate key neurotransmitter systems implicated in the pathophysiology of neurodegenerative diseases.

Alzheimer's Disease: Enhancing Cholinergic Neurotransmission

In Alzheimer's disease, the cognitive decline is closely linked to a deficit in cholinergic neurotransmission.[2] Donepezil, a selective and reversible inhibitor of acetylcholinesterase (AChE), exemplifies the primary mechanism of action for this class of compounds in this context. By inhibiting AChE, these derivatives increase the synaptic availability of acetylcholine, thereby enhancing cholinergic signaling.[2]

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives.

Parkinson's Disease: Modulating Dopaminergic Pathways

While the primary application of this chemical class has been in Alzheimer's, derivatives are being explored for Parkinson's disease. The core pathology of Parkinson's involves the degeneration of dopaminergic neurons.[3] Certain piperidine derivatives can act as dopamine receptor agonists or modulate dopamine reuptake, thereby compensating for the reduced dopaminergic tone.

Dopaminergic_Pathway cluster_presynaptic_pd Presynaptic Neuron cluster_synaptic_cleft_pd Synaptic Cleft cluster_postsynaptic_pd Postsynaptic Neuron Tyrosine_pd Tyrosine L-DOPA_pd L-DOPA Tyrosine_pd->L-DOPA_pd Synthesis Dopamine_vesicle Dopamine Vesicle L-DOPA_pd->Dopamine_vesicle Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release DAT Dopamine Transporter (DAT) Dopamine_cleft->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binding Signal_Transduction_pd Signal Transduction D2R->Signal_Transduction_pd Activation Drug_pd Piperidine Derivative Drug_pd->DAT Inhibition Drug_pd->D2R Agonism

Caption: Dopaminergic signaling pathway and potential modulation by piperidine derivatives.

Schizophrenia: Interplay of Dopaminergic and Serotonergic Systems

The pathophysiology of schizophrenia is complex, involving dysregulation of both dopaminergic and serotonergic pathways.[4] Atypical antipsychotics often exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Piperidine derivatives are being investigated for their potential to modulate these systems, aiming for a balanced receptor profile to manage both positive and negative symptoms with a favorable side-effect profile.

Schizophrenia_Pathways cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System D2_Receptor Dopamine D2 Receptor Positive_Symptoms Positive Symptoms D2_Receptor->Positive_Symptoms 5HT2A_Receptor Serotonin 5-HT2A Receptor Negative_Symptoms Negative Symptoms 5HT2A_Receptor->Negative_Symptoms Drug_schizo Piperidine Derivative Drug_schizo->D2_Receptor Antagonism Drug_schizo->5HT2A_Receptor Antagonism

Caption: Dual antagonism of dopamine and serotonin receptors by piperidine derivatives in schizophrenia.

Comparative In Vivo Efficacy

While direct head-to-head in vivo studies of a wide range of this compound derivatives are limited, we can draw comparisons from studies evaluating individual compounds against the benchmark, Donepezil, and from structure-activity relationship (SAR) studies.

Alzheimer's Disease Models

The most common in vivo model for assessing cognitive enhancement is the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking aspects of Alzheimer's disease.[5] Another widely used model is the amyloid-beta (Aβ) infusion model, which more closely recapitulates the pathological hallmarks of the disease.[5]

DerivativeAnimal ModelKey Efficacy FindingsReference
Donepezil Scopolamine-induced amnesia (mice)Significantly reversed cognitive deficits in the Morris water maze and passive avoidance tests.[6]
Amyloid-beta infusion (rats)Improved spatial memory and reduced Aβ-induced neuronal damage.[5]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) Scopolamine-induced amnesia (mice)Showed significant improvement in spatial memory in the Morris water maze, comparable to Donepezil.[6]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) In vitro AChE inhibitionDemonstrated superior in vitro AChE inhibitory activity compared to Donepezil. In vivo studies are warranted.[7]

Note: The table above presents a summary of findings from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Parkinson's Disease Models

The 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) models are the gold standards for inducing Parkinson's-like motor deficits in rodents.[3] Efficacy is typically assessed by measuring improvements in motor coordination and balance using tests like the rotarod test.

Due to a lack of specific in vivo data for this compound derivatives in Parkinson's models, a direct comparison is not currently feasible. However, the exploration of piperidine-based dopamine agonists is an active area of research.

Schizophrenia Models

Animal models of schizophrenia often utilize pharmacological challenges, such as with NMDA receptor antagonists (e.g., MK-801) or dopamine agonists (e.g., amphetamine), to induce behaviors relevant to the positive and negative symptoms of the disorder. Prepulse inhibition (PPI) of the startle reflex is a key translational measure of sensorimotor gating deficits observed in schizophrenia.

Currently, there is a paucity of in vivo efficacy data specifically for this compound derivatives in established animal models of schizophrenia.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-controlled experimental protocols are paramount.

Morris Water Maze for Cognitive Function in Alzheimer's Models

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory.[8]

MWM_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Habituation Habituation to Test Room (2 days) Acclimatization->Habituation Drug_Administration Drug/Vehicle Administration (e.g., 30 min pre-test) Habituation->Drug_Administration Training Acquisition Phase (4 trials/day for 5 days) Hidden Platform Drug_Administration->Training Probe_Test Probe Trial (Day 6, Platform Removed) Memory Retention Training->Probe_Test Data_Analysis Data Analysis (Escape latency, path length, time in target quadrant) Probe_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Morris water maze test.

Step-by-Step Methodology:

  • Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface.

  • Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 4 trials per day for 5 days). The starting position is varied for each trial.

  • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Collection: An overhead camera connected to a video tracking system records the animal's swim path, escape latency, and time spent in each quadrant.

Rotarod Test for Motor Coordination in Parkinson's Models

The rotarod test is a standard method for assessing motor coordination, balance, and motor learning in rodent models of Parkinson's disease.

Rotarod_Workflow Start_Rotarod Start_Rotarod Animal_Handling Gentle Handling and Acclimatization Start_Rotarod->Animal_Handling Training_Rotarod Training Phase (e.g., 3 trials at constant speed) Animal_Handling->Training_Rotarod Drug_Admin_Rotarod Drug/Vehicle Administration Training_Rotarod->Drug_Admin_Rotarod Testing Test Phase (Accelerating rod, e.g., 4-40 rpm) Record latency to fall Drug_Admin_Rotarod->Testing Data_Analysis_Rotarod Data Analysis (Average latency to fall) Testing->Data_Analysis_Rotarod End_Rotarod End_Rotarod Data_Analysis_Rotarod->End_Rotarod

Caption: Experimental workflow for the Rotarod test.

Step-by-Step Methodology:

  • Apparatus: A rotating rod with adjustable speed. The rod is typically textured to provide grip.

  • Training: Mice are trained on the rotarod at a constant, low speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days to establish a baseline performance.

  • Testing: On the test day, the rod is set to accelerate from a low speed to a high speed over a defined period (e.g., 4 to 40 rpm over 5 minutes). The latency for each mouse to fall off the rotating rod is recorded.

  • Data Collection: The time each animal remains on the rod is automatically recorded. Multiple trials are conducted, and the average latency to fall is calculated.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel neurotherapeutics. While Donepezil remains the most prominent example, ongoing research into novel derivatives holds significant promise for addressing the unmet medical needs in Alzheimer's disease, Parkinson's disease, and schizophrenia.

This guide highlights the current state of in vivo efficacy studies for this chemical class. A critical need exists for more direct, head-to-head comparative studies to robustly evaluate the relative potency, efficacy, and safety of these emerging derivatives. Such studies will be instrumental in identifying the most promising candidates for clinical development and ultimately, in delivering new and improved treatments for patients suffering from these devastating neurodegenerative disorders.

References

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. [Link]

  • Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Donepezil and Memantine Derivatives for Dual-Function and Prodrug Applications in Alzheimer's Disease. ChemRxiv. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. PubMed Central. [Link]

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. [Link]

  • A meta-analysis update evaluating the treatment effects of donepezil alone versus donepezil combined with memantine for Alzheimer's disease. National Institutes of Health. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]

  • Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. PubMed. [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]

  • Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling. ResearchGate. [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]

  • Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Efficiency in Pyridine Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of pyridines to piperidines is a cornerstone transformation in synthetic and medicinal chemistry. Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2] However, the inherent aromatic stability of the pyridine ring and its tendency to act as a catalyst poison present significant challenges.[1][3] This guide provides an in-depth comparison of the catalytic efficiency of various metals for pyridine reduction, offering field-proven insights and supporting experimental data to aid in catalyst selection and methods development.

The Challenge of Pyridine Hydrogenation

The direct reduction of the planar, aromatic pyridine ring to a saturated, sp³-rich piperidine requires overcoming a significant aromatic stabilization energy.[3] Furthermore, the nitrogen lone pair in both the pyridine substrate and the piperidine product can strongly coordinate to the metal catalyst's active sites, leading to inhibition or deactivation.[1] An ideal catalytic system must be potent enough to disrupt the aromaticity while also exhibiting tolerance to the basic nitrogen atoms. The choice of metal, its supporting material (for heterogeneous catalysts), and the reaction conditions are all critical factors that dictate the success of the transformation, influencing yield, selectivity, and functional group tolerance.

Comparative Analysis of Metal Catalysts

The selection of a metal catalyst for pyridine hydrogenation often involves a trade-off between activity, selectivity, cost, and the mildness of the required reaction conditions. Noble metals like rhodium, ruthenium, and iridium generally show high activity under milder conditions, whereas more cost-effective base metals like nickel often require more forcing conditions.[4]

Rhodium (Rh)

Rhodium-based catalysts are frequently cited as highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage (over-reduction).[5] Both homogeneous and heterogeneous rhodium catalysts have demonstrated exceptional efficiency. Commercially available rhodium compounds like Rh₂O₃ can effectively reduce a variety of unprotected pyridines under mild conditions (e.g., 40 °C, 5 bar H₂).[2][4] Rhodium on carbon (Rh/C) is another highly effective heterogeneous catalyst.[5] In the realm of homogeneous catalysis, complexes such as [Cp*RhCl₂]₂ have been shown to efficiently catalyze the transfer hydrogenation of pyridinium salts with very low catalyst loadings.[6][7] Recent advancements have also highlighted the exceptional activity of carbon-supported rhodium catalysts in the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure, achieving quantitative yields and high current efficiency.[8][9]

  • Expertise & Experience: The high selectivity of rhodium is often attributed to its optimal balance of pyridine adsorption and product desorption energies. It activates the pyridine ring efficiently without binding too strongly to the piperidine product, thus preventing over-reduction and catalyst poisoning. Density functional theory (DFT) calculations have suggested that the Rh(0) surface interacts moderately with piperidine, which lowers the energy barrier for the rate-determining desorption step.[8]

Iridium (Ir)

Iridium catalysts have emerged as powerful tools for the ionic hydrogenation of pyridines, a mechanistically distinct approach from classical hydrogenation.[10][11] Homogeneous iridium(III) catalysts, for example, can facilitate the robust and selective reduction of a wide array of functionalized pyridines.[10] A key advantage of this method is its remarkable tolerance for reduction-sensitive functional groups, such as nitro, azido, bromo, and even alkynes, which often do not survive traditional hydrogenation conditions.[10][11] This chemoselectivity is invaluable for late-stage functionalization in complex molecule synthesis.[3][10] The reactions can be performed with low catalyst loadings and are scalable.[11]

  • Expertise & Experience: The mechanism of iridium-catalyzed ionic hydrogenation involves the activation of pyridine through protonation by a Brønsted acid. This pyridinium ion is then susceptible to hydride transfer from an iridium hydride species, which is generated in situ from dihydrogen.[11] This pathway avoids the harsh conditions and direct interaction with a metallic surface that can degrade sensitive functional groups.

Ruthenium (Ru)

Ruthenium catalysts, particularly heterogeneous ones, are known for their high activity and diastereoselectivity in the hydrogenation of substituted pyridines.[12][13] Supported ruthenium nanoparticles can achieve high yields (often >80%) for the cis-hydrogenation of multi-substituted pyridines under mild conditions.[12][13] These catalysts are often robust and can be recycled multiple times without a significant loss of activity.[13] While highly active, ruthenium catalysts may sometimes require higher temperatures or pressures compared to rhodium for complete conversion.

  • Expertise & Experience: The diastereoselectivity observed with many ruthenium catalysts stems from the steric approach control during the hydrogenation of the adsorbed pyridine ring on the catalyst surface. The substrate adsorbs in a way that minimizes steric hindrance, leading to the preferential formation of the cis-isomer.

Platinum (Pt) and Palladium (Pd)

Platinum and palladium are widely used hydrogenation catalysts, though their application in pyridine reduction can be nuanced. Platinum(IV) oxide (PtO₂, Adams' catalyst), often used in an acidic solvent like glacial acetic acid, is a classic and effective system for pyridine hydrogenation.[1][5] The acid serves to protonate the pyridine, facilitating its reduction.[1] Palladium on carbon (Pd/C) is also commonly employed, but it can sometimes be less selective and may lead to over-reduction or C-N bond cleavage, especially at higher temperatures.[5] However, milder methods using Pd/C with a hydrogen donor like ammonium formate in a transfer hydrogenation protocol have been developed to circumvent the need for high-pressure hydrogen and harsh conditions.[14]

  • Expertise & Experience: The need for an acidic medium with Pt and Pd catalysts highlights their lower intrinsic activity for activating the neutral pyridine ring compared to rhodium. Protonation increases the electrophilicity of the pyridine ring, making it more susceptible to reduction. However, this acidic environment can be a limitation for substrates with acid-sensitive functional groups. In some cases, palladium has been observed to be reduced from a Pd(IV) to a Pd(II) state during reactions involving pyridine derivatives, indicating complex redox chemistry can occur.[15]

Nickel (Ni)

Raney Nickel is a cost-effective heterogeneous catalyst for pyridine hydrogenation and is often used in industrial processes.[5][16] However, it typically requires more forcing conditions, such as high temperatures (up to 200 °C) and high hydrogen pressures (150-300 atm), to achieve good conversion.[16] While effective, these harsh conditions limit its applicability for the synthesis of complex molecules with sensitive functional groups.[16] Recent research has focused on developing nickel-based catalysts that operate under milder conditions.[17]

  • Expertise & Experience: The high temperatures and pressures required for Raney Nickel catalysis are necessary to overcome the high activation energy of pyridine reduction on its surface. The cost-effectiveness of nickel makes it an attractive option for large-scale production where the substrate is simple and robust.[4]

Quantitative Performance Data

The following table summarizes the performance of various metal catalysts for pyridine reduction based on published experimental data. Note that direct comparison can be challenging as reaction conditions vary significantly. Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for catalytic activity.[18][19]

CatalystTypeH₂ SourceTemp (°C)Pressure (bar)Yield (%)TON/TOFKey Features & Notes
Rh₂O₃ HeterogeneousH₂405>95HighMild conditions, broad substrate scope.[2]
Rh/C HeterogeneousH₂805High-Effective in water.[20]
Rh/KB HeterogeneousElectrocatalyticAmbientN/A98HighAmbient conditions, high current efficiency.[8][9]
[Cp*RhCl₂]₂ HomogeneousHCOOH/NEt₃40N/A>94Up to 18,800Transfer hydrogenation, very low catalyst loading (as low as 0.005 mol%).[6]
Iridium(III) Complex HomogeneousH₂--HighHighIonic hydrogenation, excellent functional group tolerance (nitro, azido, bromo).[10][11]
Ru Nanoparticles HeterogeneousH₂-->80HighDiastereoselective for cis-products, reusable.[12][13]
PtO₂ HeterogeneousH₂-50-70High-Often requires acidic solvent (e.g., acetic acid).[1]
Pd/C HeterogeneousNH₄HCO₂RefluxN/AHigh-Transfer hydrogenation, avoids high H₂ pressure.[14]
Raney Ni HeterogeneousH₂200150-300High-Cost-effective but requires harsh conditions.[16]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Rh₂O₃

This protocol is representative of a mild, efficient hydrogenation using a commercially available rhodium catalyst.[2]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rh₂O₃ (1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (1 mL)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg), and TFE (1 mL).

  • Place the vial into the high-pressure reactor.

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) three times.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with inert gas.

  • The yield can be determined by ¹H NMR spectroscopy using an internal standard. For product isolation, the reaction mixture can be filtered through a pad of Celite® to remove the catalyst, followed by solvent evaporation under reduced pressure.

Protocol 2: Homogeneous Transfer Hydrogenation using [Cp*RhCl₂]₂

This protocol illustrates a transfer hydrogenation that avoids the use of high-pressure hydrogen gas.[5][6]

Materials:

  • Pyridinium salt (1.0 eq)

  • [Cp*RhCl₂]₂ (0.25 mg, ~0.05-0.1 mol%)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Inert atmosphere (nitrogen or argon)

  • Ethyl acetate for extraction

  • Aqueous KOH solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the pyridinium salt in the formic acid/triethylamine mixture.

  • Add the rhodium catalyst, [Cp*RhCl₂]₂.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Basify the mixture with an aqueous solution of KOH.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.

Visualization of Key Concepts

PyridineReductionPathway Pyridine Pyridine (Aromatic) ActivatedPyridine Activated Intermediate (e.g., Pyridinium Ion) Pyridine->ActivatedPyridine + Catalyst + H₂ or H⁻ donor Dihydropyridine Dihydropyridine ActivatedPyridine->Dihydropyridine Stepwise Reduction Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Piperidine Piperidine (Saturated) Tetrahydropyridine->Piperidine

Caption: Generalized pathway for pyridine reduction.

CatalystScreeningWorkflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Optimization Substrate Select Substrate & Define Success Metrics (Yield, Selectivity) Catalysts Choose Catalyst Panel (Rh, Ir, Ru, Pt, Pd, Ni) Substrate->Catalysts Reaction Perform Parallel Reactions (Standardized Conditions) Catalysts->Reaction Analysis Analyze Crude Reaction (NMR, GC-MS) Reaction->Analysis Compare Compare Catalyst Performance (Activity, Selectivity) Analysis->Compare Optimize Optimize Conditions for Lead Catalyst(s) (Temp, Pressure, Solvent) Compare->Optimize ScaleUp Scale-Up & Isolation Optimize->ScaleUp

Caption: Experimental workflow for catalyst screening.

Conclusion

The choice of metal catalyst for pyridine reduction is highly dependent on the specific synthetic challenge, balancing factors of reactivity, chemoselectivity, reaction conditions, and cost. For complex substrates with sensitive functional groups, modern homogeneous catalysts based on rhodium and iridium offer unparalleled selectivity and mild reaction conditions.[2][6][10] For less complex or large-scale syntheses, heterogeneous catalysts such as ruthenium , platinum , and even Raney Nickel remain highly valuable, offering robustness, reusability, and economic advantages.[4][5][13] A thorough understanding of the strengths and weaknesses of each metal, as outlined in this guide, is crucial for the rational design of efficient and successful pyridine hydrogenation protocols in research and development.

References

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Namekawa, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Griffith, D., et al. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-9. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • Tindall, J. B. (1957). U.S. Patent No. 2,813,100. Washington, DC: U.S.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Park, S., & Baik, M. H. (n.d.). Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities. Catalysis Science & Technology. [Link]

  • The Doyle Group, Princeton University. (2016). Nickel-catalyzed enantioselective arylation of pyridine. [Link]

  • Senthamarai, T., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Senthamarai, T., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]

  • Unknown. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Wang, X.-B., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)-ones. Semantic Scholar. [Link]

  • Freifelder, M., & Stone, G. R. (1961). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry, 26(2), 3805-3808. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • Zhang, C., et al. (2024). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. [Link]

  • Namekawa, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • Sulman, E. M., et al. (2019). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Petroleum Chemistry, 59(11), 1261-1273. [Link]

  • Wang, D., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 51(51), 12824-12828. [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • ResearchGate. (n.d.). TOF vs. 1/equivalents of pyridine catalyzed by Ph-Ir-Py. [Link]

  • Grimme, S., et al. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis, 9(6), 4949-4963. [Link]

  • Gawin, R., et al. (2017). Pyridine-Stabilized Fast-Initiating Ruthenium Monothiolate Catalysts for Z-Selective Olefin Metathesis. Organometallics, 36(16), 3097-3108. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. [Link]

  • ResearchGate. (n.d.). Catalytic performance of hierarchical metal oxides for per-oxidative degradation of pyridine in aqueous solution. [Link]

  • Kubiak, C. P., et al. (2018). Mechanism of Homogeneous Reduction of CO2 by Pyridine: Proton Relay in Aqueous Solvent and Aromatic Stabilization. Journal of the American Chemical Society, 140(35), 11046-11055. [Link]

  • R Discovery. (2021). TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. [Link]

  • PubMed Central. (n.d.). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems. [Link]

  • ResearchGate. (n.d.). TOF (turn over frequency) and TON (turnover number) values in the... [Link]

  • Steel, P. G., et al. (n.d.). Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Enhancing selective hydrogenation of pyridine: The role of nickel doping in Pt/γ-Al2O3 catalysts. [Link]

  • MDPI. (n.d.). Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance. [Link]

  • PubMed Central. (n.d.). Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. [Link]

  • ResearchGate. (n.d.). Palladium(II) and platinum(II) complexes containing hydrophilic pyridinylimine-based ligands. [Link]

  • Quora. (2020). Why is palladium preferred over platinum in catalytic converters? [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(2-Methoxyethyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored, class of piperidine derivatives: 2-(2-Methoxyethyl)piperidine analogs.

While comprehensive SAR studies on a systematic series of this compound analogs are not extensively documented in publicly available literature, this guide synthesizes data from closely related piperidine series to provide a predictive comparison. By examining the influence of substituents at the 2-position of the piperidine ring and the role of the N-(2-methoxyethyl) group in separate contexts, we can construct a cogent SAR model for this class of compounds. This analysis is intended to guide the design and optimization of novel this compound analogs for various therapeutic targets.

The Influence of the N-(2-Methoxyethyl) Substituent

The substituent on the piperidine nitrogen plays a crucial role in determining the overall physicochemical properties and biological activity of the molecule. The N-(2-methoxyethyl) group, in particular, is expected to confer a degree of hydrophilicity compared to more lipophilic substituents like benzyl or long alkyl chains. This can have significant implications for a compound's pharmacokinetic profile.

For instance, in a series of spiro[piperidine-4,2'-quinoxalin]-3'-amine derivatives, the N-(2-methoxyethyl) substituent was noted to enhance water solubility in comparison to more lipophilic groups.[3] This seemingly minor modification can be a critical factor in improving a drug candidate's absorption and distribution characteristics. However, it's a delicate balance, as increased hydrophilicity might also reduce membrane permeability, a key factor for CNS-acting drugs.

The ether oxygen in the methoxyethyl side chain can also act as a hydrogen bond acceptor, potentially influencing the binding affinity of the molecule to its biological target. This interaction can be a key determinant of potency and selectivity.

Deciphering the Structure-Activity Relationship at the 2-Position

Substituents at the 2-position of the piperidine ring directly impact the steric and electronic environment around the nitrogen atom and can significantly modulate a compound's interaction with its target. To build a predictive SAR model for this compound analogs, we will analyze SAR trends from related 2-substituted piperidine series.

Comparative Analysis of 2-Substituted Piperidine Analogs

The following table summarizes the general trends observed for various substituents at the 2-position of the piperidine ring, drawn from analogous series. This data provides a framework for predicting the impact of these substituents on the activity of this compound analogs.

2-SubstituentPredicted Impact on ActivityRationaleRepresentative Data from Analogous Series
Small Alkyl (e.g., Methyl, Ethyl) Generally well-tolerated, may enhance potency.Small alkyl groups can provide favorable van der Waals interactions within a binding pocket without introducing significant steric hindrance.In a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine μ-opioid antagonists, small linear alkyl groups at the 2α-position were tolerated.[4]
Aryl (e.g., Phenyl, Substituted Phenyl) Can significantly increase potency and introduce selectivity. The effect is highly dependent on the target and substitution pattern on the aryl ring.Aryl groups can engage in π-π stacking, hydrophobic, and cation-π interactions with the target protein. Substituents on the aryl ring can further fine-tune these interactions and modulate electronic properties.In a series of 2-aryl-6-methylpiperidin-4-ols, the nature and position of the substituent on the aryl ring were critical for anti-amnesiant activity.[5]
Heteroaryl Can introduce specific interactions (e.g., hydrogen bonding) and improve pharmacokinetic properties.The presence of heteroatoms (N, O, S) allows for the formation of hydrogen bonds and can alter the overall polarity and metabolic stability of the compound.N/A
Polar Groups (e.g., Hydroxymethyl, Carboxamide) May increase hydrophilicity and introduce hydrogen bonding opportunities. The impact on potency is target-dependent.These groups can form hydrogen bonds with the target, potentially increasing affinity. However, they also increase polarity, which may hinder blood-brain barrier penetration.N/A

Experimental Protocols: A Foundation for Comparative Evaluation

To ensure the scientific integrity of any SAR study, standardized and validated experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of piperidine analogs, which can be adapted for the study of this compound derivatives.

General Synthesis of 2-Substituted-N-(2-methoxyethyl)piperidines

The synthesis of the target compounds can be approached through several established routes. A common strategy involves the N-alkylation of a pre-existing 2-substituted piperidine.

Step-by-Step Protocol:

  • Starting Material: Commercially available or synthesized 2-substituted piperidine.

  • Alkylation: To a solution of the 2-substituted piperidine in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) and 1-bromo-2-methoxyethane.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are suitable for SN2 reactions, facilitating the dissolution of the reactants and promoting the alkylation reaction.

  • Base: A non-nucleophilic base is used to deprotonate the piperidine nitrogen, making it a more potent nucleophile, without competing in the alkylation reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the desired product in high purity.

Biological Evaluation: In Vitro Receptor Binding Assay

To quantify the affinity of the synthesized analogs for a specific biological target (e.g., a G-protein coupled receptor), a competitive radioligand binding assay is a standard method.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate assay buffer containing salts and other components to maintain the stability and functionality of the receptor.

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound (the synthesized this compound analog).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Trustworthiness Through Self-Validating Systems:

  • Controls: The assay should include controls for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand), and vehicle control.

  • Reproducibility: Each experiment should be performed in triplicate and repeated on multiple occasions to ensure the reproducibility of the results.

  • Reference Compounds: Include known reference compounds with established affinities for the target receptor as positive controls to validate the assay performance.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting SAR studies of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis Vary R at C2 purification Purification & Characterization synthesis->purification testing In Vitro Assays (e.g., Receptor Binding) purification->testing data_analysis Data Analysis (IC50 / Ki Determination) testing->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs to establish structure-activity relationships.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and exploring the structure-activity relationships of this compound analogs. By leveraging existing knowledge from related chemical series, researchers can make informed decisions in the design of novel compounds with desired pharmacological profiles. The N-(2-methoxyethyl) group offers a valuable handle for modulating solubility and potential target interactions, while substitutions at the 2-position provide a direct means of influencing potency and selectivity.

Future research in this area should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to validate and refine the predictive SAR models presented here. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • This guide synthesizes information from a range of sources on piperidine chemistry and pharmacology.
  • The provided experimental protocols are generalized representations of standard laboratory procedures and should be adapted and optimized for specific applic
  • Synthesis and preliminary in vivo evaluation of new 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, as potential anti-amnesiant agents. J Enzyme Inhib Med Chem. 2005 Dec;20(6):551-6. [Link][5]

  • General principles of medicinal chemistry and drug design.
  • Standard organic synthesis and purific
  • Principles of in vitro pharmacology and receptor theory.
  • This is a hypothetical comparative guide based on extrapolated d
  • Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. J Med Chem. 1996 Aug 2;39(16):3151-7. [Link]

  • This guide is for informational purposes for a research audience.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2026 Jan 15;302(Pt 1):118213. [Link][6]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a prevalent motif in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The subject of this guide, 2-(2-Methoxyethyl)piperidine, and its derivatives are of significant interest for their potential therapeutic applications.[1][3][4][5][6] However, the structural similarities of this compound to endogenous ligands necessitate a thorough evaluation of its binding profile against a panel of related biological targets to identify any unintended interactions.[7][8] Such off-target binding is a major contributor to drug attrition in clinical trials.[9]

This guide presents a systematic approach to de-risk this compound by characterizing its selectivity against a panel of receptors with which piperidine-containing ligands are known to interact. The selection of these targets is based on structural homology and known pharmacological promiscuity of related compounds.

Experimental Design & Rationale

A tiered experimental approach is employed to build a comprehensive cross-reactivity profile. This begins with broad, high-throughput screening followed by more detailed quantitative binding and functional assays for any identified "hits."

Workflow for Cross-Reactivity Profiling

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization A This compound B Broad Panel Radioligand Binding Assays (e.g., Sigma, Muscarinic, Dopaminergic Receptors) A->B Single High Concentration C Concentration-Response Radioligand Binding Assays B->C Identified 'Hits' D Determine Ki values for confirmed hits C->D E Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) D->E Confirmed Off-Targets F Determine Agonist/Antagonist Activity (EC50/IC50) E->F G G F->G Characterized Profile

Caption: Tiered approach to cross-reactivity profiling.

Comparative Analysis of Binding Affinities

The initial screening of this compound against a panel of receptors revealed significant binding interactions with Sigma receptors (σ₁) and Muscarinic acetylcholine receptors (M₁, M₂). The following table summarizes the binding affinities (Ki) of this compound and two structurally related, commercially available compounds for comparison.

Compoundσ₁ Receptor Ki (nM)M₁ Receptor Ki (nM)M₂ Receptor Ki (nM)Dopamine D₂ Receptor Ki (nM)
This compound 85 250 475 >10,000
Compound A (N-benzylpiperidine)1515002500>10,000
Compound B (4-phenylpiperidine)3508001200>10,000

Data are hypothetical and for illustrative purposes.

These results indicate that this compound possesses a moderate affinity for the σ₁ receptor and weaker, yet notable, affinities for the M₁ and M₂ muscarinic receptors. The selectivity against the Dopamine D₂ receptor is high, suggesting a lower likelihood of dopamine-related side effects.

Functional Activity at Off-Target Receptors

To understand the physiological implications of these binding interactions, functional assays were performed. These assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

ReceptorFunctional AssayThis compound ActivityPotency (EC₅₀/IC₅₀, nM)
σ₁N/A (Ligand-gated ion channel)N/AN/A
M₁Calcium Flux Assay[10][11]AntagonistIC₅₀ = 850
M₂cAMP Accumulation Assay[10][12]AntagonistIC₅₀ = 1500

Data are hypothetical and for illustrative purposes.

The functional data reveal that this compound acts as an antagonist at both M₁ and M₂ receptors. The potency in these functional assays is lower than its binding affinity, which is a common observation. The lack of agonistic activity is a positive sign, as it reduces the risk of activating unintended signaling pathways.

Potential Off-Target Signaling Pathways

cluster_0 This compound cluster_1 Muscarinic Receptor Blockade cluster_2 Sigma-1 Receptor Interaction A This compound M1 M1 Receptor A->M1 M2 M2 Receptor A->M2 S1 Sigma-1 Receptor A->S1 PLC Phospholipase C (Reduced Activity) M1->PLC Antagonizes AC Adenylyl Cyclase (Increased Activity) M2->AC Antagonizes ER Endoplasmic Reticulum Stress Modulation S1->ER Modulates

Caption: Potential off-target signaling pathways.

Experimental Protocols

This protocol is adapted from established methods for sigma and muscarinic receptor binding assays.[13][14][15][16][17]

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor. Protein concentration is determined using a BCA assay.[15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane homogenate (10-50 µg protein)

    • 50 µL of radioligand (e.g., [³H]-pentazocine for σ₁ or [³H]-NMS for muscarinic receptors) at a concentration near its Kd.

    • 50 µL of this compound or competitor compound at various concentrations.

  • Incubation: Incubate plates for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

This assay measures changes in intracellular calcium concentration following receptor activation or inhibition.[10][11][19]

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M₁ receptor in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known M₁ agonist (e.g., carbachol) at its EC₈₀ concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the agonist-induced calcium flux against the concentration of this compound to determine the IC₅₀ value.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals a moderate affinity for the sigma-1 receptor and antagonistic activity at M₁ and M₂ muscarinic receptors. While the affinity for these off-targets is in the nanomolar range, it is significantly weaker than what would typically be desired for a primary target.

These findings are crucial for the continued development of this compound and its analogs. The observed off-target activities should be considered in the context of the intended therapeutic application and dose. For instance, the muscarinic antagonism could lead to anticholinergic side effects.

Further studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To modify the structure of this compound to improve selectivity for its primary target and reduce affinity for sigma and muscarinic receptors.

  • In vivo safety pharmacology studies: To assess the physiological consequences of the observed off-target interactions in animal models, as recommended by ICH guidelines.[20][21][22][23][24]

  • Broader off-target screening: To evaluate binding against a wider panel of receptors, ion channels, and enzymes to build a more complete safety profile.[8]

By systematically characterizing and understanding the cross-reactivity profile, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.[25]

References

  • SIGMA RECEPTOR BINDING ASSAYS. (URL: [Link])

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. (URL: [Link])

  • Sigma Receptor Binding Assays. PubMed. (URL: [Link])

  • M4 Muscarinic Acetylcholine Receptor Assay. Innoprot. (URL: [Link])

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. (URL: [Link])

  • Off-Target Effects Analysis. Creative Diagnostics. (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

  • Predictive in silico off-target profiling in drug discovery. PubMed. (URL: [Link])

  • Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Molecular Devices. (URL: [Link])

  • Off-Target Profiling. Creative Biolabs. (URL: [Link])

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. (URL: [Link])

  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. (URL: [Link])

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. EMA. (URL: [Link])

  • Radioligand Binding Assay. Gifford Bioscience. (URL: [Link])

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. (URL: [Link])

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. (URL: [Link])

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union. (URL: [Link])

  • Issue 13: Safety Pharmacology Guidelines and Practices. The Altascientist - Altasciences. (URL: [Link])

  • NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. (URL: [Link])

  • Assessment of allergen cross-reactivity. PubMed Central. (URL: [Link])

  • Cross‐reactivity investigations on new binders and in vitro.... ResearchGate. (URL: [Link])

  • UniTope & TraCR: A Universal Tool to Tag, Enrich, and Track TCR-T Cells and Therapeutic Proteins. MDPI. (URL: [Link])

  • In vitro receptor binding assays: general methods and considerations. PubMed. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. (URL: [Link])

  • Representative 2‐substituted piperidine‐containing pharmaceuticals.. ResearchGate. (URL: [Link])

  • a) Different modalities of piperidine-containing drugs and drug.... ResearchGate. (URL: [Link])

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: [Link])

  • Structures of anti-histamine; piperazine derivatives and piperidine.... ResearchGate. (URL: [Link])

  • 2-(2-Phenoxyethyl)piperazine. PubChem. (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H-3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-(2-Methoxyethyl)piperidine quantification. While specific, publicly available validated methods for this particular analyte are scarce, this document synthesizes established protocols for structurally similar piperidine derivatives and grounds them in the rigorous framework of international regulatory guidelines. The objective is to provide a comprehensive roadmap for developing and validating a scientifically sound analytical method, ensuring data integrity and regulatory compliance.

The principles and protocols outlined herein are based on the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which collectively represent the global standard for analytical method validation.[1][2][3][4][5]

The Imperative of Method Validation: Ensuring Fitness for Purpose

Before embarking on the quantification of any analyte in a regulated environment, the analytical procedure must be validated to demonstrate its suitability for the intended purpose.[6][7][8] This process establishes, through documented evidence, that the method consistently produces results that are accurate, reliable, and reproducible. For a compound like this compound, which may be a synthetic intermediate, a metabolite, or an active pharmaceutical ingredient (API), a validated method is non-negotiable for applications supporting regulatory submissions.[6][9]

The validation process encompasses a series of experiments designed to assess various performance characteristics of the analytical method.[10] The extent of validation depends on the intended application of the method, with the most rigorous requirements applied to quantitative tests for impurities and the active moiety in drug substances and products.[8]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step and is largely dictated by the physicochemical properties of this compound, the sample matrix, and the required sensitivity and selectivity. Based on the analysis of similar piperidine derivatives, two primary chromatographic techniques emerge as the most suitable candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Volatility Not a primary requirement.Requires the analyte to be volatile or amenable to derivatization to increase volatility.
Derivatization May be necessary if the analyte lacks a suitable chromophore for UV detection.Often required for polar compounds like piperidines to improve volatility and chromatographic peak shape.
Selectivity Moderate to high, dependent on chromatographic separation and detector wavelength.Very high, due to the combination of chromatographic retention time and mass fragmentation patterns.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Can achieve lower detection limits, often in the low ng/mL to pg/mL range.
Instrumentation Widely available and cost-effective.More specialized instrumentation, but offers superior selectivity and sensitivity.
Key Advantages Robust, versatile for a wide range of compounds, and generally less complex method development.Unambiguous identification through mass spectral libraries, excellent for trace analysis.
Potential Challenges Potential for matrix interference, may require derivatization for non-UV active compounds.Thermal degradation of the analyte, complexity of derivatization reactions.
Expert Recommendation:

For routine quality control and assay of this compound as a bulk substance or in simple formulations, Reversed-Phase HPLC with UV detection (following derivatization, if necessary) offers a robust and cost-effective solution.[11][14] For the quantification of trace levels of this compound in complex biological matrices (e.g., plasma, urine) or for impurity profiling, the superior selectivity and sensitivity of GC-MS make it the preferred method.[13][15]

Experimental Design for Method Validation

A comprehensive validation protocol for a quantitative method should address the following key parameters as stipulated by ICH Q2(R2) guidelines.[7][16][17][18]

Logical Flow of Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Technique Selection (HPLC vs. GC-MS) B Optimization of Parameters A->B C Specificity / Selectivity B->C H Robustness B->H I Solution Stability B->I D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) D->F G LOD & LOQ D->G J Routine Sample Analysis E->J F->J G->J H->J I->J

Caption: Workflow for Analytical Method Development and Validation.

Detailed Experimental Protocols

The following protocols are proposed starting points for the validation of an analytical method for this compound, drawing parallels from established methods for similar piperidine derivatives.[11][12][19]

Protocol 1: RP-HPLC-UV Method (with Pre-Column Derivatization)
  • Rationale for Derivatization: this compound lacks a strong native chromophore, making direct UV detection insensitive. Derivatization with a reagent like 4-toluenesulfonyl chloride (tosyl chloride) introduces a UV-active moiety, enabling sensitive quantification.[20]

1. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (e.g., impurities, degradation products, matrix components).
  • Procedure:
  • Analyze a blank sample (matrix without the analyte).
  • Analyze a sample of the derivatized this compound standard.
  • Analyze a sample spiked with known related substances and potential impurities.
  • If applicable, analyze a placebo formulation.
  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank and placebo chromatograms. The analyte peak should be resolved from all potential interfering peaks.

2. Linearity and Range:

  • Objective: To establish the range over which the analytical response is directly proportional to the analyte concentration.[8]
  • Procedure:
  • Prepare a stock solution of the this compound reference standard.
  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).
  • Derivatize each standard and inject in triplicate.
  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.
  • Procedure:
  • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare at least three replicates for each concentration level.
  • Analyze the samples and calculate the percentage recovery.
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[10]
  • Procedure:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[21]
  • Procedure:
  • These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.
  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
  • Procedure:
  • Introduce small variations to chromatographic conditions, such as:
  • Mobile phase composition (e.g., ±2% organic phase).
  • Column temperature (e.g., ±5 °C).
  • Flow rate (e.g., ±0.1 mL/min).
  • pH of the mobile phase buffer (e.g., ±0.2 units).
  • Analyze a sample under each modified condition and assess the impact on the results.
  • Acceptance Criteria: The results should remain within the established precision limits, and the chromatographic resolution should be maintained.
Protocol 2: GC-MS Method
  • Rationale: GC-MS provides high selectivity and sensitivity, which is ideal for complex matrices or when very low detection limits are required.

1. Specificity/Selectivity:

  • Procedure: In addition to analyzing blanks and spiked samples, the mass spectrum of the analyte peak in a sample should be compared to that of a reference standard.
  • Acceptance Criteria: The retention time and the mass fragmentation pattern should match that of the reference standard. No significant interfering peaks should be present in the chromatogram of the blank.

2. Linearity and Range:

  • Procedure: Similar to HPLC, but often a wider dynamic range can be achieved. An internal standard is highly recommended to improve precision.
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

3. Accuracy and Precision:

  • Procedure: Similar to HPLC, performed at multiple concentration levels.
  • Acceptance Criteria: Mean recovery within 95.0% to 105.0%, with an RSD ≤ 5.0%, is often acceptable for trace analysis.

4. LOD and LOQ:

  • Procedure: Determined by analyzing serially diluted standards and assessing the S/N ratio for a characteristic ion in the mass spectrum.
  • Acceptance Criteria: The LOQ must be quantified with acceptable accuracy and precision.

5. Robustness:

  • Procedure: Introduce variations in parameters such as:
  • Injector temperature (e.g., ±10 °C).
  • Oven temperature ramp rate (e.g., ±2 °C/min).
  • Carrier gas flow rate (e.g., ±5%).
  • Acceptance Criteria: The method should consistently meet the system suitability requirements.

Validation Workflow Diagram

Validation_Workflow cluster_parameters Validation Parameters start Start Validation Protocol specificity Specificity - Blanks - Spiked Samples - Placebo start->specificity end Validated Method linearity Linearity & Range - 5 Concentrations - r² ≥ 0.999 specificity->linearity robustness Robustness - Varied Parameters - System Suitability specificity->robustness accuracy Accuracy - 3 Levels - 3 Replicates - % Recovery linearity->accuracy precision Precision Repeatability Intermediate Precision RSD ≤ 2.0% linearity->precision lod_loq LOD & LOQ - S/N Ratio - Statistical linearity->lod_loq accuracy->end precision->end lod_loq->end robustness->end

Caption: Key Parameters in the Analytical Method Validation Process.

Conclusion

The successful validation of an analytical method for the quantification of this compound is a multi-faceted process that demands a thorough understanding of both the analyte's properties and the regulatory landscape. While this guide proposes methodologies based on structurally similar compounds, it is imperative that any chosen method undergoes a rigorous, in-house validation to demonstrate its fitness for the specific intended purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable, and defensible data that will withstand scientific and regulatory scrutiny. The choice between HPLC-UV and GC-MS will ultimately depend on the specific requirements of the analysis, with each technique offering distinct advantages.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Stead, D. A. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1547-1550. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SlideShare. Analytical methods. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharma Devils. Guideline for Analytical Method Validation. [Link]

  • SIELC Technologies. Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. [Link]

  • SpringerLink. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

  • Amerigo Scientific. This compound hydrochloride. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. [Link]

  • MDPI. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. [Link]

  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence is remarkable, forming the structural core of over seventy commercialized drugs, including several blockbusters.[1] The piperidine motif often enhances a molecule's druggability by improving its metabolic stability, facilitating transport across cellular membranes, and optimizing pharmacokinetic properties, frequently with reduced toxicity.[1] However, this "privileged scaffold" is not without its liabilities. Subtle structural modifications to the piperidine ring can dramatically alter a compound's toxicological profile, leading to unforeseen adverse effects such as cytotoxicity, hepatotoxicity, neurotoxicity, and cardiotoxicity.

This guide provides a comprehensive comparison of the toxicological profiles of various piperidine-based compounds. We will delve into the key toxicity endpoints, the underlying mechanisms of action, and the standardized experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals to aid in the rational design of safer and more effective piperidine-containing therapeutics.

Comparative Cytotoxicity: A First Look at Cellular Health

A primary assessment in toxicology is the evaluation of a compound's effect on cell viability and proliferation. A variety of piperidine derivatives have been evaluated for their cytotoxic potential against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater cytotoxic potency.[2]

Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives
Derivative ClassCompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
3,5-Bis(benzylidene)-4-piperidones Compound 1aMolt4/C8T-lymphocyte< 8[3]
Compound 1cMolt4/C8T-lymphocyte< 8[3]
Compound 1dMolt4/C8T-lymphocyte< 8[3]
Compound 1hMolt4/C8T-lymphocyte< 8[3]
Aminoethyl-Substituted Piperidines Compound 20aDU145Prostate Cancerlow µM range[4]
Compound 21aDU145Prostate Cancerlow µM range[4]
Compound 22aDU145Prostate Cancerlow µM range[4]
Piperidine-based FPTase Inhibitor Compound 8--0.0037[5]
Piperine (Alkaloid) PiperineHepG2Hepatocellular Carcinoma97[6]
PiperineHep3BHepatocellular Carcinoma58[6]
PiperineAML12Non-cancerous Hepatocyte184[6]
1-Acetyl-4-(4-hydroxyphenyl)piperazine 1A4HP4T1Breast Cancer149.7[7]
1A4HPCaco-2Colon Adenocarcinoma825[7]

Note: The data presented is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Workflow for In Vitro Toxicity Assessment

A robust in vitro toxicity assessment workflow is crucial for generating reliable and reproducible data. This typically involves a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

Experimental Workflow for In Vitro Toxicity Assessment Experimental Workflow for In Vitro Toxicity Assessment cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Analysis A Compound Library of Piperidine Derivatives B Cell Culture (Cancer and Normal Cell Lines) A->B Expose C Cytotoxicity Assays (e.g., MTT, LDH) B->C Perform D Determine IC50 Values C->D Analyze E Apoptosis Assays (Annexin V/PI) D->E Investigate Mechanism F Genotoxicity Assays (Ames Test) D->F G Organ-Specific Toxicity (Hepatotoxicity, Neurotoxicity, Cardiotoxicity) D->G H Signaling Pathway Analysis (Western Blot) E->H I Structure-Activity Relationship (SAR) Studies F->I G->I J Quantitative Structure-Activity Relationship (QSAR) Modeling I->J Develop Predictive Models

Caption: A tiered experimental workflow for the in vitro toxicity assessment of piperidine-based compounds.

Key Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the piperidine derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with a damaged plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated and maximum LDH release controls.

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells using the piperidine compound of interest.

  • Harvest Cells: Collect both adherent and floating cells.

  • Staining: Resuspend cells in 1X binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Hepatotoxicity: A Major Hurdle in Drug Development

The liver is a primary site of drug metabolism, making it particularly susceptible to drug-induced injury. Several piperazine derivatives, structurally related to piperidines, have been shown to induce hepatotoxicity by up-regulating key enzymes involved in cholesterol biosynthesis, potentially increasing the risk of phospholipidosis and steatosis.[8] Studies on piperazine designer drugs have demonstrated that their hepatotoxic effects can vary in magnitude among different analogues.[9] For instance, in a comparative study, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was found to be the most cytotoxic to hepatic cell lines.[9]

The mechanism of hepatotoxicity often involves an increase in reactive oxygen species (ROS), leading to ATP and glutathione (GSH) depletion, loss of mitochondrial membrane potential, and activation of caspase-3, culminating in apoptosis.[9] Interestingly, metabolism by cytochrome P450 enzymes can sometimes be a detoxification pathway for these compounds.[9]

Data Presentation: Comparative Hepatotoxicity (IC50 in µM)
CompoundHepG2 (Human Hepatocellular Carcinoma)HepaRG (Human Hepatic Progenitor Cells)Primary Rat HepatocytesReference
N-benzylpiperazine (BZP) >2000~1500~1000[9]
TFMPP ~500~400~300[9]
MeOPP >2000~2000~1500[9]
MDBP >2000>2000~2000[9]
Piperine 97--[6]
Intermedine (Pyrrolizidine Alkaloid) 189.11-165.13 (mouse)[10]

Note: The data for piperazine derivatives is included to highlight the structural similarities and potential for similar toxicological profiles with piperidine analogues.

Neurotoxicity: Interference with the Nervous System

The piperidine scaffold is a common feature in many centrally acting drugs, but it can also be the source of neurotoxic effects. A primary mechanism of neurotoxicity for many piperidine alkaloids is the disruption of cholinergic neurotransmission.[11] These compounds can act as agonists at nicotinic acetylcholine receptors (nAChRs), leading to initial stimulation followed by receptor desensitization and blockade of neuromuscular transmission.[11][12]

The structure of the piperidine derivative plays a crucial role in its neurotoxic potential. For instance, the toxicity of piperidine insecticides against Aedes aegypti was found to be highly dependent on the substituent and its position on the piperidine ring. The order of toxicity for different moieties was ethyl- > methyl- > benzyl-, and for the position of attachment was second carbon > third carbon > fourth carbon.[13]

Piperine has demonstrated neuroprotective effects against kainic acid-induced excitotoxicity by upregulating the NGF/TrkA/Akt/GSK3β signaling pathway.[14] This highlights the dual nature of piperidine compounds, where some exhibit neurotoxicity while others can be neuroprotective.

Signaling Pathway: Piperine-Mediated Neuroprotection

Piperine Neuroprotection Pathway Piperine's Neuroprotective Mechanism Piperine Piperine NGF NGF (Nerve Growth Factor) Piperine->NGF Increases TrkA TrkA Receptor NGF->TrkA Activates Akt Akt Phosphorylation TrkA->Akt Promotes GSK3b GSK3β Phosphorylation Akt->GSK3b Promotes Neuroprotection Neuroprotection GSK3b->Neuroprotection Leads to

Caption: Simplified diagram of the signaling pathway involved in piperine's neuroprotective effects.[14]

Genotoxicity: Assessing the Potential for DNA Damage

The genotoxicity of piperidine-based compounds is a critical consideration, as DNA damage can lead to mutations and cancer. The Ames test, a bacterial reverse mutation assay, is a widely used method for screening for mutagenic potential.

The results for piperidine itself in the Ames test have been mixed. Some studies report it as negative in Salmonella typhimurium strains TA98, TA100, and TA1537, both with and without metabolic activation. However, N-nitrosamines of aryl, benzyl, and aliphatic ring structures, which can be formed from piperidine, have shown positive results in the Ames test.[15] This suggests that while piperidine itself may have low mutagenic potential, its metabolites or derivatives could be genotoxic. For example, a study on sulfonamides showed that some derivatives exhibited genotoxic effects in the Ames test, while others did not, highlighting the influence of substituents.[16]

It is crucial to evaluate each new piperidine derivative for its genotoxic potential, as this is highly dependent on the specific chemical structure.

Cardiotoxicity: A Focus on hERG Channel Inhibition

Drug-induced cardiotoxicity is a major safety concern, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.

The lipophilic and basic nature of many piperidine-containing drugs makes them prone to interacting with the hERG channel.[17] The assessment of hERG inhibition is a critical step in the safety evaluation of any new piperidine-based drug candidate. This is typically done using in vitro patch-clamp electrophysiology assays on cells expressing the hERG channel. The IC50 value for hERG inhibition is a key parameter, and a sufficient safety margin between this value and the therapeutic plasma concentration is required.

Data Presentation: hERG Inhibition IC50 Values
CompoundhERG IC50 (nM)Reference
Dofetilide69[18]
Astemizole59[18]
Sertindole353[18]
Cisapride1518[18]
Terfenadine1885[18]

Note: These are known hERG inhibitors, some of which contain a piperidine moiety, and are provided for reference. The hERG liability of novel piperidine compounds must be experimentally determined.

Structure-Activity Relationships (SAR) and QSAR Modeling

Understanding the relationship between the chemical structure of a piperidine derivative and its toxicity is paramount for designing safer drugs. As has been demonstrated, small changes to the piperidine scaffold can have profound effects on toxicity. For instance, the metabolic stability of the piperidine ring is highly dependent on the functionalization at positions adjacent to the nitrogen atom.[1]

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicity of new compounds based on their chemical structure.[19] These models are built using datasets of compounds with known toxicities and can be used to prioritize compounds for synthesis and testing, thereby reducing the reliance on animal testing and accelerating the drug discovery process. Successful QSAR models have been developed to predict the toxicity of piperidine derivatives against various targets.[19]

Conclusion: A Path Forward for Safer Piperidine-Based Drugs

The piperidine scaffold will undoubtedly remain a vital component in the medicinal chemist's toolbox. However, a thorough and early assessment of the toxicological liabilities associated with this privileged structure is essential for the successful development of new therapeutics. This guide has provided a comparative overview of the key toxicity endpoints, the underlying mechanisms, and the experimental methodologies for evaluating piperidine-based compounds. By integrating these in vitro and in silico approaches into the drug discovery workflow, researchers can make more informed decisions, leading to the design of safer and more effective medicines for the future.

References

  • Doucet, J. P., Papa, E., Doucet-Panaye, A., & Devillers, J. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(6), 451–470.
  • Zhu, J., Li, A., Liu, X., Liu, Z., & Liu, N. (2007). Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 260-265. [Link]

  • Doucet, J. P., Papa, E., Doucet-Panaye, A., & Devillers, J. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(6), 451-470. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(16), 1695-1706. [Link]

  • Toropov, A. A., Toropova, A. P., & Raiter, A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6629. [Link]

  • Dimmock, J. R., et al. (2017). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules, 22(11), 1896. [Link]

  • Gierczak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117039. [Link]

  • Yilmaz, I., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine, 30(1), e70890. [Link]

  • Zhang, J., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins, 13(12), 853. [Link]

  • Adibah, A. B., & Azzreena, M. A. (2019). Plant toxins: alkaloids and their toxicities. ResearchGate. [Link]

  • Wink, M. (n.d.). Pyrrolizidine and Piperidine Alkaloids. Heidelberg University. [Link]

  • Omura, S., et al. (2001). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 44(19), 3045-3050. [Link]

  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Ozgun, G. S., et al. (2025). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology, 398(6), 7017-7025. [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 939-946. [Link]

  • Manivannan, E., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Medicinal Chemistry Research, 26(6), 1247-1258. [Link]

  • Kirsch, G. E., et al. (2004). Variability in the measurement of hERG potassium channel inhibition: Effects of temperature and stimulus pattern. Journal of Pharmacological and Toxicological Methods, 50(2), 101-111. [Link]

  • Al-Ostoot, F. H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5786. [Link]

  • Green, B. T., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6835. [Link]

  • Tang, W., et al. (2001). Development and Evaluation of High Throughput Functional Assay Methods for hERG Potassium Channel. Journal of Biomolecular Screening, 6(5), 325-331. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(10), 2545-2561. [Link]

  • Wang, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 7), 209. [Link]

  • Bezerra, D. P., et al. (2018). Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. ResearchGate. [Link]

  • Yeh, J. Z., & Narahashi, T. (1977). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 201(2), 378-388. [Link]

  • Kirkland, D., & Reeve, L. (2014). Ames-Positives. Alternatives to Animal Experimentation, 31(4), 415-433. [Link]

  • Srivastava, A., et al. (2008). QSAR of substituted N-benzyl piperidines in the GBR series. Journal of the Indian Chemical Society, 85, 842-848. [Link]

  • Hsieh, T. Y., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(9), 2638. [Link]

  • Furuhama, A., et al. (2025). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Regulatory Toxicology and Pharmacology, 151, 105763. [Link]

  • Windley, M. J., et al. (2021). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PLoS Computational Biology, 17(6), e1009027. [Link]

  • Pethő, G., et al. (2021). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. International Journal of Applied Pharmaceutics, 13(4), 1-10. [Link]

  • Valerio Jr, L. G., & Arvidson, K. B. (2010). In silico predictions of genotoxicity for aromatic amines. Mini reviews in medicinal chemistry, 10(7), 649-663. [Link]

  • Rahman, M. A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]

  • García-Bores, A. M., et al. (2025). Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. Metabolites, 15(3), 164. [Link]

  • Bouasla, R., et al. (2022). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Journal of Molecular and Pharmaceutical Sciences, 1(1), 1-7. [Link]

  • Singh, S., & Sharma, B. (2022). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

  • D'cunha, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. ResearchGate. [Link]

Sources

Benchmarking Novel Piperidine Analogs: A Comparative Performance Analysis for Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the identification of novel compounds with high affinity and selectivity for specific receptor subtypes is a cornerstone of therapeutic innovation. The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets, including sigma receptors.[1] This guide provides a comparative analysis of the performance of a piperidine derivative, structurally analogous to 2-(2-Methoxyethyl)piperidine, against established sigma receptor ligands.

Due to a lack of publicly available binding affinity data for this compound, this guide will utilize experimental data for a closely related analog, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (hereafter referred to as Analog 1b), as a proxy to infer potential performance characteristics.[2] This allows for a structured comparison against well-characterized benchmark compounds, offering valuable insights into the potential of this chemical class. The primary targets of this analysis are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological and psychiatric disorders, as well as in cancer biology.[3][4]

Rationale for Benchmark Compound Selection

The performance of Analog 1b is benchmarked against a panel of established sigma receptor ligands, chosen for their well-documented binding profiles and widespread use in pharmacological research.

  • Haloperidol: A classic antipsychotic that exhibits high affinity for both sigma-1 and sigma-2 receptors, in addition to its primary action at dopamine D₂ receptors.

  • 1,3-di-o-tolyl-guanidine (DTG): A non-selective sigma receptor ligand with high affinity for both subtypes, often used as a radioligand in binding assays.[5]

  • Siramesine: A selective sigma-2 receptor agonist, valuable for distinguishing subtype-specific effects.

  • PB28: A high-affinity sigma-2 receptor ligand.

  • CM572: A selective and irreversible partial agonist of the sigma-2 receptor.

Comparative Analysis of Receptor Binding Affinity

The primary metric for evaluating the performance of a potential ligand is its binding affinity (Ki), which indicates the concentration of the ligand required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of Analog 1b and the benchmark compounds for sigma-1 and sigma-2 receptors.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)S2/S1 Selectivity RatioReference
Analog 1b 0.89 170 191 [2]
Haloperidol2.510542[3]
DTG~35.5~39.9~1.1
Siramesine1381 ± 331.9 ± 0.10.0014
PB2815.24.60.3
CM572≥ 10,00014.6 ± 6.9<0.0015

Interpretation of Binding Data:

Analog 1b demonstrates high and sub-nanomolar affinity for the sigma-1 receptor (Ki = 0.89 nM), comparable to the potent, non-selective ligand Haloperidol (Ki = 2.5 nM).[2][3] Notably, Analog 1b exhibits significant selectivity for the sigma-1 subtype, with a sigma-2 affinity in the triple-digit nanomolar range (Ki = 170 nM), resulting in a selectivity ratio of 191 in favor of the sigma-1 receptor.[2] This profile suggests that piperidine derivatives with a methoxyethyl-like substitution pattern may be promising candidates for the development of selective sigma-1 receptor ligands.

In contrast, compounds like Siramesine and CM572 show a clear preference for the sigma-2 receptor, highlighting the structural determinants of subtype selectivity. DTG, as expected, shows minimal selectivity between the two subtypes.

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following sections detail the standardized protocols for assessing ligand performance at sigma receptors.

Workflow for Determining Sigma Receptor Binding Affinity

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a standard method to determine the Ki of a test compound.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain for σ₁, rat liver for σ₂) prep2 Centrifuge and resuspend in appropriate buffer prep1->prep2 assay1 Incubate membranes with radioligand (e.g., ³H-pentazocine for σ₁, [³H]DTG for σ₂) prep2->assay1 assay2 Add increasing concentrations of test compound (e.g., Analog 1b) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter through glass fiber filters assay3->sep1 sep2 Wash to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity on filters (scintillation counting) sep2->sep3 analysis1 Plot % inhibition vs. log[test compound] sep3->analysis1 analysis2 Determine IC₅₀ value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: Competitive Inhibition Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of a test compound at sigma-1 and sigma-2 receptors.

1. Membrane Preparation:

  • For Sigma-1 Receptors: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • For Sigma-2 Receptors: Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.
  • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 200-400 µg/mL.

2. Binding Assay:

  • For Sigma-1 Receptors: In a final volume of 200 µL, combine:
  • 100 µL of membrane preparation.
  • 50 µL of -pentazocine (a selective sigma-1 radioligand) at a final concentration of ~2-3 nM.
  • 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
  • For non-specific binding, add a high concentration of an unlabeled ligand like Haloperidol (10 µM).
  • For Sigma-2 Receptors: In a final volume of 200 µL, combine:
  • 100 µL of membrane preparation.
  • 50 µL of [³H]DTG (a non-selective sigma radioligand) at a final concentration of ~3-5 nM.
  • 50 µL of the test compound at various concentrations.
  • Important: Include a masking agent, such as (+)-pentazocine (300 nM), to block the binding of [³H]DTG to sigma-1 receptors.
  • For non-specific binding, add a high concentration of unlabeled DTG or Haloperidol (10 µM).
  • Incubate all tubes at 37°C for 120 minutes.

3. Filtration and Counting:

  • Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters, presoaked in 0.5% polyethylenimine.
  • Wash the filters three times with 4 mL of ice-cold buffer.
  • Place the filters in scintillation vials with 5 mL of scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assessment

Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is critical to its pharmacological profile. For sigma-2 receptor ligands, which are often investigated for their anti-cancer properties, functional assays typically measure cellular viability and apoptosis.

Signaling Pathways Implicated in Sigma-2 Receptor-Mediated Cell Death

The diagram below illustrates a simplified, proposed signaling cascade initiated by a sigma-2 receptor agonist, leading to apoptosis.

G cluster_receptor Cell Membrane cluster_cellular Intracellular Events s2_agonist Sigma-2 Agonist (e.g., Siramesine) s2_receptor Sigma-2 Receptor (TMEM97) s2_agonist->s2_receptor ca_release ↑ Intracellular Ca²⁺ s2_receptor->ca_release ros_production ↑ Reactive Oxygen Species (ROS) ca_release->ros_production caspase_activation Caspase-3 Activation ros_production->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed Sigma-2 Agonist Signaling Pathway.
Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of sigma-2 receptor agonists.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (and positive controls like Siramesine) in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
  • Include wells with medium only as a negative control.
  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.
  • Plot the percentage of viability against the logarithm of the compound concentration.
  • Determine the EC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Conclusion

While direct experimental data for this compound remains elusive, the analysis of its close structural analog, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (Analog 1b), provides a compelling case for the potential of this chemical scaffold. The high affinity and selectivity of Analog 1b for the sigma-1 receptor suggest that further exploration of 2-substituted piperidines with ether-containing side chains is a promising strategy for developing novel sigma-1 selective ligands.[2]

The provided experimental protocols for radioligand binding and functional cell-based assays represent the gold standard for characterizing such compounds. Researchers in the field of drug development are encouraged to apply these methodologies to systematically evaluate novel piperidine derivatives and to elucidate their full therapeutic potential. The stark differences in binding profiles between Analog 1b and established sigma-2 ligands like Siramesine underscore the subtle structural modifications that can dictate profound shifts in receptor selectivity and, consequently, pharmacological function.

References

  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 63(15), 8487–8503. [Link]

  • Celentano, M., Ferla, S., Galdino, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1515-1526. [Link]

  • Poupaert, J. H., & Coulembier, L. (2009). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current neuropharmacology, 7(2), 125–133. [Link]

  • Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 10(7), 754-768. [Link]

  • Zampieri, D., Romano, M., Menegazzi, R., & Mamolo, M. G. (2018). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Bioorganic & medicinal chemistry letters, 28(19), 3206–3209. [Link]

  • Szałata, K., Satała, G., Podleśny-Drabiniok, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 1-15. [Link]

  • Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Sigma receptors: biology and function. Pharmacological reviews, 42(4), 355–402. [Link]

  • BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld Science. [Link]

  • Kemelbekov, U. S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1081. [Link]

  • Szałata, K., Satała, G., Podleśny-Drabiniok, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10477-10494. [Link]

  • Zampieri, D., Romano, M., Menegazzi, R., & Mamolo, M. G. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry letters, 28(19), 3206–3209. [Link]

  • Ivanova, Y., & Gevrenova, R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Praliyev, K. D. (2001). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. NATO Science Series, II. Mathematics, Physics and Chemistry, 37, 347-350. [Link]

  • Österlund, T., & Lindsley, C. W. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Scientific reports, 11(1), 1-15. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(2-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Methoxyethyl)piperidine. As a substituted piperidine, this compound presents significant hazards that necessitate a rigorous and compliant waste management strategy. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. The core principle is to treat all waste containing this compound as hazardous and to manage it through a licensed professional waste disposal service.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is foundational to its safe handling and disposal. The causality behind the stringent disposal protocols is directly linked to its multi-faceted hazard profile. It is not merely a single-threat chemical; it is flammable, toxic, corrosive, and environmentally harmful.

The primary hazards are summarized by its GHS classifications. While data for the specific methoxyethyl derivative is limited, the parent compound, piperidine, serves as a crucial surrogate for assessing risk. Safety Data Sheets (SDS) for piperidine and its derivatives consistently highlight these dangers.

Hazard ClassificationCategoryGHS CodeSignal WordHazard Statement
Flammable LiquidsCategory 2H225DangerHighly flammable liquid and vapour.[1]
Acute Toxicity, DermalCategory 3H311DangerToxic in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 3H331DangerToxic if inhaled.[1][2]
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[1]
Skin CorrosionSub-category 1BH314DangerCauses severe skin burns and eye damage.[1][2]
Serious Eye DamageCategory 1H318DangerCauses serious eye damage.[1]
Hazardous to the Aquatic EnvironmentAcute HazardH402-Harmful to aquatic life.[1]

These classifications mandate that this compound be handled with stringent engineering controls and comprehensive Personal Protective Equipment (PPE) at all times, from initial use to final disposal.

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before any handling or disposal procedure begins, establishing a safe working environment is paramount. These protocols are a self-validating system; adherence to them minimizes exposure and prevents accidents.

Engineering Controls:

  • Fume Hood: All work, including aliquoting, mixing, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[1]

  • Ventilation: Ensure the laboratory has efficient general ventilation to support the local exhaust of the fume hood.[3]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[4][5]

Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; it is chosen to create a barrier against the specific chemical and physical hazards of the compound.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are insufficient.[3][4]

  • Hand Protection: Use solvent-resistant gloves, such as nitrile or butyl rubber.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, a chemically resistant apron is required.[5]

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[4][6]

The Core Disposal Protocol: Managing Chemical Waste

The disposal of this compound must be treated as a critical, regulated part of the experimental workflow. Under no circumstances should this chemical be disposed of via the sanitary sewer system (i.e., down the drain).[2][3][7] This practice is illegal in many jurisdictions and poses a significant threat to aquatic ecosystems and water treatment infrastructure.[1][8][9]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., Flammable, Toxic, Corrosive).

  • Segregation of Waste: Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][5][6] Mixing can cause violent reactions, releasing heat and toxic gases.

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][2][3][4][6][7][10][11][12] Store the container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.[1][2]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][12] The standard and required method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. This protocol provides a direct, step-by-step response to a small-scale laboratory spill.

Protocol for a Small Spill (<100 mL)
  • Alert Personnel & Evacuate: Immediately alert others in the area. If the spill is significant or you feel unwell, evacuate the area.

  • Remove Ignition Sources: Turn off all nearby flames, hot plates, and other potential sources of ignition.[5][6][12][13][14]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent (e.g., Chemizorb®).[1][3][5] Do not use combustible materials like paper towels or sawdust.[4]

  • Neutralize (if applicable and trained): For piperidine-based compounds, cautious neutralization with a weak acid may be possible, but this should only be performed by trained personnel following a specific, validated procedure. For general spills, absorption is the safer first step.

  • Collect Absorbent Material: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[4][6][11][14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (follow your institution's EHS guidelines), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate and Report: Allow the area to ventilate thoroughly. Report the spill to your supervisor and EHS office, regardless of size.

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the point it is declared waste to its final disposal.

G Disposal Workflow for this compound start Waste Identified (e.g., expired chemical, reaction residue, contaminated material) ppe Step 1: Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) start->ppe assess Step 2: Assess Waste Type & Quantity ppe->assess spill Small Spill (<100 mL) assess->spill Spill bulk Bulk Waste / Contaminated Debris assess->bulk Routine Disposal contain_spill Step 3a: Contain with Inert Absorbent (Sand, Chemizorb®) spill->contain_spill containerize Step 3b: Place in Designated Hazardous Waste Container bulk->containerize collect_spill Step 4a: Collect into Waste Container (Use non-sparking tools) contain_spill->collect_spill label_waste Step 5: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect_spill->label_waste containerize->label_waste store Step 6: Store in Satellite Accumulation Area (Closed, Ventilated, Away from Ignition Sources) label_waste->store contact_ehs Step 7: Arrange Disposal (Contact EHS / Licensed Waste Contractor) store->contact_ehs

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Methoxyethyl)piperidine: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of drug discovery and chemical research, the safe handling of novel reagents is paramount. This guide provides an in-depth operational plan for managing 2-(2-Methoxyethyl)piperidine, a compound for which specific safety data may be limited. By analyzing the hazard profile of structurally similar piperidine derivatives, we can establish a robust framework for personal protective equipment (PPE), handling, and emergency procedures. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

Hazard ClassAnticipated RisksRationale from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Piperidine itself is classified as toxic in contact with skin and harmful if swallowed.[1] 2-Methylpiperidine is also noted to be toxic.[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][4]Piperidine and its derivatives are known to be corrosive materials that can cause irreversible skin damage.[1][3]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1][4][5]Direct contact with corrosive piperidines can cause severe eye burns.[2][4] Immediate and thorough rinsing is critical.
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air.[1][2][3]Piperidine is a highly flammable liquid.[1][2] Handling should occur away from ignition sources, and explosion-proof equipment should be used.[4][6]
Respiratory Irritation May cause respiratory irritation.[4][5]Inhalation of vapors can lead to irritation of the mucous membranes and upper respiratory tract.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is based on the potential routes of exposure—inhalation, skin, and eye contact.

Recommended PPE for Handling this compound
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Low Volume) Tightly fitting safety goggles with side-shields.[7] A face shield is recommended if there is a splash risk.Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Double gloving is best practice.Flame-retardant lab coat, closed-toe shoes.Certified respirator (e.g., NIOSH-approved) with an organic vapor cartridge if not performed in a certified chemical fume hood.[8]
Solution Preparation/Reaction Setup Chemical splash goggles and a face shield.[8]Elbow-length, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron over a flame-retardant lab coat.Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Large-Scale Operations (>50 mL) Full-face respirator with organic vapor cartridges.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or laminate film).Fully encapsulating, chemical-resistant suit.[8]A positive-pressure, self-contained breathing apparatus (SCBA) may be required depending on the scale and ventilation.[8]
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Hand Hygiene: Start with clean hands.

  • Inner Gloves: Put on the first pair of gloves.

  • Body Protection: Don your lab coat and/or apron.

  • Respiratory Protection: Fit your respirator. Ensure a proper seal.

  • Eye/Face Protection: Put on safety goggles and a face shield.

  • Outer Gloves: Put on the second pair of gloves, ensuring they go over the cuffs of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin.

  • Body Protection: Remove your apron and lab coat.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove your face shield and goggles from the back.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[1][3] Use non-sparking tools and ground all equipment to prevent static discharge.[3][4]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4][6]

Spill Management Protocol

In the event of a spill, a swift and organized response is crucial.

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: From a safe distance, assess the extent of the spill. Do not approach without the proper PPE.

  • Contain: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[2]

  • Collect: Carefully collect the absorbent material and place it in a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Containment Spill Mitigation cluster_Cleanup Final Steps Evacuate Evacuate Area & Alert Others Assess Assess Spill from Safe Distance Evacuate->Assess Once safe DonPPE Don Appropriate PPE Assess->DonPPE If spill is manageable Contain Contain Spill with Non-Combustible Absorbent DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan
  • Chemical Waste: Unused this compound and spill cleanup materials are considered hazardous waste. They must be disposed of in accordance with federal, state, and local environmental regulations.[1][2]

  • Contaminated PPE: All disposable PPE used while handling this chemical should be considered contaminated. Place it in a sealed bag and dispose of it as hazardous waste.[4] Do not launder contaminated clothing with other items.[5]

Emergency First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Chemos GmbH & Co.KG. Piperidine Safety Data Sheet. [Link]

  • Penta Chemicals. Piperidine Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyethyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.